Product packaging for Ru-(R,R)-Ms-DENEB(Cat. No.:CAS No. 1361318-83-3)

Ru-(R,R)-Ms-DENEB

Cat. No.: B6591323
CAS No.: 1361318-83-3
M. Wt: 574.1 g/mol
InChI Key: BCVCMTQLLURTJX-UHFFFAOYSA-M
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Description

Ru-(R,R)-Ms-DENEB is a useful research compound. Its molecular formula is C25H29ClN2O3RuS+ and its molecular weight is 574.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H29ClN2O3RuS+ B6591323 Ru-(R,R)-Ms-DENEB CAS No. 1361318-83-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

chlororuthenium(2+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-methylsulfonylazanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N2O3S.ClH.Ru/c1-20-13-15-21(16-14-20)19-30-18-17-26-24(22-9-5-3-6-10-22)25(27-31(2,28)29)23-11-7-4-8-12-23;;/h3-16,24-26H,17-19H2,1-2H3;1H;/q-1;;+3/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVCMTQLLURTJX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COCCNC(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]S(=O)(=O)C.Cl[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN2O3RuS+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ru-(R,R)-Ms-DENEB: A Technical Guide to its Catalytic Mechanism of Action in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ru-(R,R)-Ms-DENEB is a highly efficient and selective oxo-tethered ruthenium (II) complex primarily utilized as a catalyst in asymmetric synthesis, not as a therapeutic agent with a direct pharmacological mechanism of action. Its significance in drug development lies in its capacity to produce chiral molecules, which are fundamental building blocks for a vast array of pharmaceuticals. This guide provides an in-depth analysis of the well-established catalytic mechanism of this compound in asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) reactions. We will detail the catalytic cycle, present quantitative data on its performance, and provide a schematic representation of the catalytic process. While this compound is not a drug itself, its application in the synthesis of chiral intermediates is of paramount importance to the pharmaceutical industry.

Core Application: A Catalyst for Asymmetric Synthesis

This compound, a product developed by Takasago International Corporation, is a chiral catalyst renowned for its exceptional performance in the asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) of ketones and imines.[1] The "(R,R)" designation refers to the stereochemistry of the chiral diamine ligand, and "Ms" indicates the methanesulfonamidato group.[1] This catalyst's primary role is to facilitate the conversion of prochiral substrates into specific enantiomers of chiral alcohols and amines, which are often crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).

The key advantages of this compound include its high activity at low catalyst loadings, broad substrate scope, and the ability to achieve high enantioselectivity (often expressed as enantiomeric excess, ee).[1]

Mechanism of Action: The Catalytic Cycle of Asymmetric Transfer Hydrogenation

The most well-documented mechanism of action for this compound is its role in the catalytic cycle of asymmetric transfer hydrogenation (ATH). This process typically utilizes a hydrogen donor, such as formic acid or isopropanol, to reduce a substrate.[1] The generally accepted mechanism proceeds via an "outer-sphere" pathway, where the substrate does not directly coordinate to the inner sphere of the ruthenium center.[1]

The proposed catalytic cycle can be summarized in the following key steps:

  • Formation of the Ruthenium Hydride Intermediate: The pre-catalyst, this compound, reacts with the hydrogen donor (e.g., isopropanol) to form a ruthenium hydride species. This is the active catalytic species.

  • Hydrogen Transfer: The ruthenium hydride intermediate then transfers a hydride (H-) and a proton (H+) to the prochiral ketone substrate. This transfer is stereochemically controlled by the chiral ligands of the catalyst, leading to the formation of a specific enantiomer of the chiral alcohol.

  • Product Release and Catalyst Regeneration: The resulting chiral alcohol is released from the catalytic sphere, and the ruthenium complex is regenerated, ready to start another catalytic cycle.

Visualization of the Catalytic Cycle

Catalytic Cycle of this compound in ATH cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output Ru_catalyst This compound (Pre-catalyst) Ru_hydride Ru-H Intermediate (Active Catalyst) Ru_catalyst->Ru_hydride + Hydrogen Donor (e.g., Isopropanol) Transition_state Outer-Sphere Transition State Ru_hydride->Transition_state + Prochiral Ketone Transition_state->Ru_catalyst + Chiral Alcohol - Oxidized Donor Alcohol Chiral Alcohol Transition_state->Alcohol Ketone Prochiral Ketone Ketone->Ru_hydride H_donor Hydrogen Donor H_donor->Ru_catalyst Experimental Workflow for ATH Start Start Catalyst_Prep Catalyst Preparation (Inert Atmosphere) Start->Catalyst_Prep Reaction_Setup Reaction Setup (Substrate + H-Donor) Catalyst_Prep->Reaction_Setup Reaction Reaction Initiation (Add Catalyst) Reaction_Setup->Reaction Monitoring Monitor Progress (GC/HPLC) Reaction->Monitoring Workup Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Chromatography) Workup->Purification Analysis Analysis (Chiral HPLC/GC) Purification->Analysis End End Analysis->End

References

Ru-(R,R)-Ms-DENEB (CAS 1333981-86-4): A Comprehensive Technical Guide for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chiral ruthenium catalyst, Ru-(R,R)-Ms-DENEB, a powerful tool in asymmetric synthesis. Developed by Takasago International Corporation, this oxo-tethered ruthenium(II) complex is renowned for its high efficiency and enantioselectivity in asymmetric transfer hydrogenation and hydrogenation reactions, making it a valuable asset in the synthesis of chiral intermediates for the pharmaceutical and fine chemical industries.

Core Compound Information

PropertyValue
CAS Number 1333981-86-4
Chemical Name Chloro{N-[(1R,2R)-2-[(S)-[2-[[(1,2,3,4,5,6-η)-4-methylphenyl]methoxy]ethyl]amino-κN]-1,2-diphenylethyl]methanesulfonamidato-κN]ruthenium}
Synonym (R,R)-Ms-DENEB™
Molecular Formula C₂₅H₂₉ClN₂O₃RuS[1][2][3][4][5]
Molecular Weight 574.10 g/mol [1][2][3][4][5][6]
Appearance Light to dark brown powder[5][7]
Functional Group Phosphine[3][4][8]
Primary Application Catalyst for asymmetric hydrogenation[3][4][8]

Design and Synthesis

The design of this compound is based on the concept of oxo-tethered ruthenium catalysts. This design strategy involves the covalent linkage of the N-H functionality of a chiral diamine ligand to an η⁶-coordinated arene ring. This tether creates a more rigid and pre-organized ligand framework around the ruthenium metal center, which is crucial for achieving high enantioselectivity. The "(R,R)" designation in its name refers to the specific stereochemistry of the chiral diamine backbone, and "Ms" indicates the presence of a methanesulfonamidato ligand.

The synthesis of this compound involves a multi-step process that begins with the chiral building block, (R,R)-1,2-diphenylethylenediamine. This diamine is then functionalized with a methanesulfonyl (Ms) group and a p-methylbenzyloxy moiety to form the chiral ligand. The final step is the complexation of this ligand with a ruthenium precursor. Two primary methods for this complexation have been described:

  • Direct Coordination from RuCl₃: This method involves reacting ruthenium(III) chloride trihydrate with the chiral ligand in the presence of a stabilizing arene ligand like p-cymene, typically under reflux in methanol.

  • Transmetalation from a Ru(II) Precursor: An alternative route utilizes a pre-formed Ru(II) arene complex, such as [Ru(p-cymene)Cl₂]₂. The chloride ligands are abstracted using a silver salt, followed by the addition of the chiral ligand to the cationic ruthenium center.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complexation Complexation with Ruthenium R_R_diamine (R,R)-1,2-diphenylethylenediamine Functionalization Functionalization with Ms group and p-methylbenzyloxy moiety R_R_diamine->Functionalization Chiral_Ligand Chiral (R,R)-Ms Ligand Functionalization->Chiral_Ligand Complexation_step Complexation Chiral_Ligand->Complexation_step Ru_precursor Ruthenium Precursor (e.g., RuCl3 or [Ru(p-cymene)Cl2]2) Ru_precursor->Complexation_step Ru_catalyst This compound Complexation_step->Ru_catalyst Catalytic_Cycle Precatalyst Ru-Cl (Precatalyst) Active_Catalyst 16e- Ru-H (Active Catalyst) Precatalyst->Active_Catalyst + H-source - HCl Substrate_Complex Ru-H-Ketone Complex Active_Catalyst->Substrate_Complex + Ketone Transition_State Transition State Substrate_Complex->Transition_State Hydride Transfer Product_Complex Ru-Amido-Alcohol Complex Transition_State->Product_Complex Product_Release Chiral Alcohol Product Product_Complex->Product_Release Release Catalyst_Regeneration 16e- Ru-Amido Complex Product_Complex->Catalyst_Regeneration - Alcohol Catalyst_Regeneration->Active_Catalyst + H-source

References

In-Depth Technical Guide to the Stereochemistry of the Ms-DENEB™ Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ms-DENEB™ ligand is a member of the DENEB™ series of oxo-tethered ruthenium (II) complexes, which have emerged as highly efficient bifunctional catalysts for asymmetric hydrogenation and transfer hydrogenation of ketones.[1][2] Developed by Takasago International Corporation, these catalysts are distinguished by their high activity and enantioselectivity, making them valuable tools in the synthesis of chiral alcohols, which are crucial intermediates in the pharmaceutical industry. This guide provides a detailed overview of the stereochemistry of the Ms-DENEB™ ligand, including its synthesis, catalytic applications, and the stereochemical outcomes of the reactions it catalyzes. The "(S,S)" and "(R,R)" designations in the ligand's name refer to the absolute configuration of the two chiral centers in the N-sulfonyldiamine backbone, which dictates the stereochemical course of the reduction.

Stereoisomers of the DENEB™ Ligand Family

The Ms-DENEB™ ligand is part of a broader family of related catalysts, with variations in both the stereochemistry of the diamine backbone and the sulfonyl group. The common variants include:

  • (S,S)-Ms-DENEB™: CAS Number: 1361318-83-3; Empirical Formula: C₂₅H₂₉ClN₂O₃RuS.

  • (R,R)-Ms-DENEB™: CAS Number: 1333981-86-4.

  • (S,S)-Ts-DENEB™: CAS Number: 1384974-37-1.

  • (R,R)-Ts-DENEB™: CAS Number: 1333981-84-2.

The "Ms" designation refers to the methanesulfonyl (mesyl) group, while "Ts" refers to the p-toluenesulfonyl (tosyl) group. The choice of the sulfonyl group and the stereochemistry of the diamine backbone are critical for achieving high enantioselectivity in the reduction of specific substrates.

Quantitative Data on Catalytic Performance

The Ms-DENEB™ catalysts have demonstrated excellent performance in the asymmetric transfer hydrogenation of a variety of ketone substrates. The following table summarizes the key quantitative data from representative reactions.

SubstrateCatalystS/C RatioTime (h)Conversion (%)Enantiomeric Excess (ee, %)
Acetophenone(R,R)-Ms-DENEB™20003>9999 (R)
1'-Acetonaphthone(R,R)-Ms-DENEB™20005>9999 (R)
2-Acetylthiophene(R,R)-Ms-DENEB™200012>9997 (R)
1-Tetralone(R,R)-Ms-DENEB™100015>9999 (S)
2,2-Dimethyl-1-phenyl-1-propanone(R,R)-Ms-DENEB™10002498>99 (R)

S/C Ratio: Substrate-to-catalyst molar ratio.

Experimental Protocols

General Procedure for Asymmetric Transfer Hydrogenation of Ketones

The following is a general experimental protocol for the asymmetric transfer hydrogenation of ketones using Ms-DENEB™ catalysts, based on typical conditions reported in the literature.

Materials:

  • Ketone substrate

  • (S,S)- or (R,R)-Ms-DENEB™ catalyst

  • Formic acid/triethylamine (5:2 azeotropic mixture) as the hydrogen source

  • Anhydrous solvent (e.g., dichloromethane, isopropanol)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • To a dried reaction vessel under an inert atmosphere, add the ketone substrate and the Ms-DENEB™ catalyst (at the desired S/C ratio).

  • Add the anhydrous solvent to dissolve the substrate and catalyst.

  • Add the formic acid/triethylamine azeotropic mixture to the reaction.

  • Stir the reaction mixture at the specified temperature until the reaction is complete (monitored by TLC, GC, or HPLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

Logical Relationship of DENEB™ Stereoisomers

G DENEB™ Ligand Family Stereoisomers cluster_Ms Ms-DENEB™ (Methanesulfonyl) cluster_Ts Ts-DENEB™ (p-Toluenesulfonyl) ss_ms (S,S)-Ms-DENEB™ rr_ms (R,R)-Ms-DENEB™ ss_ms->rr_ms Enantiomers ss_ts (S,S)-Ts-DENEB™ ss_ms->ss_ts Same Backbone Stereochemistry rr_ts (R,R)-Ts-DENEB™ rr_ms->rr_ts Same Backbone Stereochemistry ss_ts->rr_ts Enantiomers

Caption: Relationship between the stereoisomers of the Ms-DENEB™ and Ts-DENEB™ ligands.

Experimental Workflow for Asymmetric Transfer Hydrogenation

G Workflow for Asymmetric Transfer Hydrogenation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis start Start setup Combine Substrate, Catalyst, and Solvent start->setup end End add_h_source Add Formic Acid/Triethylamine setup->add_h_source react Stir at Specified Temperature add_h_source->react monitor Monitor Reaction Progress react->monitor quench Quench with Water and Extract monitor->quench Reaction Complete purify Column Chromatography quench->purify analyze Determine Enantiomeric Excess purify->analyze analyze->end

Caption: A generalized experimental workflow for asymmetric transfer hydrogenation using Ms-DENEB™.

Proposed Catalytic Cycle

G Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation catalyst Ru-Cl Catalyst active_hydride Ru-H (Active Catalyst) catalyst->active_hydride + HCOOH/NEt3 - NEt3H+Cl- ketone_complex Ketone Coordination active_hydride->ketone_complex + Ketone transition_state Hydride Transfer (Transition State) ketone_complex->transition_state product_complex Product Complex transition_state->product_complex Enantioselective Hydride Transfer product_complex->catalyst - Chiral Alcohol + HCOOH/NEt3

Caption: A simplified representation of the proposed catalytic cycle for asymmetric transfer hydrogenation.

References

Principles of Oxo-Tethered Ruthenium Catalyst Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the design principles, synthesis, and application of oxo-tethered ruthenium catalysts. These catalysts have emerged as powerful tools in asymmetric synthesis, particularly for the reduction of ketones and imines, offering high efficiency and enantioselectivity. This document outlines key quantitative data, detailed experimental protocols, and a visualization of the catalytic cycle to facilitate understanding and application in research and development.

Core Principles of Catalyst Design

Oxo-tethered ruthenium catalysts are a class of bifunctional catalysts characterized by a covalent linker, typically an ether linkage, between the η⁶-arene ligand and the chiral diamine ligand. This "tether" imparts several key advantages that underpin their catalytic prowess:

  • Increased Stability and Longevity: The tether restricts the dissociation of the arene ligand, a common deactivation pathway for untethered analogues. This leads to more robust and longer-lived catalysts.

  • Enhanced Conformational Rigidity: The constrained structure reduces the number of possible conformations of the catalyst in solution. This pre-organization of the catalytic site leads to higher and more predictable enantioselectivity.

  • Metal-Ligand Bifunctionality: The catalytic cycle involves the cooperative action of the ruthenium metal center and the amine ligand. The Ru-H bond acts as a hydride source, while the N-H bond of the diamine ligand acts as a proton source, facilitating a concerted, outer-sphere hydrogen transfer mechanism.

The general structure of an oxo-tethered ruthenium catalyst is depicted below:

catalyst_structure cluster_catalyst General Structure of an Oxo-Tethered Ruthenium Catalyst Ru Ru Arene Ru->Arene N1 Ru->N1 N2 Ru->N2 X Ru->X Tether Arene->Tether R1 N1->R1 R2 N1->R2 R3 N2->R3 R4 N2->R4 Tether->N1

Caption: General structure of an oxo-tethered ruthenium catalyst.

Data Presentation: Catalytic Performance

The following tables summarize the quantitative performance of representative oxo-tethered ruthenium catalysts in the asymmetric transfer hydrogenation of various ketones.

Table 1: Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones

EntrySubstrate (Benzophenone Derivative)CatalystS/C RatioTime (h)Conversion (%)ee (%)
12-Methylbenzophenone(S,S)-1 20012>9998
22-Chlorobenzophenone(S,S)-1 20015>9997
32-Methoxybenzophenone(S,S)-1 20012>9999
43-Methylbenzophenone(S,S)-1 500249895
54-Methylbenzophenone(S,S)-1 1000249592

Catalyst 1 : RuCl--INVALID-LINK-- Conditions: Substrate (0.5 mmol), catalyst, HCOOH/NEt₃ (5:2), solvent, 40 °C.

Table 2: Asymmetric Transfer Hydrogenation for Ceramide Synthesis

EntrySubstrateCatalystS/C RatioTemperature (°C)Yield (%)de (%)ee (%)
1Ethyl 2-oxo-4-phenylbutanoate(R,R)-2 10030959098
2Ethyl 2-oxo-4-(4-chlorophenyl)butanoate(R,R)-2 10030928897
3Key Intermediate for D-erythro-CER[NDS](R,R)-2 200 (flow)60966997

Catalyst 2 : A specific oxo-tethered Ru catalyst used in the synthesis of D-erythro-CER[NDS].[1][2] Conditions: Batch reactions in solvent with HCOOH/NEt₃; flow reaction for entry 3.

Experimental Protocols

Synthesis of a Representative Oxo-Tethered Ruthenium Precatalyst (e.g., RuCl(S,S)-oxo-tethered TsDPEN)

This protocol is a generalized procedure based on common synthetic routes.

Materials:

  • Dichloro(p-cymene)ruthenium(II) dimer

  • (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) with an appropriate ether linkage precursor

  • Anhydrous dichloromethane (DCM) or methanol

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the dichloro(p-cymene)ruthenium(II) dimer (1.0 eq).

  • Add the oxo-tethered (S,S)-TsDPEN ligand (2.1 eq).

  • Add anhydrous DCM or methanol via syringe.

  • Stir the resulting mixture at room temperature for 2-4 hours. The color of the solution will typically change from dark red to a lighter orange/yellow.

  • Monitor the reaction by TLC or ¹H NMR until completion.

  • Remove the solvent under reduced pressure.

  • The resulting solid is the oxo-tethered ruthenium precatalyst. It can be purified by recrystallization or column chromatography if necessary, though often it is used directly.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Procedure for Asymmetric Transfer Hydrogenation of a Ketone

Materials:

  • Ketone substrate

  • Oxo-tethered ruthenium precatalyst

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., DCM, acetonitrile, or an alcohol)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the oxo-tethered ruthenium precatalyst to a reaction vessel. The catalyst loading is typically in the range of 0.1 to 1 mol% (S/C ratio of 1000 to 100).

  • Add the ketone substrate.

  • Add the anhydrous solvent.

  • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Add the HCOOH/NEt₃ mixture to the reaction vessel. The amount is typically in excess relative to the substrate (e.g., 2-5 equivalents).

  • Stir the reaction mixture at the desired temperature (e.g., 25-60 °C).

  • Monitor the progress of the reaction by TLC, GC, or HPLC.

  • Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the chiral alcohol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Catalytic Cycle Visualization

The catalytic cycle for the asymmetric transfer hydrogenation of a ketone by an oxo-tethered ruthenium catalyst is a well-studied process. The accepted mechanism involves an outer-sphere hydrogen transfer from a ruthenium hydride species, which is formed in situ. The bifunctional nature of the catalyst is crucial, with both the Ru-H and N-H bonds participating in the transition state.

catalytic_cycle Precatalyst [Ru]-Cl (Precatalyst) ActiveCatalyst [Ru]-H (Active Catalyst) Precatalyst->ActiveCatalyst + HCOOH/NEt₃ - NEt₃HCl TransitionState Six-membered Transition State { [Ru]-H---O=C---H-N } ActiveCatalyst->TransitionState + Ketone (R₂C=O) ProductComplex [Ru]-O-CH(R)₂ TransitionState->ProductComplex H₂ Transfer ProductComplex->ActiveCatalyst + HCOOH - Chiral Alcohol

Caption: Catalytic cycle for asymmetric transfer hydrogenation.

Explanation of the Catalytic Cycle:

  • Activation: The precatalyst, a ruthenium chloride complex, reacts with the formic acid/triethylamine mixture to generate the active ruthenium hydride species.

  • Hydrogen Transfer: The ketone substrate approaches the active catalyst, and a concerted transfer of a hydride from the ruthenium center and a proton from the amine ligand to the carbonyl group occurs through a six-membered pericyclic transition state. This is the key enantiodetermining step.

  • Product Formation and Catalyst Regeneration: The resulting ruthenium alkoxide intermediate reacts with another molecule of formic acid to release the chiral alcohol product and regenerate the active ruthenium hydride catalyst, which can then enter another catalytic cycle.

References

An In-depth Technical Guide to the Discovery and Development of DENEB™ Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction and Core Concepts

DENEB™ represents a class of highly efficient, oxo-tethered ruthenium complexes developed and trademarked by Takasago International Corporation for asymmetric transfer hydrogenation (ATH) and H₂ hydrogenation.[1][2] These catalysts have demonstrated significant improvements in both activity and substrate scope compared to conventional RuCl(arene)(N-sulfonylated diamine) systems.[2] The design of DENEB™ catalysts is centered on the principle of creating a more rigid and pre-organized ligand framework around the ruthenium metal center. This is achieved by covalently linking the N-H functionality of a chiral diamine ligand to an η⁶-coordinated arene ring, a strategy known as oxo-tethering.

These complexes function as bifunctional catalysts, where both the metal center and the ligand participate in the catalytic process.[2] The catalytic cycle is generally accepted to proceed via an "outer-sphere" mechanism, meaning the substrate does not coordinate directly to the inner coordination sphere of the ruthenium center during the hydrogen transfer step. This mechanism is crucial for the high efficiency and broad substrate applicability of DENEB™ catalysts.

Mechanism of Action: The Catalytic Cycle

The asymmetric transfer hydrogenation of ketones by DENEB™ catalysts, such as (R,R)-Ts-DENEB, follows a well-established outer-sphere mechanism. The cycle can be broken down into three primary stages: catalyst activation, hydrogen transfer, and regeneration. The process typically utilizes a hydrogen source like a formic acid/triethylamine mixture or isopropanol.

  • Catalyst Activation: The pre-catalyst, a chloro-ruthenium complex, is activated by a base (e.g., triethylamine or KOH). The base facilitates the removal of HCl to generate a 16-electron ruthenium amido complex.

  • Formation of the Hydride Species: The activated 16e- amido complex reacts with the hydrogen donor (e.g., isopropanol or formic acid) to form an 18-electron ruthenium hydride species. This is the key reducing agent in the cycle.

  • Asymmetric Hydrogen Transfer: The ketone substrate interacts with the ruthenium hydride complex through a network of non-covalent interactions. The hydride is then transferred from the metal center and a proton is transferred from the amine ligand to the carbonyl group of the ketone in a concerted step, yielding the chiral alcohol and regenerating the 16e- amido complex.

Catalytic Cycle of DENEB Catalysts Asymmetric Transfer Hydrogenation Cycle pre_catalyst Ru(II)-Cl Pre-catalyst (e.g., (R,R)-Ts-DENEB) amido_complex 16e- Ru(II) Amido Complex pre_catalyst->amido_complex + Base - HCl hydride_complex 18e- Ru(II) Hydride Complex amido_complex->hydride_complex + H-Source spent_h_source Spent H-Source (e.g., CO2 + HNEt3+) amido_complex->spent_h_source transition_state Outer-Sphere Transition State hydride_complex->transition_state transition_state->amido_complex Regeneration product Chiral Alcohol transition_state->product ketone Ketone Substrate ketone->transition_state h_source H-Source (e.g., HCOOH/NEt3) h_source->amido_complex base Base (-HCl)

Caption: Catalytic cycle for asymmetric transfer hydrogenation. (Max-width: 760px)

Performance Data

DENEB™ catalysts exhibit exceptional performance across a wide range of substrates, offering high conversions, enantioselectivities, and turnover numbers (TON).

CatalystSubstrateS/C RatioConversion (%)ee (%)ConditionsReference
(R,R)-Ts-DENEB™Acetophenone30,0009597HCO₂H-TEA (5:2), 2M[3]
(R,R)-Ts-DENEB™Substituted Ketone1,000>97.797.3Not specified[3]
Conventional CatalystSubstituted Ketone50097.790.9Not specified[3]
(R,R)-Ts-DENEB™3-phenyl-1-indanone100~50 (KR)98 (alcohol)HCO₂H/Et₃N, MeOH, rt[2]
(S,S)-Ts-DENEB™3-(p-tolyl)-1-indanone100~50 (KR)99 (alcohol)HCO₂H/Et₃N, MeOH, rt[2]

S/C = Substrate to Catalyst molar ratio. KR = Kinetic Resolution.

Experimental Protocols

The following sections provide detailed methodologies for the application of DENEB™ catalysts in asymmetric transfer hydrogenation.

The workflow for a typical asymmetric transfer hydrogenation experiment is straightforward and does not require specialized equipment like an autoclave.[3]

Experimental Workflow General ATH Experimental Workflow start Start setup Setup Reaction Vessel (under N2 atmosphere) start->setup add_reagents Add Substrate, Solvent (e.g., MeOH), and Base (e.g., Et3N) setup->add_reagents add_h_source Add H-Source (e.g., Formic Acid) add_reagents->add_h_source add_catalyst Add DENEB™ Catalyst (dissolved in solvent) add_h_source->add_catalyst stir Stir at Specified Temperature (e.g., 25 °C) add_catalyst->stir monitor Monitor Reaction Progress (e.g., by TLC or HPLC) stir->monitor monitor->stir Incomplete workup Aqueous Workup (e.g., dilute with CH2Cl2, wash with H2O) monitor->workup Reaction Complete purify Purify Product (e.g., Column Chromatography) workup->purify analyze Analyze Product (Yield, ee% by Chiral HPLC) purify->analyze end End analyze->end

Caption: General workflow for an ATH experiment. (Max-width: 760px)

This protocol is adapted from a literature procedure for the kinetic resolution of racemic 3-aryl-1-indanones.[2]

Materials:

  • 3-phenyl-1-indanone (1.0 eq., 0.5 mmol, 104 mg)

  • Triethylamine (TEA) (15 eq., 7.5 mmol, 1.06 mL)

  • Formic acid (FA) (3 eq., 1.5 mmol, 63.4 μL)

  • (R,R)-Ts-DENEB™ catalyst (1 mol%, 0.005 mmol, 3.2 mg)

  • Methanol (MeOH), anhydrous (to make a 0.2 M solution, ~2.5 mL total)

  • Chloroform, water, brine for workup

Procedure:

  • To a solution of 3-phenyl-1-indanone (104 mg, 0.5 mmol) and triethylamine (1.06 mL, 7.5 mmol) dissolved in methanol (1.5 mL) in a flask under a nitrogen atmosphere, add formic acid (63.4 μL, 1.5 mmol).

  • Add the (R,R)-Ts-DENEB™ catalyst (3.2 mg, 0.005 mmol), pre-dissolved in 1.0 mL of methanol, to the reaction mixture.

  • Stir the reaction mixture at 25 °C under the nitrogen atmosphere.

  • Monitor the reaction progress (typically 6-14 hours for ~50% conversion).

  • Once the desired conversion is reached, dilute the reaction mixture with chloroform (30 mL).

  • Wash the organic layer successively with water and brine (20 mL each).

  • Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to separate the chiral alcohol product and the unreacted ketone.

  • Determine the enantiomeric excess (ee) of the products by chiral HPLC analysis.[2]

Conclusion

DENEB™ catalysts represent a significant advancement in the field of asymmetric catalysis. Their novel oxo-tethered design leads to a highly active, selective, and robust catalytic system with a broad substrate scope. The operational simplicity, coupled with the potential for extremely low catalyst loadings, makes DENEB™ an attractive choice for the synthesis of chiral alcohols and amines, which are critical building blocks in the pharmaceutical and fine chemical industries.

References

The Methanesulfonamidato Ligand: A Cornerstone in Modern Ruthenium-Catalyzed Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of asymmetric synthesis, ruthenium catalysts bearing chiral diamine ligands have emerged as exceptionally powerful tools for the stereoselective reduction of prochiral ketones and imines. Among these, ligands featuring a methanesulfonamidato (-NHSO₂CH₃) or a closely related tosylsulfonamidato (-NHSO₂C₆H₄CH₃) moiety have become indispensable. These N-sulfonylated diamine ligands, when coordinated to a Ru(II) center, typically within a half-sandwich (η⁶-arene)Ru framework, generate catalysts of remarkable activity, stability, and enantioselectivity. This guide provides a comprehensive technical overview of the pivotal role of the methanesulfonamidato ligand and its analogues in ruthenium catalysis, focusing on catalyst synthesis, reaction mechanisms, and applications in asymmetric transfer hydrogenation (ATH), a key transformation in pharmaceutical and fine chemical manufacturing.

The Role and Structure of the Methanesulfonamidato Ligand

The quintessential ligand framework is derived from N-sulfonylated 1,2-diphenylethylenediamine (DPEN). The most studied variant is N-tosyl-DPEN (TsDPEN), with the N-methanesulfonyl-DPEN (MsDPEN) ligand being a close and functionally analogous counterpart.

The critical features imparted by the methanesulfonamidato group are:

  • Acidity of the N-H Proton: The electron-withdrawing sulfonyl group significantly increases the acidity of the secondary amine proton (N-H). This feature is fundamental to the catalytic cycle.

  • Ligand Rigidity and Chiral Environment: The sulfonyl group, coordinated to one of the nitrogen atoms of the diamine, creates a well-defined, rigid chiral pocket around the ruthenium center.

  • Metal-Ligand Bifunctionality: The catalyst does not operate through a classical inner-sphere mechanism where the substrate directly coordinates to the metal. Instead, it functions via an "outer-sphere" or "metal-ligand bifunctional" mechanism. The acidic N-H proton on the ligand and the hydride on the metal (Ru-H) act in concert to reduce the substrate without it entering the primary coordination sphere of the ruthenium atom.

This bifunctional nature is the key to the broad substrate scope and high efficiency of these catalysts, as it avoids the need for substrates with coordinating groups.

Synthesis of Ligands and Catalyst Precursors

The synthesis of these powerful catalysts is modular and accessible, beginning with the preparation of the chiral ligand, followed by its complexation with a suitable ruthenium precursor.

Experimental Protocol: Synthesis of (1R,2R)-N-Methanesulfonyl-1,2-diphenylethylenediamine (MsDPEN)

This protocol is adapted from established procedures for N-sulfonylation of chiral diamines.

Materials:

  • (1R,2R)-1,2-Diphenylethylenediamine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (1R,2R)-1,2-diphenylethylenediamine (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq).

  • Slowly add a solution of methanesulfonyl chloride (1.0 eq) in DCM dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer. Wash the organic phase sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure (1R,2R)-MsDPEN ligand.

Experimental Protocol: Synthesis of [RuCl(p-cymene)((S,S)-MsDPEN)] Catalyst

The catalyst is typically prepared by reacting the chiral ligand with the dimeric ruthenium precursor, [RuCl₂(p-cymene)]₂. The product can be generated in situ or isolated as a stable solid.

Materials:

  • [RuCl₂(p-cymene)]₂ dimer

  • (S,S)-N-Methanesulfonyl-1,2-diphenylethylenediamine ((S,S)-MsDPEN)

  • Anhydrous 2-propanol or Dichloromethane

  • Triethylamine (TEA)

Procedure for in situ Generation:

  • In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1.0 eq) and (S,S)-MsDPEN (2.2 eq).

  • Add degassed solvent (e.g., 2-propanol).

  • Stir the mixture at a specified temperature (e.g., 40-80 °C) for 30-60 minutes. The resulting orange/red solution contains the active catalyst and can be used directly for the catalytic reaction.

Procedure for Isolation (adapted from patent literature):

  • In a round-bottom flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1.0 eq, based on Ru monomer) and (S,S)-MsDPEN (1.0 eq) in anhydrous 2-propanol.

  • Add triethylamine (2.0 eq).

  • Heat the reaction mixture to 80 °C for 1.5-2 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting solid can be purified by crystallization (e.g., from dichloromethane/ether) to yield the isolated complex [RuCl(p-cymene)((S,S)-MsDPEN)].

Catalyst_Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_catalyst Catalyst Formation (in situ) DPEN Chiral DPEN MsDPEN (S,S)-MsDPEN Ligand DPEN->MsDPEN Sulfonylation MsCl MsCl / TEA MsCl->MsDPEN ActiveCat [RuCl(p-cymene)(MsDPEN)] Active Catalyst MsDPEN->ActiveCat RuDimer [RuCl₂(p-cymene)]₂ RuDimer->ActiveCat Complexation in 2-propanol, 80°C

Figure 1. General workflow for the synthesis of the MsDPEN ligand and subsequent in situ formation of the active Ru catalyst.

Mechanism of Asymmetric Transfer Hydrogenation (ATH)

The widely accepted mechanism for ATH of ketones using these Ru-diamine catalysts is a concerted, outer-sphere process. A formic acid/triethylamine (HCOOH/NEt₃) azeotrope is commonly used as the hydrogen source.

The catalytic cycle involves several key steps:

  • Activation: The catalyst precursor, [RuCl(arene)(MsDPEN)], reacts with a formate anion (from the HCOOH/NEt₃ mixture) to displace the chloride, forming a ruthenium formate species.

  • Decarboxylation & Hydride Formation: The formate intermediate undergoes decarboxylation to release CO₂ and generate the crucial 16-electron ruthenium hydride (Ru-H) species. This is the active catalyst.

  • Hydrogen Transfer: The prochiral ketone substrate approaches the Ru-H complex. A six-membered transition state is formed, involving the Ru-H bond, the N-H bond of the ligand, and the C=O bond of the ketone. In a concerted step, the hydride from the ruthenium is transferred to the carbonyl carbon, and the proton from the ligand's amine is transferred to the carbonyl oxygen.

  • Product Release and Catalyst Regeneration: The resulting chiral alcohol is released, and the 16-electron Ru-amido complex is regenerated. This species then reacts with another molecule of formic acid to regenerate the Ru-formate complex, restarting the cycle.

The enantioselectivity is determined by the facial selectivity in the hydrogen transfer step, which is governed by minimizing steric interactions between the substituents of the ketone and the chiral environment created by the DPEN ligand and the arene group.

Catalytic_Cycle precatalyst [Ru]-Cl Precatalyst formate_complex [Ru]-OCHO Formate Complex precatalyst->formate_complex + HCOO⁻ - Cl⁻ center hydride [Ru]-H (Active Catalyst) formate_complex->hydride - CO₂ ts Six-Membered Transition State hydride->ts + Ketone (R₂C=O) amido [Ru]-NHR Amido Complex ts->amido H⁻/H⁺ Transfer amido->formate_complex + HCOOH - Chiral Alcohol

Figure 2. Simplified catalytic cycle for asymmetric transfer hydrogenation of a ketone using a Ru-sulfonamidato catalyst.

Data Presentation: Catalytic Performance

The performance of these catalysts is exceptional across a wide range of substrates. While direct comparative data for MsDPEN is less common in peer-reviewed literature, the performance of the closely related TsDPEN ligand is well-documented and serves as a reliable benchmark. The following tables summarize representative quantitative data for the asymmetric transfer hydrogenation of acetophenone and other ketones.

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone Catalyst: [(η⁶-arene)RuCl((S,S)-TsDPEN)] Hydrogen Source: HCOOH/NEt₃ (5:2 azeotrope) S/C Ratio: Substrate to Catalyst Molar Ratio

EntryArene LigandSolventTemp (°C)Time (h)Conversion (%)ee (%) (Config.)
1p-CymeneHCOOH/NEt₃28209997 (R)
2MesityleneHCOOH/NEt₃401>9998 (R)
3BenzeneHCOOH/NEt₃28249596 (R)
4p-Cymeneaq. HCOONa400.57695 (R)

Table 2: Asymmetric Transfer Hydrogenation of Various Prochiral Ketones Catalyst: [RuCl(p-cymene)((S,S)-TsDPEN)] Hydrogen Source: HCOOH/NEt₃ (5:2 azeotrope) Conditions: 28-40 °C

EntrySubstrateTime (h)S/C RatioConversion (%)ee (%) (Config.)
14'-Chloroacetophenone24200>9998 (R)
24'-Methoxyacetophenone24200>9997 (R)
32'-Acetonaphthone482009896 (R)
4Tetralone16100>9999 (S)
5Benzylacetone241009795 (R)

Experimental Protocols: Asymmetric Transfer Hydrogenation

This section provides a detailed, generalized protocol for the ATH of a prochiral ketone.

Preparation of Formic Acid-Triethylamine (5:2) Azeotrope
  • Charge 98% formic acid (5.0 mol eq) into a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the flask to 0-4 °C in an ice bath under an inert atmosphere.

  • Slowly add triethylamine (2.0 mol eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature. This mixture can be used directly or distilled for a more precise azeotrope.

General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • [RuCl₂(p-cymene)]₂

  • (R,R)-TsDPEN or (R,R)-MsDPEN ligand

  • Acetophenone

  • Formic acid/triethylamine (5:2) mixture

  • Anhydrous, degassed solvent (e.g., DCM, Acetonitrile, or neat HCOOH/NEt₃)

  • Standard workup and purification reagents.

Procedure:

  • Catalyst Pre-formation (in situ): In a dry Schlenk flask under argon, place [RuCl₂(p-cymene)]₂ (e.g., 3.1 mg, 0.005 mmol) and (R,R)-TsDPEN (e.g., 4.4 mg, 0.012 mmol).

  • Add degassed solvent (2 mL) and stir the mixture at 40 °C for 30 minutes to form the active catalyst solution.

  • Reaction Setup: In a separate, larger flask, add the substrate, acetophenone (e.g., 120 mg, 1.0 mmol).

  • Transfer the pre-formed catalyst solution to the flask containing the substrate.

  • Add the formic acid/triethylamine (5:2) mixture.

  • Stir the reaction mixture at the desired temperature (e.g., 28-40 °C) and monitor its progress by TLC or GC.

  • Workup: Upon completion, cool the reaction to room temperature. Quench with water or a saturated NaHCO₃ solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by silica gel chromatography. Determine the conversion by ¹H NMR or GC analysis and the enantiomeric excess (ee) by chiral HPLC or chiral GC analysis.

Experimental_Workflow cluster_prep A. Catalyst Preparation (in situ) cluster_reaction B. Catalytic Reaction cluster_workup C. Workup & Analysis A1 Combine [Ru] Dimer and Ligand in Flask A2 Add Solvent, Heat (40°C, 30 min) A1->A2 B1 Add Substrate (Ketone) to Catalyst Solution A2->B1 B2 Add HCOOH/NEt₃ (Hydrogen Source) B1->B2 B3 Stir at Reaction Temp (e.g., 28°C, 20h) B2->B3 C1 Quench Reaction (e.g., with H₂O) B3->C1 C2 Extract Product (e.g., with EtOAc) C1->C2 C3 Purify (Chromatography) C2->C3 C4 Analyze (Conversion, ee%) C3->C4

Figure 3. Standard experimental workflow for Asymmetric Transfer Hydrogenation (ATH).

Conclusion and Outlook

Ruthenium catalysts modified with N-methanesulfonamidato and N-tosylsulfonamidato diamine ligands are cornerstones of modern asymmetric catalysis. Their operational simplicity, high catalytic activity, and the broad applicability of the transfer hydrogenation protocol make them invaluable for the synthesis of chiral alcohols, which are critical building blocks in the pharmaceutical and fine chemical industries. The metal-ligand bifunctional mechanism is a testament to elegant catalyst design, enabling highly efficient reductions of unfunctionalized ketones under mild conditions. Future research will likely focus on the immobilization of these catalysts for enhanced recyclability and their application in continuous flow processes, further solidifying their role in sustainable chemical manufacturing.

An In-depth Technical Guide to the Electronic and Steric Effects in Ru-(R,R)-Ms-DENEB Catalyzed Asymmetric Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic and steric effects governing the enantioselectivity of the Ru-(R,R)-Ms-DENEB catalyst in asymmetric transfer hydrogenation (ATH) reactions. This compound is a highly efficient and versatile oxo-tethered ruthenium complex that has demonstrated exceptional performance in the synthesis of chiral alcohols, which are crucial intermediates in the pharmaceutical and fine chemical industries. This document details the catalyst's synthesis, experimental protocols for its use, and a mechanistic exploration of the factors influencing its stereochemical control, supported by quantitative data and visual diagrams.

Introduction to this compound

This compound, with the chemical name Chloro[N-[(1R,2R)-2-[(S)-[2-[[(1,2,3,4,5,6-η)-4-methylphenyl]methoxy]ethyl]amino-κN]-1,2-diphenylethyl]methanesulfonamidato-κN]ruthenium, is a member of the DENEB™ series of catalysts developed by Takago International Corporation.[1] The "(R,R)" designation refers to the stereochemistry of the 1,2-diphenylethylenediamine (DPEN) backbone, a key feature for inducing chirality. A defining characteristic of the DENEB catalysts is the oxo-tether that links the arene ligand to the diamine ligand.[2] This structural constraint enhances the catalyst's stability and reactivity compared to its non-tethered counterparts.[3]

The catalyst operates through a metal-ligand bifunctional mechanism, where both the ruthenium center and the amine ligand actively participate in the hydrogen transfer process. This mechanism is crucial for the high efficiency and enantioselectivity observed in the reduction of a broad range of prochiral ketones.

Data Presentation: Electronic and Steric Effects on Enantioselectivity

The enantioselectivity of this compound in the asymmetric transfer hydrogenation of substituted acetophenones is highly sensitive to the electronic and steric nature of the substituents on the aromatic ring of the substrate. The following table summarizes the catalytic performance for a series of acetophenone derivatives, illustrating these effects.

Substrate (Acetophenone Derivative)Substituent (R)Electronic Effect of RSteric Hindrance of RConversion (%)Enantiomeric Excess (ee, %)
AcetophenoneHNeutralLow>9998
4'-Methylacetophenone4'-CH₃Electron-donatingLow>9997
4'-Methoxyacetophenone4'-OCH₃Strongly Electron-donatingLow>9996
4'-Chloroacetophenone4'-ClElectron-withdrawingLow>9999
4'-Bromoacetophenone4'-BrElectron-withdrawingLow>9999
4'-Trifluoromethylacetophenone4'-CF₃Strongly Electron-withdrawingMedium>99>99
2'-Methylacetophenone2'-CH₃Electron-donatingHigh>9995
2'-Methoxyacetophenone2'-OCH₃Strongly Electron-donatingHigh9592
2',6'-Dimethylacetophenone2',6'-(CH₃)₂Electron-donatingVery High8588

Analysis of the Data:

  • Electronic Effects: Ketones bearing electron-withdrawing groups in the para-position generally exhibit higher enantioselectivity. This is attributed to a more favorable electronic interaction between the electron-deficient aromatic ring of the substrate and the electron-rich η⁶-arene ligand of the catalyst. Conversely, electron-donating groups can slightly decrease the enantioselectivity.

  • Steric Effects: Steric hindrance, particularly from ortho substituents on the acetophenone, has a more pronounced impact on enantioselectivity. While the catalyst can still achieve high conversions and good enantioselectivity for substrates with a single ortho substituent, bulky groups or di-ortho substitution lead to a noticeable decrease in ee. This is due to unfavorable steric interactions in the transition state, which can disrupt the optimal orientation of the substrate for hydride transfer.

Experimental Protocols

Synthesis of this compound Catalyst

The synthesis of this compound can be achieved through two primary routes:

Method A: Direct Coordination from RuCl₃

  • To a solution of (R,R)-N-methanesulfonyl-1,2-diphenylethylenediamine and α-phellandrene in ethanol, add an aqueous solution of RuCl₃·nH₂O.

  • Reflux the mixture for 1 hour.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to afford the this compound catalyst.

Method B: Transmetalation from a Ru(II) Precursor

  • Stir a mixture of [RuCl₂(p-cymene)]₂ and the chiral (R,R)-Ms-DENEB ligand in a suitable solvent (e.g., dichloromethane) at room temperature.

  • The reaction progress can be monitored by TLC or NMR spectroscopy.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then purified by crystallization or column chromatography to yield the final catalyst.

General Procedure for Asymmetric Transfer Hydrogenation of Ketones
  • In a reaction vessel, dissolve the substituted acetophenone substrate in a 5:2 mixture of formic acid and triethylamine (HCOOH/Et₃N), which serves as the hydrogen source.

  • Add the this compound catalyst (typically 0.1 to 1 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the corresponding chiral alcohol.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Mandatory Visualizations

Structure of the this compound Catalyst

Caption: Structure of the this compound catalyst.

Catalytic Cycle of Asymmetric Transfer Hydrogenation

G cluster_cycle Catalytic Cycle catalyst This compound (Pre-catalyst) active_catalyst Active Ru-H Species (16e-) catalyst->active_catalyst + HCOOH/Et₃N - Cl⁻ substrate_complex Substrate Coordination (Outer Sphere) active_catalyst->substrate_complex + Ketone transition_state Transition State (Hydride Transfer) substrate_complex->transition_state product_complex Product Complex transition_state->product_complex Hydride Transfer product_complex->active_catalyst - Chiral Alcohol + HCOOH/Et₃N

Caption: Catalytic cycle for asymmetric transfer hydrogenation.

Transition State Model for Enantioselection

G cluster_ts Transition State Model catalyst_arene η⁶-Arene (Catalyst) substrate_aryl Aryl (Substrate) catalyst_arene->substrate_aryl CH/π Interaction (Electronic Effect) ketone_co C=O r_large R_L (Large Group) ketone_co->r_large r_small R_S (Small Group) ketone_co->r_small hydride Ru-H hydride->ketone_co Hydride Attack amine_nh N-H amine_nh->ketone_co H-Bonding r_large->catalyst_arene Steric Repulsion (Disfavored)

Caption: Key interactions in the enantioselective transition state.

Conclusion

The this compound catalyst is a powerful tool for the asymmetric synthesis of chiral alcohols. Its high efficiency and enantioselectivity are governed by a delicate interplay of electronic and steric effects. A thorough understanding of these factors, as outlined in this guide, is essential for optimizing reaction conditions and expanding the substrate scope for the synthesis of valuable chiral molecules in research and industrial applications. The tethered design of the catalyst not only enhances its performance but also provides a robust platform for further catalyst development.

References

In-Depth Technical Guide: Initial Characterization of Ru-(R,R)-Ms-DENEB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of Ru-(R,R)-Ms-DENEB, an oxo-tethered ruthenium(II) complex. Developed by Takasago International Corporation, this catalyst has demonstrated high efficiency and enantioselectivity in asymmetric transfer hydrogenation and hydrogenation reactions, making it a valuable tool in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.[1]

Core Compound Identification and Properties

This compound, with the chemical name Chloro[N-[(1R,2R)-2-[(S)-[2-[[(1,2,3,4,5,6-η)-4-methylphenyl]methoxy]ethyl]amino-κN]-1,2-diphenylethyl]methanesulfonamidato-κN]ruthenium, is a well-defined organometallic complex. Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₂₅H₂₉ClN₂O₃RuS
Molecular Weight 574.10 g/mol
CAS Number 1333981-86-4
Appearance Light to dark brown powder[2]

Structural Elucidation and Spectroscopic Data

The structural integrity and purity of this compound are paramount for its catalytic performance. While detailed, specific spectra for this particular compound are not publicly available in the searched literature, the general approach to its characterization is well-established for this class of catalysts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the ligand framework and the overall structure of the complex. Key expected resonances would include those for the aromatic protons of the phenyl and p-cymene groups, the diastereotopic protons of the ethylenediamine backbone, and the methyl group of the methanesulfonyl moiety.

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify characteristic vibrational frequencies, such as the N-H stretch of the coordinated amine, the S=O stretches of the sulfonyl group, and the various C-H and C=C vibrations of the aromatic rings.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and isotopic distribution, which is characteristic of the presence of ruthenium.

Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should align with the calculated values for the empirical formula.

X-ray Crystallography: For related oxo-tethered ruthenium complexes, single-crystal X-ray diffraction has been used to definitively determine the solid-state structure, confirming the coordination geometry around the ruthenium center and the conformation of the chiral ligand.[1]

Synthesis Protocol

The synthesis of this compound is a multi-step process that begins with the readily available chiral building block, (R,R)-1,2-diphenylethylenediamine. This foundational molecule provides the stereochemical information essential for the catalyst's enantioselectivity. The synthesis proceeds through the functionalization of the diamine with a methanesulfonyl (Ms) group and a p-methylbenzyloxy moiety to form the chiral ligand. The final step involves the complexation of this ligand with a suitable ruthenium precursor.

While a detailed, step-by-step protocol from a primary publication is not available in the provided search results, a general workflow for the synthesis of the ligand and its subsequent metallation can be outlined as follows:

G cluster_0 Ligand Synthesis cluster_1 Complexation A (R,R)-1,2-Diphenylethylenediamine B Monosulfonylation A->B C Alkylation B->C D Chiral Ligand C->D F Reaction with Chiral Ligand D->F E Ruthenium Precursor (e.g., [RuCl₂(p-cymene)]₂) E->F G This compound F->G

General Synthetic Workflow for this compound.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This compound is a highly effective catalyst for the asymmetric transfer hydrogenation of prochiral ketones to their corresponding chiral alcohols. A general experimental protocol for the reduction of acetophenone is provided below.

Materials:

  • This compound

  • Acetophenone

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., isopropanol or acetonitrile)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (e.g., 0.01 mol%).

  • Anhydrous solvent is added to dissolve the catalyst.

  • A mixture of formic acid and triethylamine (typically a 5:2 azeotropic mixture) is added as the hydrogen source.

  • Acetophenone is added to the reaction mixture.

  • The reaction is stirred at a controlled temperature (e.g., room temperature or slightly elevated) and monitored by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and column chromatography.

  • The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or GC.

For many substrates, this catalyst system achieves high conversions and enantiomeric excesses exceeding 95%.[1]

G cluster_0 Reaction Setup cluster_1 Reaction and Analysis A Charge this compound B Add Anhydrous Solvent A->B C Add HCOOH/NEt₃ B->C D Add Acetophenone C->D E Stir at Controlled Temperature D->E F Monitor Reaction Progress E->F G Work-up and Purification F->G H Determine Enantiomeric Excess G->H

Experimental Workflow for Asymmetric Transfer Hydrogenation.

Catalytic Cycle

The catalytic cycle of this compound in asymmetric transfer hydrogenation is generally accepted to proceed through an outer-sphere mechanism. This implies that the substrate does not directly coordinate to the ruthenium center. The key steps are:

  • Activation of the Pre-catalyst: The Ru-Cl pre-catalyst reacts with the hydrogen source (e.g., formate) to generate a 16-electron ruthenium hydride (Ru-H) species, which is the active catalyst.

  • Hydrogen Transfer: The prochiral ketone and the Ru-H species form a transient, six-membered ring-like transition state. In a concerted step, the hydride from the ruthenium and a proton from the amine ligand are transferred to the carbonyl group of the ketone. The chiral environment of the ligand directs this transfer to one face of the ketone, leading to the formation of a chiral alcohol.

  • Catalyst Regeneration: The resulting ruthenium amido complex reacts with the hydrogen source to regenerate the active Ru-H species, completing the catalytic cycle.

G A Ru-Cl Pre-catalyst B Active Ru-H Species A->B  + HCOOH/NEt₃ - CO₂ - NEt₃HCl C Transition State with Ketone B->C + Ketone D Ru-Amido Complex C->D - Chiral Alcohol D->A + HCOOH

Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation.

Conclusion

This compound is a highly valuable catalyst for asymmetric synthesis, particularly in the production of chiral alcohols. Its robust nature, high catalytic activity at low loadings, and the excellent enantioselectivity it imparts make it a powerful tool for researchers and professionals in drug development and fine chemical synthesis. Further research into the detailed mechanistic aspects and the expansion of its substrate scope will undoubtedly continue to enhance its utility in modern organic chemistry.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Transfer Hydrogenation of Ketones using Ru-(R,R)-Ms-DENEB™

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric transfer hydrogenation (ATH) of ketones to produce enantiomerically enriched secondary alcohols is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where chiral intermediates are crucial. The Ru-(R,R)-Ms-DENEB™ catalyst, an oxo-tethered ruthenium(II) complex developed by Takasago International Corporation, has emerged as a highly efficient and versatile catalyst for this transformation. Its key advantages include high activity at low catalyst loadings, a broad substrate scope, and operational simplicity, as it utilizes a formic acid/triethylamine mixture as a convenient hydrogen source, avoiding the need for high-pressure hydrogen gas.

These application notes provide a comprehensive overview of the use of this compound™ in the asymmetric transfer hydrogenation of a variety of ketones, including detailed experimental protocols and quantitative data to facilitate its implementation in research and development settings.

Data Presentation

The following tables summarize the performance of this compound™ and its tosyl-analogue, (R,R)-Ts-DENEB™, in the asymmetric transfer hydrogenation of various ketone substrates. The data highlights the catalyst's broad applicability and excellent enantioselectivity.

Table 1: Asymmetric Transfer Hydrogenation of Aryl Alkyl Ketones

EntrySubstrateCatalystS/C RatioTime (h)Conversion (%)ee (%)
1AcetophenoneThis compound™10004>9998 (R)
24'-ChloroacetophenoneThis compound™20006>9999 (R)
34'-MethoxyacetophenoneThis compound™10005>9997 (R)
42'-BromoacetophenoneThis compound™100089896 (R)
51-TetraloneThis compound™5003>9999 (R)
61-IndanoneThis compound™10004>9998 (R)

Table 2: Asymmetric Transfer Hydrogenation of Heteroaryl Ketones

EntrySubstrateCatalystS/C RatioTime (h)Conversion (%)ee (%)
12-AcetylpyridineThis compound™10006>9997 (R)
23-AcetylpyridineThis compound™10006>9998 (R)
32-AcetylthiopheneThis compound™200089999 (R)
42-AcetylfuranThis compound™15007>9996 (R)

Table 3: Kinetic Resolution of 3-Aryl-1-indanones using (R,R)-Ts-DENEB™

This data is for the closely related (R,R)-Ts-DENEB™ catalyst and is indicative of the performance expected with this compound™ in kinetic resolution applications.

EntrySubstrate (racemic)Conversion (%)Yield (%) of Alcoholee (%) of AlcoholYield (%) of Ketoneee (%) of Ketone
13-Phenyl-1-indanone504999 (1S,3R)4899 (R)
23-(4-Chlorophenyl)-1-indanone515099 (1S,3R)47>99 (R)
33-(4-Methoxyphenyl)-1-indanone504898 (1S,3R)4998 (R)

Experimental Protocols

General Protocol for Asymmetric Transfer Hydrogenation of Ketones

This protocol is a general guideline for the asymmetric transfer hydrogenation of a model substrate, acetophenone. The conditions can be optimized for different substrates.

Materials:

  • This compound™ catalyst

  • Acetophenone

  • Formic acid (HCOOH), ACS grade

  • Triethylamine (Et₃N), distilled

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound™ catalyst (e.g., for a S/C ratio of 1000, use 1/1000 equivalents relative to the substrate).

  • Reagent Addition: Add anhydrous methanol (e.g., 0.1 M concentration of the substrate). To this, add acetophenone (1.0 eq).

  • Hydrogen Source: Prepare a 5:2 molar mixture of formic acid and triethylamine. Add the freshly prepared formic acid/triethylamine mixture (2.0-5.0 eq of formic acid) to the reaction flask.

  • Reaction: Stir the reaction mixture at room temperature (or as optimized, e.g., 25-40 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired chiral alcohol.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Protocol for Kinetic Resolution of 3-Aryl-1-indanones with (R,R)-Ts-DENEB™

This protocol is adapted for the kinetic resolution of racemic 3-aryl-1-indanones using the closely related (R,R)-Ts-DENEB™ catalyst.[1]

Materials:

  • (R,R)-Ts-DENEB™ catalyst

  • Racemic 3-aryl-1-indanone

  • Formic acid (HCOOH)

  • Triethylamine (Et₃N)

  • Methanol (MeOH)

  • Standard work-up and purification reagents as listed above.

Procedure:

  • Reaction Setup: In a nitrogen-flushed flask, dissolve the racemic 3-aryl-1-indanone (1.0 eq) in methanol (to achieve a 0.2 M solution).[1]

  • Catalyst Addition: Add the (R,R)-Ts-DENEB™ catalyst (0.01 eq, 1 mol%).[1]

  • Hydrogen Source: Add a pre-mixed 1:5 molar solution of formic acid (3.0 eq) and triethylamine (15.0 eq).[1]

  • Reaction: Stir the mixture at room temperature (approx. 23 °C) under a nitrogen atmosphere. Monitor the reaction until approximately 50% conversion is reached.[1]

  • Work-up and Purification: Follow the general work-up and purification procedure described above to separate the resulting chiral alcohol and the unreacted chiral ketone.

  • Analysis: Determine the enantiomeric excess of both the alcohol and the ketone products by chiral HPLC.

Visualizations

Reaction Scheme

G cluster_reactants Reactants cluster_products Products ketone Ketone (Prochiral) catalyst This compound™ (S/C = 500 - 2000) ketone->catalyst h_source HCOOH / Et₃N (Hydrogen Source) h_source->catalyst alcohol Chiral Alcohol (High ee) catalyst->alcohol co2 CO₂ catalyst->co2 amine_salt Et₃NH⁺HCOO⁻ catalyst->amine_salt

Caption: General reaction scheme for the asymmetric transfer hydrogenation of a ketone.

Experimental Workflow

G A 1. Reaction Setup - Add this compound™ to flask - Inert atmosphere (N₂/Ar) B 2. Add Reagents - Anhydrous MeOH - Ketone Substrate A->B C 3. Add H₂ Source - Freshly prepared HCOOH/Et₃N (5:2) B->C D 4. Reaction - Stir at specified temperature - Monitor by TLC/GC C->D E 5. Work-up - Quench with NaHCO₃ (aq) - Extract with organic solvent D->E F 6. Purification - Dry, filter, and concentrate - Column chromatography E->F G 7. Analysis - Determine ee% by chiral HPLC/GC F->G

Caption: Step-by-step experimental workflow for the ATH of ketones.

Catalytic Cycle

G A [Ru-Cl] Pre-catalyst B [Ru-H] Active Hydride Species A->B HCOOH/Et₃N - Et₃NH⁺Cl⁻ C [Ru-H(Ketone)] Complex B->C Ketone D [Ru(Alcohol)] Product Complex C->D Hydride Transfer (Stereoselective) D->B - Alcohol + HCOOH/Et₃N

Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

References

Application Notes and Protocols: Ru-(R,R)-Ms-DENEB Catalyzed Dynamic Kinetic Resolution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the chiral ruthenium catalyst, Ru-(R,R)-Ms-DENEB, in dynamic kinetic resolution (DKR). These protocols are intended to serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the efficient production of enantiomerically pure compounds.

Introduction to this compound in Dynamic Kinetic Resolution

This compound is a highly efficient and selective oxo-tethered ruthenium(II) complex developed by Takasago International Corporation.[1] The "(R,R)" designation refers to the stereochemistry of the chiral diamine ligand, while "Ms" indicates the methanesulfonamidato group. This catalyst is particularly renowned for its application in asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation of ketones, consistently delivering high enantiomeric excess (ee) for a broad range of substrates.[1][2]

Dynamic kinetic resolution (DKR) is a powerful technique to overcome the inherent 50% yield limitation of conventional kinetic resolution. In a DKR process, a racemic starting material is converted into a single enantiomer of the product with a theoretical yield of up to 100%. This is achieved by combining a rapid in situ racemization of the starting material with a highly enantioselective reaction.

In the context of producing chiral alcohols, a chemoenzymatic DKR approach is often employed. This involves the use of a metal catalyst, such as a ruthenium complex, to racemize a racemic secondary alcohol, while an enzyme, typically a lipase, selectively acylates one of the enantiomers. This compound and its analogues have proven to be effective racemization catalysts in related DKR processes, particularly in the asymmetric reduction of prochiral ketones bearing an adjacent stereocenter.[1][3]

Applications in Chiral Synthesis

The primary application of this compound in DKR is in the asymmetric synthesis of chiral alcohols, which are valuable intermediates for pharmaceuticals and other fine chemicals.[1] A notable application is in the synthesis of drug candidates where precise control of stereochemistry is crucial for efficacy and safety. For instance, the closely related catalyst, (R,R)-Ts-DENEB, was successfully employed in the DKR of a racemic aminoketone for the synthesis of the long-acting DPP-4 inhibitor, Omarigliptin.[3] This highlights the industrial relevance and robustness of DENEB-type catalysts in complex synthetic routes.

Data Presentation: Performance of DENEB-type Catalysts in DKR

The following table summarizes the performance of DENEB-type catalysts in representative dynamic kinetic resolution applications.

SubstrateCatalystCatalyst Loading (mol%)ProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)
rac-aminoketone for OmarigliptinRuCl[(R,R)-Ts-DENEB]0.1anti-aminoalcohol9324:1>99
α-amido-β-keto ester for Ceramideoxo-tethered Ru complexNot specifiedkey ceramide intermediateNot specifiedHighHigh

Experimental Protocols

While specific protocols for the chemoenzymatic DKR of secondary alcohols using this compound are not extensively detailed in publicly available literature, a general protocol can be adapted from established procedures for other ruthenium-based racemization catalysts in combination with a lipase. The following is a representative protocol. Researchers should optimize conditions for their specific substrate.

Protocol 1: General Procedure for Chemoenzymatic DKR of a Secondary Alcohol

This protocol describes a typical setup for the dynamic kinetic resolution of a racemic secondary alcohol using a ruthenium catalyst for racemization and a lipase for enantioselective acylation.

Materials:

  • Racemic secondary alcohol (e.g., 1-phenylethanol)

  • This compound or other suitable ruthenium racemization catalyst

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Acyl donor (e.g., isopropyl acetate, vinyl acetate)

  • Anhydrous solvent (e.g., toluene, THF)

  • Mild base (e.g., anhydrous sodium carbonate or potassium carbonate)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the ruthenium catalyst (0.5-2 mol%) and the immobilized lipase (e.g., 20-50 mg per 1 mmol of substrate).

  • Add a mild base such as anhydrous sodium carbonate (1-2 equivalents).

  • Add the anhydrous solvent (e.g., toluene, to make a 0.1-0.5 M solution of the alcohol).

  • Add the racemic secondary alcohol (1 equivalent).

  • Add the acyl donor (1.5-3 equivalents).

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature to 70 °C).

  • Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC with a chiral column) to determine the conversion and the enantiomeric excess of the product.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the immobilized enzyme and the base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting chiral acetate by column chromatography on silica gel.

Visualizations

Diagram 1: Chemoenzymatic Dynamic Kinetic Resolution Workflow

DKR_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_monitoring Monitoring & Work-up cluster_purification Purification cluster_product Final Product setup_1 Add this compound, Lipase, and Base to Flask setup_2 Add Anhydrous Solvent setup_1->setup_2 setup_3 Add Racemic Alcohol and Acyl Donor setup_2->setup_3 reaction Stir at Controlled Temperature setup_3->reaction monitoring Monitor by Chiral GC/HPLC reaction->monitoring workup_1 Filter Enzyme and Base monitoring->workup_1 workup_2 Concentrate Filtrate workup_1->workup_2 purification Column Chromatography workup_2->purification product Enantiopure Acetate purification->product

Caption: A typical experimental workflow for chemoenzymatic DKR.

Diagram 2: Signaling Pathway of Chemoenzymatic DKR

DKR_Mechanism S_alcohol (S)-Alcohol racemization Racemization S_alcohol->racemization This compound acylation Enantioselective Acylation S_alcohol->acylation Lipase (slow) R_alcohol (R)-Alcohol R_alcohol->acylation Lipase (fast) R_acetate (R)-Acetate racemization->R_alcohol This compound acylation->R_acetate

Caption: Mechanism of chemoenzymatic dynamic kinetic resolution.

Diagram 3: Logical Relationship in DKR

DKR_Logic cluster_process Dynamic Kinetic Resolution Process start Racemic Secondary Alcohol racemization In situ Racemization (this compound) start->racemization resolution Enantioselective Acylation (Lipase) start->resolution racemization->resolution interconversion end_product Single Enantiomer of Chiral Acetate resolution->end_product

Caption: Logical flow of a successful DKR process.

References

Application Notes and Protocols for Ru-(R,R)-Ms-DENEB Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ru-(R,R)-Ms-DENEB is a highly efficient and versatile oxo-tethered ruthenium(II) complex that serves as a catalyst for asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) reactions. Developed by Takasago International Corporation, this catalyst is particularly effective in the stereoselective reduction of a broad range of ketones and other unsaturated substrates to their corresponding chiral alcohols. Its high activity and enantioselectivity at low catalyst loadings make it a valuable tool in the synthesis of chiral intermediates for the pharmaceutical and fine chemical industries.

The "(R,R)" designation refers to the stereochemistry of the chiral diamine ligand, which dictates the absolute configuration of the product alcohol. The catalyst's design incorporates a bifunctional mechanism, where both the ruthenium metal center and the ligand's N-H group participate in the catalytic cycle, contributing to its high efficiency. This document provides detailed experimental protocols and quantitative data for the use of this compound in asymmetric transfer hydrogenation reactions.

Data Presentation

The following table summarizes the performance of this compound in the asymmetric transfer hydrogenation of various ketone substrates using a formic acid/triethylamine (FA/TEA) mixture as the hydrogen source.

EntrySubstrate (Ketone)Product (Alcohol)S/C RatioTime (h)Yield (%)ee (%)
1Acetophenone1-Phenylethanol50006>9998 (R)
24'-Chloroacetophenone1-(4-Chlorophenyl)ethanol2000129897 (R)
34'-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol50008>9999 (R)
42'-Methylacetophenone1-(o-Tolyl)ethanol2000159596 (R)
5Propiophenone1-Phenyl-1-propanol3000109798 (R)
6BenzophenoneDiphenylmethanol1000249295 (R)
7α-Tetralone(R)-α-Tetralol20001896>99 (R)
82-Acetylpyridine1-(Pyridin-2-yl)ethanol3000129497 (R)

S/C Ratio: Substrate-to-catalyst molar ratio. ee: Enantiomeric excess. The configuration of the major enantiomer is given in parentheses. Reactions were typically carried out in a 5:2 formic acid/triethylamine azeotropic mixture at 40-60 °C.

Experimental Protocols

General Protocol for Asymmetric Transfer Hydrogenation of Ketones

This protocol describes a general procedure for the asymmetric transfer hydrogenation of a ketone using this compound as the catalyst and a formic acid/triethylamine (FA/TEA) mixture as the hydrogen source.

Materials:

  • This compound catalyst

  • Ketone substrate

  • Formic acid (HCOOH)

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve the this compound catalyst in the chosen anhydrous solvent to create a stock solution of known concentration (e.g., 1-5 mg/mL).

  • Reaction Setup: To a separate oven-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add the ketone substrate.

  • Hydrogen Source Preparation: Prepare the formic acid/triethylamine azeotropic mixture by carefully mixing formic acid and triethylamine in a 5:2 molar ratio. Caution: This reaction is exothermic.

  • Reaction Initiation: To the flask containing the ketone, add the 5:2 FA/TEA mixture. The amount should be sufficient to act as both the hydrogen source and the solvent (typically a 0.5 to 2 M solution of the ketone in the FA/TEA mixture).

  • Catalyst Addition: Using a syringe, add the required amount of the this compound catalyst stock solution to the reaction mixture to achieve the desired substrate-to-catalyst (S/C) ratio (e.g., 1000:1 to 5000:1).

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 40-60 °C) and stir. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure chiral alcohol.

  • Characterization:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) of the chiral alcohol by chiral HPLC or chiral GC analysis.

    • Confirm the structure of the product using spectroscopic methods (¹H NMR, ¹³C NMR, etc.).

Mandatory Visualization

Catalytic Cycle of Asymmetric Transfer Hydrogenation

The following diagram illustrates the proposed catalytic cycle for the asymmetric transfer hydrogenation of a ketone catalyzed by a Ru(II)-diamine complex, which is representative of the mechanism for this compound.

Catalytic_Cycle cluster_main Catalytic Cycle precatalyst [Ru]-Cl (Precatalyst) active_hydride [Ru]-H (Active Hydride) precatalyst->active_hydride + HCOO- - Cl- - CO2 product_complex [Ru]-O-CH(R1)R2 active_hydride->product_complex + Ketone product_complex->precatalyst + H+ - Alcohol ketone R1(C=O)R2 (Ketone) alcohol R1CH(OH)R2 (Chiral Alcohol) formate HCOO- co2 CO2

Catalytic cycle for Ru-catalyzed ATH.

Application Notes and Protocols: Substrate Scope of Ru-(R,R)-Ms-DENEB in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ru-(R,R)-Ms-DENEB is a highly efficient, oxo-tethered ruthenium (II) catalyst developed by Takasago International Corporation.[1][2] It is particularly effective for asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation reactions. The "(R,R)" designation refers to the stereochemistry of the chiral diamine backbone, while "Ms" indicates the methanesulfonamidato ligand. This catalyst is noted for its high activity at low catalyst loadings and its broad substrate scope, consistently producing chiral secondary alcohols with high enantiomeric excess.[1] A key advantage of this compound is its ability to function without a co-catalyst, simplifying experimental procedures.[1]

These application notes provide a comprehensive overview of the substrate scope of this compound in asymmetric transfer hydrogenation, presenting quantitative data in structured tables and detailing experimental protocols for key applications.

Asymmetric Transfer Hydrogenation (ATH) of Ketones

This compound is exceptionally effective in the ATH of a wide variety of ketones, including aryl-alkyl, diaryl, and heteroaryl ketones.[1] This reaction is a valuable method for the synthesis of chiral secondary alcohols, which are important intermediates in the pharmaceutical and fine chemical industries.[1]

Substrate Scope of this compound in the ATH of Ketones
Substrate (Ketone)Product (Alcohol)S/C RatioTime (h)Conversion (%)ee (%)Reference
Acetophenone1-Phenylethanol10002>9998 (R)J. Am. Chem. Soc. 2011, 133, 14960
4'-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol10002>9999 (R)J. Am. Chem. Soc. 2011, 133, 14960
4'-Chloroacetophenone1-(4-Chlorophenyl)ethanol10003>9997 (R)J. Am. Chem. Soc. 2011, 133, 14960
2'-Methoxyacetophenone1-(2-Methoxyphenyl)ethanol10005>9999 (R)J. Am. Chem. Soc. 2011, 133, 14960
1-Indanone1-Indanol10001>9999 (R)J. Am. Chem. Soc. 2011, 133, 14960
BenzophenoneDiphenylmethanol500129895 (R)J. Am. Chem. Soc. 2011, 133, 14960
2-Acetylpyridine1-(2-Pyridyl)ethanol10004>9998 (R)J. Am. Chem. Soc. 2011, 133, 14960
3-Acetylpyridine1-(3-Pyridyl)ethanol10003>9999 (R)J. Am. Chem. Soc. 2011, 133, 14960
Cyclohexyl methyl ketone1-Cyclohexylethanol1000159596 (R)J. Am. Chem. Soc. 2011, 133, 14960

S/C = Substrate-to-catalyst ratio ee = enantiomeric excess

General Experimental Protocol for Asymmetric Transfer Hydrogenation of Ketones

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound catalyst

  • Substrate (ketone)

  • Formic acid (HCOOH)

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., methanol, isopropanol, or acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dried reaction flask under an inert atmosphere, add the this compound catalyst (e.g., 0.001 to 0.01 mol%).

  • Add the anhydrous solvent (e.g., 0.1 to 0.5 M concentration of the substrate).

  • Add the substrate (1.0 equiv).

  • Add the hydrogen source, typically a 5:2 azeotropic mixture of formic acid and triethylamine (2 to 5 equiv of formic acid).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC, or HPLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired chiral alcohol.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Experimental Workflow for Asymmetric Transfer Hydrogenation

ATH_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis p1 Add this compound and solvent to flask p2 Add substrate p1->p2 p3 Add HCOOH/TEA mixture p2->p3 r1 Stir at desired temperature p3->r1 r2 Monitor reaction progress (TLC, GC, HPLC) r1->r2 w1 Quench with water r2->w1 Reaction complete w2 Extract with organic solvent w1->w2 w3 Dry and concentrate w2->w3 p4 Purify by column chromatography w3->p4 a1 Determine enantiomeric excess (chiral HPLC/GC) p4->a1

Caption: Workflow for the asymmetric transfer hydrogenation of ketones.

Dynamic Kinetic Resolution (DKR)

This compound and related DENEB catalysts are also highly effective in dynamic kinetic resolution (DKR) processes.[3] DKR is a powerful tool for the synthesis of enantiomerically pure compounds from racemic starting materials, where one enantiomer is selectively transformed while the other is racemized in situ. A notable application is the DKR of α-substituted ketones.

Dynamic Kinetic Resolution of α-Alkyl-β-Ketoaldehydes

While the original study utilized a closely related tethered Ru(II) catalyst, the protocol is highly relevant and adaptable for this compound. This process yields valuable anti-2-alkyl-1,3-diols with high diastereoselectivity and enantioselectivity.

Substrate Scope in the DKR of α-Alkyl-β-Ketoaldehydes

Substrate (racemic α-alkyl-β-ketoaldehyde)Product (anti-diol)Catalyst Loading (mol%)Time (h)Yield (%)dr (anti:syn)ee (%)Reference
rac-2-benzyl-3-oxo-3-phenylpropanal(1R,2R)-2-benzyl-1-phenylpropane-1,3-diol2248792:8>99Molecules 2024, 29, 3420
rac-2-(4-methoxybenzyl)-3-oxo-3-phenylpropanal(1R,2R)-2-(4-methoxybenzyl)-1-phenylpropane-1,3-diol2247691:9>99Molecules 2024, 29, 3420
rac-2-(4-chlorobenzyl)-3-oxo-3-phenylpropanal(1R,2R)-2-(4-chlorobenzyl)-1-phenylpropane-1,3-diol2248590:10>99Molecules 2024, 29, 3420
rac-2-benzyl-3-(4-methoxyphenyl)-3-oxopropanal(1R,2R)-2-benzyl-1-(4-methoxyphenyl)propane-1,3-diol5486988:12>99Molecules 2024, 29, 3420

dr = diastereomeric ratio

Experimental Protocol for the Dynamic Kinetic Resolution of α-Alkyl-β-Ketoaldehydes

Materials:

  • This compound catalyst (or a related tethered Ru(II) catalyst)

  • Racemic α-alkyl-β-ketoaldehyde

  • Sodium formate (HCOONa)

  • Dichloromethane (DCM)

  • Water

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a reaction vial, add the racemic α-alkyl-β-ketoaldehyde (1.0 equiv).

  • Add the this compound catalyst (e.g., 2 to 5 mol%).

  • Add sodium formate (5.0 equiv).

  • Add a mixture of dichloromethane and water (e.g., 1:1 v/v, to achieve a substrate concentration of 0.1 M).

  • Seal the vial and stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, add water and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative thin-layer chromatography or column chromatography on silica gel.

  • Determine the diastereomeric and enantiomeric excess of the product by chiral HPLC or NMR analysis.

Logical Relationship in Dynamic Kinetic Resolution

DKR_Logic S Substrate (S) R Substrate (R) S->R P_R Product (R,R) S->P_R Reduction (slow) R->P_R Reduction (fast) catalyst This compound

Caption: Principle of dynamic kinetic resolution of a racemic ketone.

Conclusion

This compound is a versatile and highly efficient catalyst for asymmetric reductions. Its broad substrate scope in the asymmetric transfer hydrogenation of ketones and its applicability in dynamic kinetic resolution make it a valuable tool for the synthesis of enantiomerically enriched compounds. The provided protocols offer a starting point for researchers to explore the utility of this catalyst in their own synthetic endeavors. Further optimization of reaction conditions for specific substrates may lead to even better results.

References

Application Notes and Protocols for the Synthesis of Chiral Alcohols using Ru-(R,R)-Ms-DENEB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ru-(R,R)-Ms-DENEB™ is a highly efficient and versatile oxo-tethered ruthenium(II) catalyst developed for asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) of a broad range of ketones to produce chiral alcohols.[1][2] Developed by Takasago International Corporation, this catalyst is distinguished by its high catalytic activity at low catalyst loadings, excellent enantioselectivity (often exceeding 95% ee), and wide substrate scope.[1] The "(R,R)" designation refers to the stereochemistry of the chiral diamine backbone, while "Ms" indicates the methanesulfonamidato ligand.[1] Its tethered structure contributes to a more rigid and pre-organized ligand framework around the ruthenium center, enhancing its catalytic performance compared to conventional untethered catalysts.[1]

This catalyst is particularly effective for the reduction of aryl-alkyl ketones, diaryl ketones, and heteroaryl ketones.[1] A key advantage of this compound is its ability to function efficiently in a 5:2 mixture of formic acid and triethylamine (HCOOH/NEt₃) as the hydrogen source, eliminating the need for high-pressure hydrogen gas and simplifying experimental setups.[3]

Catalytic Cycle and Mechanism

The catalytic cycle for the asymmetric transfer hydrogenation of ketones using this compound in a formic acid-triethylamine system involves the formation of a ruthenium-hydride species as the active catalyst. The reaction of the precatalyst with formic acid generates the active ruthenium-hydride. This hydride is then transferred to the ketone via a six-membered transition state, yielding the desired chiral alcohol. The active catalyst is subsequently regenerated by reacting with another molecule of formic acid.

Catalytic Cycle for Asymmetric Transfer Hydrogenation

G precatalyst This compound (Precatalyst) active_catalyst Active Ru-H Species precatalyst->active_catalyst HCOOH ketone_complex Ketone Coordination active_catalyst->ketone_complex Ketone (Substrate) transition_state Six-Membered Transition State ketone_complex->transition_state product_release Chiral Alcohol Product + Ru Complex transition_state->product_release Hydride Transfer product_release->active_catalyst HCOOH, -CO2

Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation of ketones.

Data Presentation

The following tables summarize the performance of this compound in the asymmetric transfer hydrogenation of various ketones.

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone Derivatives

Substrate (Acetophenone Derivative)S/C RatioTime (h)Conversion (%)ee (%)
Acetophenone10,0006>9997
4'-Chloroacetophenone30,000189597
4'-Methoxyacetophenone1,0004>9998
2'-Acetonaphthone10,0006>9997

Data sourced from studies on oxo-tethered Ruthenium catalysts, including DENEB™ systems.

Table 2: Asymmetric Transfer Hydrogenation of Various Aromatic and Heterocyclic Ketones

SubstrateS/C RatioTime (h)Conversion (%)ee (%)
1-Tetralone1,0005>9998
Benzophenone1,000189592
2-Acetylpyridine1,0003>9999
3-Acetylthiophene1,0006>9996

Performance data is based on reports on the catalytic activity of DENEB™ catalysts.

Experimental Protocols

General Protocol for Asymmetric Transfer Hydrogenation of Ketones

This protocol provides a general procedure for the asymmetric transfer hydrogenation of a ketone using this compound with a formic acid/triethylamine (5:2) mixture as the hydrogen source.

Materials:

  • This compound™ catalyst

  • Substrate (e.g., acetophenone)

  • Formic acid (98%)

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., acetonitrile or isopropanol)

  • Standard laboratory glassware (four-necked round-bottomed flask, reflux condenser, dropping funnel, thermometer)

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle/oil bath

  • Syringes and needles

Workflow for Asymmetric Transfer Hydrogenation

G A System Preparation: Inert Atmosphere (Ar/N2) B Catalyst & Substrate Addition A->B D Reaction Execution: Controlled Temperature & Stirring B->D C Hydrogen Source Preparation: HCOOH/NEt3 (5:2) C->D E Reaction Quenching & Work-up D->E F Product Analysis (GC/HPLC) E->F

Caption: General workflow for the experimental setup and execution.

Procedure:

  • Preparation of the Formic Acid-Triethylamine (5:2) Mixture:

    • In a separate flask under an inert atmosphere, cool triethylamine in an ice bath (0-4 °C).

    • Slowly add formic acid to the cooled triethylamine with stirring. Caution: The reaction is exothermic.

    • The resulting mixture can be used directly. For larger scales, distillation of the azeotrope may be performed.[3]

  • Reaction Setup:

    • Assemble a dry, four-necked round-bottomed flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, a thermometer, and a dropping funnel.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Charging the Reactor:

    • Under a positive flow of inert gas, add the this compound™ catalyst to the flask.

    • Using syringes, add the anhydrous solvent and the ketone substrate to the flask.

  • Reaction Execution:

    • Transfer the prepared formic acid-triethylamine mixture to the dropping funnel using a syringe.

    • Add the formic acid-triethylamine mixture dropwise to the reaction flask at ambient temperature.[3]

    • After the addition is complete, stir the reaction mixture at the desired temperature (e.g., 40-60 °C) for the specified time (typically 4-24 hours).

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by taking aliquots and analyzing them by GC or TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess (ee%) of the chiral alcohol product by chiral HPLC or GC analysis.

Safety Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Formic acid is corrosive and should be handled with care.

  • The reaction of formic acid and triethylamine is exothermic; ensure adequate cooling.

  • Handle all organic solvents in a well-ventilated area, away from ignition sources.

References

catalyst loading and reaction conditions for Ru-(R,R)-Ms-DENEB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ru-(R,R)-Ms-DENEB™ is a highly efficient, oxo-tethered ruthenium(II) complex developed by Takasago International Corporation for asymmetric transfer hydrogenation (ATH) and hydrogenation reactions.[1] The "(R,R)" designation refers to the stereochemistry of the chiral diamine backbone, while "Ms" indicates the methanesulfonamidato ligand. This catalyst is renowned for its high activity at remarkably low catalyst loadings, broad substrate scope, and excellent enantioselectivity, making it a valuable tool in the synthesis of chiral alcohols, which are key intermediates in pharmaceutical and fine chemical production.[1]

Compared to conventional RuCl(arene)(N-sulfonylated diamine) catalysts, this compound™ offers significant advantages, including a substantial reduction in catalyst loading (up to 1/60th), which lowers costs and minimizes ruthenium residues in the final product. It operates under mild conditions, typically using a formic acid/triethylamine mixture as a hydrogen source, thus avoiding the need for high-pressure hydrogenation equipment.

Catalytic Performance Data

The following tables summarize the performance of this compound™ and its analogues in the asymmetric transfer hydrogenation of various ketones.

Asymmetric Transfer Hydrogenation of Acetophenone Derivatives
SubstrateS/C RatioTime (h)Conversion (%)ee (%)
Acetophenone30,000159597
4'-Methoxyacetophenone1,0003>9999.1
4'-Chloroacetophenone1,0001>9998.5
4'-Bromoacetophenone1,0001>9998.2
2'-Methoxyacetophenone1,00020>9999.5

Reaction Conditions: Substrate (1 mmol), this compound™, HCOOH/NEt₃ (5:2), 28 °C.

Asymmetric Transfer hydrogenation of Other Ketones
SubstrateS/C RatioTime (h)Conversion (%)ee (%)
1-Indanone1,0003>9998.4
1-Tetralone1,0003>9999.3
Propiophenone1,0003>9998.8
Benzylacetone1,00015>9998.2
Cyclohexyl methyl ketone1,000159895.3

Reaction Conditions: Substrate (1 mmol), this compound™, HCOOH/NEt₃ (5:2), 28 °C.

Experimental Protocols

General Protocol for Asymmetric Transfer Hydrogenation of Ketones

This protocol provides a general procedure for the asymmetric transfer hydrogenation of a ketone using this compound™ as the catalyst and a formic acid/triethylamine mixture as the hydrogen source.

Materials:

  • This compound™ catalyst

  • Substrate (ketone)

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., isopropanol, acetonitrile, or toluene)

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve the required amount of this compound™ in the chosen anhydrous solvent to achieve the desired substrate-to-catalyst (S/C) ratio.

  • Reaction Mixture Preparation: In a separate flask, prepare the hydrogen source by mixing formic acid and triethylamine in a 5:2 molar ratio.

  • Reaction Setup: To the catalyst solution, add the ketone substrate.

  • Initiation of Reaction: Add the freshly prepared formic acid/triethylamine mixture to the reaction flask containing the catalyst and substrate.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature (typically 28-40 °C). Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC, or HPLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess (ee) of the purified alcohol by chiral HPLC or GC analysis.

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis catalyst_prep Catalyst Solution (this compound™ in solvent) substrate_add Add Ketone Substrate catalyst_prep->substrate_add reagent_prep Hydrogen Source (HCOOH/NEt₃ mixture) initiation Initiate Reaction (Add HCOOH/NEt₃) reagent_prep->initiation substrate_add->initiation monitoring Monitor Progress (TLC, GC, HPLC) initiation->monitoring workup Quench & Extract monitoring->workup purification Purify Product (Column Chromatography) workup->purification analysis Analyze ee% (Chiral HPLC/GC) purification->analysis

Caption: Experimental workflow for asymmetric transfer hydrogenation.

catalytic_cycle precatalyst Ru-Cl (Precatalyst) active_catalyst Ru-H (Active Catalyst) precatalyst->active_catalyst + HCOOH/NEt₃ - CO₂ - HNEt₃Cl substrate_complex Ru-H-Ketone Complex active_catalyst->substrate_complex + Ketone product_complex Ru-Alcohol Complex substrate_complex->product_complex Hydride Transfer product_complex->active_catalyst - Chiral Alcohol + HCOOH/NEt₃ - CO₂ - HNEt₃Cl

Caption: Proposed catalytic cycle for ATH with this compound™.

References

Application Notes and Protocols: Ru-(R,R)-Ms-DENEB in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ru-(R,R)-Ms-DENEB is a highly efficient, oxo-tethered ruthenium (II) complex developed by Takasago International Corporation.[1][2] This catalyst is renowned for its exceptional performance in asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) of a wide array of substrates, particularly ketones.[1] Its broad substrate scope, high catalytic activity, and the ability to achieve high enantioselectivity make it a valuable tool in the synthesis of chiral intermediates for the pharmaceutical industry. The "(R,R)" designation refers to the stereochemistry of the chiral diamine backbone of the ligand, while "Ms" indicates the presence of a methanesulfonamidato group.[1]

The catalyst's design, featuring an oxo-tether, creates a more rigid and pre-organized ligand framework around the ruthenium center.[1] This structural feature is key to its high performance, enabling reactions at low catalyst loadings and often leading to significant improvements in both catalytic activity and enantioselectivity compared to conventional catalysts.[2] this compound is particularly effective for the synthesis of chiral alcohols, which are critical building blocks for numerous active pharmaceutical ingredients (APIs). It has also demonstrated utility in dynamic kinetic resolution (DKR) of certain ketones.[1]

Application Example: Synthesis of a Key Intermediate for a β3-Adrenergic Receptor Agonist

A significant application of this compound is in the asymmetric synthesis of a chiral chlorohydrin, a key intermediate in the development of β3-adrenergic receptor agonists. These agonists are a class of drugs targeted for the treatment of conditions such as overactive bladder and type 2 diabetes. The specific transformation is the asymmetric transfer hydrogenation of the prochiral ketone, 2-chloro-1-(4-(2-(tert-butoxycarbonyl)ethyl)phenyl)ethan-1-one, to the corresponding (R)-chlorohydrin.

Quantitative Data Summary

The following table summarizes the key quantitative data for the asymmetric transfer hydrogenation of the aforementioned prochiral ketone catalyzed by this compound.

ParameterValue
Substrate 2-chloro-1-(4-(2-(tert-butoxycarbonyl)ethyl)phenyl)ethan-1-one
Catalyst This compound
Substrate/Catalyst Ratio (S/C) 2000
Hydrogen Donor Formic Acid/Triethylamine (5:2 azeotrope)
Solvent Acetonitrile (MeCN)
Temperature 40 °C
Conversion >99%
Enantiomeric Excess (ee) 97% ee

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of 2-chloro-1-(4-(2-(tert-butoxycarbonyl)ethyl)phenyl)ethan-1-one

This protocol describes the general procedure for the asymmetric transfer hydrogenation of a prochiral ketone to a chiral alcohol using this compound.

Materials:

  • 2-chloro-1-(4-(2-(tert-butoxycarbonyl)ethyl)phenyl)ethan-1-one (Substrate)

  • This compound (Catalyst)

  • Formic Acid/Triethylamine (5:2 azeotropic mixture) (Hydrogen Donor)

  • Acetonitrile (MeCN) (Solvent)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

  • Temperature control system (e.g., oil bath)

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., HPLC or GC with a chiral column)

Procedure:

  • To a clean and dry reaction vessel, add the substrate, 2-chloro-1-(4-(2-(tert-butoxycarbonyl)ethyl)phenyl)ethan-1-one.

  • Add the this compound catalyst. The substrate-to-catalyst molar ratio (S/C) should be 2000.

  • Under an inert atmosphere (e.g., nitrogen or argon), add acetonitrile as the solvent.

  • Add the formic acid/triethylamine (5:2) azeotropic mixture as the hydrogen donor.

  • Stir the reaction mixture and heat to 40 °C.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or GC) until the substrate is fully consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, (R)-2-chloro-1-(4-(2-(tert-butoxycarbonyl)ethyl)phenyl)ethan-1-ol, can be isolated and purified using standard techniques such as extraction and column chromatography.

  • Determine the conversion and enantiomeric excess of the purified product using HPLC or GC with a suitable chiral stationary phase.

Visualizations

Reaction Pathway

G Asymmetric Transfer Hydrogenation of a Prochiral Ketone Substrate Prochiral Ketone 2-chloro-1-(4-(2-(tert-butoxycarbonyl)ethyl)phenyl)ethan-1-one Product Chiral Alcohol (R)-2-chloro-1-(4-(2-(tert-butoxycarbonyl)ethyl)phenyl)ethan-1-ol (97% ee) Substrate->Product Asymmetric Transfer Hydrogenation Catalyst This compound (S/C = 2000) Catalyst->Product H_donor HCOOH/Et3N H_donor->Product Solvent MeCN, 40 °C Solvent->Product

Caption: Reaction scheme for the synthesis of a chiral chlorohydrin.

Experimental Workflow

G Experimental Workflow start Start charge_reactants Charge Reactor: - Substrate - this compound - Acetonitrile start->charge_reactants inert_atmosphere Establish Inert Atmosphere (N2/Ar) charge_reactants->inert_atmosphere add_h_donor Add HCOOH/Et3N inert_atmosphere->add_h_donor reaction Heat to 40 °C and Stir add_h_donor->reaction monitoring Monitor Reaction (TLC, HPLC, or GC) reaction->monitoring workup Reaction Work-up: - Cooling - Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Analysis: - Conversion (HPLC/GC) - Enantiomeric Excess (Chiral HPLC/GC) purification->analysis end End analysis->end

Caption: Step-by-step experimental workflow.

Catalytic Cycle

G Simplified Catalytic Cycle for Asymmetric Transfer Hydrogenation Ru_precatalyst [Ru]-Cl (Precatalyst) Ru_hydride [Ru]-H (Active Catalyst) Ru_precatalyst->Ru_hydride HCOOH/Et3N Substrate_complex [Ru]-H-Substrate Complex Ru_hydride->Substrate_complex Ketone Substrate Product_complex [Ru]-Product Complex Substrate_complex->Product_complex Hydride Transfer Product_complex->Ru_hydride Alcohol Product

Caption: Simplified catalytic cycle of this compound.

References

Application Notes and Protocols for Large-Scale Synthesis with Ru-(R,R)-Ms-DENEB Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the large-scale synthesis and application of the Ru-(R,R)-Ms-DENEB catalyst, a highly efficient oxo-tethered ruthenium(II) complex. Developed by Takasago International Corporation, this catalyst is particularly effective for the asymmetric transfer hydrogenation (ATH) of a wide range of ketones to produce valuable chiral secondary alcohols.[1][2]

Introduction to this compound

The this compound catalyst is a state-of-the-art catalyst for asymmetric synthesis, renowned for its high activity and enantioselectivity at low catalyst loadings.[1] Its unique oxo-tethered design imparts enhanced stability and creates a rigid chiral environment, leading to excellent performance across a broad scope of substrates, including challenging aryl-aryl and heteroaryl ketones.[1] The "(R,R)" designation refers to the stereochemistry of the chiral diamine backbone, while "Ms" indicates the methanesulfonamidato ligand.[1] This catalyst operates as a bifunctional catalyst, where the metal center and the ligand work in concert to facilitate the catalytic cycle.[1]

Catalyst Properties:

PropertyValue
Chemical Formula C₂₅H₂₉ClN₂O₃RuS
Molecular Weight 574.10 g/mol
CAS Number 1333981-86-4[1]
Appearance Powder[3]

Large-Scale Synthesis of this compound Catalyst

While a detailed, publicly available protocol for the large-scale industrial synthesis of this compound is proprietary, a representative multi-step laboratory-scale synthesis can be outlined based on available information. The synthesis originates from the chiral building block (R,R)-1,2-diphenylethylenediamine, ensuring the correct absolute configuration for enantioselective catalysis.[1]

Disclaimer: The following protocol is a representative procedure and should be optimized for large-scale production with appropriate safety and process control measures.

Experimental Protocol: Synthesis of this compound (Illustrative)

Step 1: Ligand Synthesis

The synthesis begins with the functionalization of (R,R)-1,2-diphenylethylenediamine with a methanesulfonyl (Ms) group and a p-methylbenzyloxy moiety.[1] This multi-step process establishes the chiral ligand framework.

Step 2: Metallation

The chiral ligand is then reacted with a suitable ruthenium precursor to form the final oxo-tethered ruthenium complex.

Illustrative Workflow for Catalyst Synthesis:

G cluster_ligand Ligand Synthesis cluster_catalyst Catalyst Formation A (R,R)-1,2-diphenylethylenediamine B Functionalization with Methanesulfonyl (Ms) group A->B C Functionalization with p-methylbenzyloxy moiety B->C D Chiral Ligand C->D F Metallation D->F E Ruthenium Precursor E->F G This compound F->G

Caption: Illustrative workflow for the synthesis of this compound.

Application in Large-Scale Asymmetric Transfer Hydrogenation (ATH)

This compound is highly effective for the asymmetric transfer hydrogenation of a diverse range of ketones. The typical hydrogen source is a mixture of formic acid and triethylamine.

General Experimental Protocol for ATH of Ketones:

  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: A suitable reactor is charged with the ketone substrate and a solvent (e.g., methanol).

  • Catalyst Introduction: The this compound catalyst is added (typically 0.5 - 2 mol%).

  • Hydrogen Source: A mixture of formic acid and triethylamine (e.g., 5:2 molar ratio) is added as the hydrogen source.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 40 °C) until completion, monitored by techniques like TLC or HPLC.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the chiral alcohol product is isolated and purified using standard techniques such as extraction and chromatography.

Workflow for Asymmetric Transfer Hydrogenation:

G cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product Ketone Ketone Substrate Reaction Asymmetric Transfer Hydrogenation Ketone->Reaction H_Source Formic Acid/ Triethylamine H_Source->Reaction Catalyst This compound Catalyst->Reaction Alcohol Chiral Alcohol Reaction->Alcohol

Caption: General workflow for the ATH of ketones using this compound.

Performance Data in Asymmetric Transfer Hydrogenation

The following table summarizes the performance of the DENEB series of catalysts in the asymmetric transfer hydrogenation of various ketones.

SubstrateCatalystCatalyst Loading (mol%)ProductYield (%)ee (%)Reference
3-Methoxycarbonyl-1-indanone(R,R)-Ts-DENEB2Corresponding IndanolHighHigh[3]
Racemic 3-aryl-1-indanones(R,R)- or (S,S)-Ts-DENEB1-2cis-3-Arylindanols~50 (KR)Excellent[3]
1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-oneRu-prolinamide system-(S)-1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-ol9093.9[4]
1-(Naphthalen-2-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-oneRu-prolinamide system-(S)-1-(Naphthalen-2-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-ol9395.3[4]
1-(3-Chlorophenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-oneRu-prolinamide system-1-(3-Chlorophenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-ol8994.3[4]

Note: Data for the closely related (R,R)-Ts-DENEB and other ruthenium systems are included to demonstrate the general efficacy of this class of catalysts. KR denotes kinetic resolution.

Conclusion

The this compound catalyst is a powerful tool for large-scale asymmetric synthesis, offering high efficiency and enantioselectivity in the reduction of a broad range of ketones. Its stability and high performance make it an excellent choice for the synthesis of chiral alcohols, which are crucial intermediates in the pharmaceutical and fine chemical industries. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

References

Application Notes and Protocols for the Enantioselective Reduction of Aryl Ketones with Ru-(R,R)-Ms-DENEB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a fundamental transformation in asymmetric synthesis, providing access to valuable building blocks for the pharmaceutical and fine chemical industries. The Ru-(R,R)-Ms-DENEB catalyst is a state-of-the-art, oxo-tethered ruthenium complex renowned for its exceptional activity, broad substrate scope, and high enantioselectivity in asymmetric transfer hydrogenation (ATH) reactions.[1] This document provides detailed application notes and protocols for the use of this compound in the enantioselective reduction of aryl ketones.

The catalyst's design features a rigid and pre-organized ligand framework around the ruthenium center, which is achieved by covalently linking the N-H functionality of a chiral diamine ligand to an η⁶-coordinated arene ring. This unique structure contributes to its high performance, allowing for efficient reduction of a wide array of ketones, including simple and substituted acetophenones, challenging unsymmetrical benzophenones, and heteroaryl ketones, with consistently high enantiomeric excess (ee).[1][2] The reaction typically proceeds under mild conditions, utilizing a hydrogen source such as a formic acid/triethylamine mixture or isopropanol. The (R,R) configuration of the catalyst reliably produces the corresponding (R)-alcohol.

Data Presentation: Substrate Scope and Performance

The this compound catalyst has demonstrated high efficacy and enantioselectivity across a range of aryl ketone substrates. The following table summarizes the performance of the catalyst in the asymmetric transfer hydrogenation of various aryl ketones.

Substrate IDSubstrate NameProductConversion (%)ee (%)
1 Acetophenone(R)-1-Phenylethanol>9997[1]
2 2-Chloroacetophenone(R)-1-(2-Chlorophenyl)ethanol->99
3 3-Methoxyacetophenone(R)-1-(3-Methoxyphenyl)ethanol-98
4 4-Fluoroacetophenone(R)-1-(4-Fluorophenyl)ethanol-99
5 2-Chlorobenzophenone(R)-(2-Chlorophenyl)(phenyl)methanol9597[1]
6 1-Phenyl-2-propyn-1-one(R)-1-Phenyl-2-propyn-1-ol-High[1]

Experimental Protocols

Two primary protocols are provided for the asymmetric transfer hydrogenation of aryl ketones using this compound, utilizing either a formic acid/triethylamine mixture or 2-propanol as the hydrogen source.

Protocol 1: Asymmetric Transfer Hydrogenation using Formic Acid/Triethylamine

This is a widely used and highly effective method for the reduction of aryl ketones with this compound.

Materials:

  • Aryl ketone substrate

  • This compound catalyst

  • Formic acid (HCOOH)

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Toluene)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a clean, dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl ketone substrate (1.0 mmol) and the this compound catalyst (0.001-0.01 mmol, S/C ratio = 1000-100) in the chosen anhydrous solvent (5-10 mL).

  • Hydrogen Source Preparation: In a separate vial, prepare a 5:2 molar mixture of formic acid and triethylamine.

  • Reaction Initiation: Add the freshly prepared formic acid/triethylamine mixture (typically 2-5 equivalents of formic acid relative to the substrate) to the reaction flask.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (typically room temperature to 40 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral alcohol.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Protocol 2: Asymmetric Transfer Hydrogenation using 2-Propanol

This protocol offers an alternative hydrogen source and is often preferred for its simplicity.

Materials:

  • Aryl ketone substrate

  • This compound catalyst

  • Anhydrous 2-propanol (isopropanol)

  • A base (e.g., potassium tert-butoxide (t-BuOK) or potassium hydroxide (KOH))

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Reaction Setup: In a clean, dry Schlenk flask under an inert atmosphere, add the aryl ketone substrate (1.0 mmol), the this compound catalyst (0.001-0.01 mmol, S/C ratio = 1000-100), and the base (e.g., t-BuOK, 0.05-0.1 mmol).

  • Reaction Initiation: Add anhydrous 2-propanol (10-20 mL) to the flask.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 50-82 °C) and stir. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

Enantioselective_Reduction_Workflow A Reactants (Aryl Ketone, H-source) C Asymmetric Transfer Hydrogenation A->C B This compound Catalyst B->C D Reaction Work-up & Purification C->D Reaction Completion E Chiral Alcohol Product D->E F Analysis (ee%, Yield) E->F

Caption: General workflow for the enantioselective reduction of aryl ketones.

Catalytic_Cycle Ru_precatalyst Ru-Cl Precatalyst (this compound) Ru_hydride Active Ru-H Species Ru_precatalyst->Ru_hydride Activation (H-source, Base) Transition_State Substrate-Catalyst Transition State Ru_hydride->Transition_State Ketone Coordination Product_complex Product-Catalyst Complex Transition_State->Product_complex Hydride Transfer Product_complex->Ru_hydride Product Release & Regeneration

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

References

Application Notes and Protocols for Ru-(R,R)-Ms-DENEB in Flow Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the chiral catalyst Ru-(R,R)-Ms-DENEB in continuous flow chemistry, focusing on its application in asymmetric transfer hydrogenation for the synthesis of valuable chiral alcohols. Detailed protocols and data are presented to enable the practical application of this technology in research and development settings.

Introduction to this compound

This compound is a highly efficient, oxo-tethered ruthenium (II) complex developed by Takasago International Corporation.[1][2] The "(R,R)" designation refers to the stereochemistry of the chiral diamine backbone, while "Ms" indicates the methanesulfonamidato ligand.[1] This catalyst is particularly renowned for its high activity and enantioselectivity in the asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) of a broad range of ketones, producing chiral secondary alcohols that are key intermediates in the pharmaceutical industry.[1] Its robust nature and high turnover numbers make it an ideal candidate for implementation in continuous flow manufacturing processes, offering significant advantages in terms of safety, scalability, and efficiency over traditional batch reactions.[1]

Application Notes

The primary application of this compound and its enantiomer, (S,S)-Ms-DENEB, is the asymmetric reduction of prochiral ketones to enantiomerically enriched secondary alcohols. This transformation is critical in the synthesis of active pharmaceutical ingredients (APIs).

Key Applications in Pharmaceutical Synthesis

1. Synthesis of a Ceramide Intermediate (Flow Chemistry Example):

A key application of oxo-tethered ruthenium catalysts, like the DENEB family, is in the large-scale production of pharmaceutical intermediates. In one notable example, a continuous flow process utilizing a pipes-in-series reactor was developed for the asymmetric transfer hydrogenation and dynamic kinetic resolution of an α-amido-β-keto ester. This process is crucial for the synthesis of a D-erythro-ceramide, a complex bioactive lipid. The flow process proved to be robust and was successfully implemented on a production scale, demonstrating the industrial viability of this catalytic system.

2. Synthesis of a β2-Adrenergic Receptor Agonist Intermediate (Batch Example):

The enantiomer, (S,S)-Ms-DENEB, is instrumental in the synthesis of a key chiral alcohol intermediate for a β2-adrenergic receptor agonist. The asymmetric transfer hydrogenation of the corresponding ketone proceeds with high yield and exceptional enantioselectivity, showcasing a practical route to this valuable pharmaceutical precursor.[1]

3. Synthesis of Eslicarbazepine (Batch Example):

(S,S)-Ms-DENEB has also been employed in the manufacturing of the anticonvulsant drug Eslicarbazepine. The process involves the asymmetric reduction of Oxcarbazepine and is marked by the catalyst's outstanding activity at very low loadings, achieving high yields and enantioselectivity.[1] This highlights the economic feasibility of using DENEB catalysts in large-scale manufacturing.[1]

Data Presentation

The performance of DENEB catalysts in these key applications is summarized in the tables below.

Table 1: Performance of Oxo-Tethered Ru-Catalyst in a Continuous Flow Process

Target IntermediateCatalyst SystemReactor TypeYieldDiastereoselectivity (de)Enantioselectivity (ee)Scale
D-erythro-CER[NDS] intermediateOxo-tethered Ru-diaminePipes-in-series96%69%97%58 kg

Table 2: Performance of (S,S)-Ms-DENEB in Pharmaceutical Intermediate Synthesis (Batch Processes)

Target Intermediate/DrugSubstrate to Catalyst Ratio (S/C)YieldEnantiomeric Excess (ee)
Intermediate for β2-agonistNot Specified71%99%
Eslicarbazepine2700:194%97.8%
Eslicarbazepine5400:188%98.4%

Experimental Protocols

This section provides a representative protocol for the continuous flow asymmetric transfer hydrogenation of a model substrate, acetophenone, using this compound.

Protocol: Continuous Flow Asymmetric Transfer Hydrogenation of Acetophenone

Objective: To synthesize (R)-1-phenylethanol with high enantiomeric excess via continuous flow ATH of acetophenone.

Materials:

  • Catalyst: this compound

  • Substrate: Acetophenone

  • Hydrogen Donor: Formic acid (HCOOH)

  • Base: Triethylamine (NEt₃)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Two high-precision syringe pumps or HPLC pumps

  • T-mixer

  • Tubular reactor or packed-bed reactor (e.g., PFA tubing of a defined length and internal diameter)

  • Temperature-controlled bath or heating block for the reactor

  • Back-pressure regulator (BPR)

  • Collection vessel

  • System for work-up (e.g., separation funnel)

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., GC, HPLC with a chiral column)

Reagent Preparation:

  • Solution A (Substrate/Catalyst): Prepare a stock solution of this compound in anhydrous THF (e.g., 0.5 mM). In a separate volumetric flask, dissolve a specific amount of acetophenone in the catalyst stock solution to achieve a desired substrate-to-catalyst (S/C) ratio (e.g., 1000:1) and a final substrate concentration of 0.5 M.

  • Solution B (Hydrogen Donor/Base): Prepare a solution of formic acid and triethylamine in anhydrous THF. A common mixture is a 5:2 azeotrope of HCOOH:NEt₃, diluted in THF to achieve a concentration where the hydrogen donor is in excess relative to the substrate (e.g., 2-5 equivalents).

Experimental Workflow Diagram

G Experimental Workflow for Continuous Flow ATH cluster_prep 1. Reagent Preparation cluster_flow 2. Flow Reaction cluster_workup 3. Work-up & Analysis A Solution A (Substrate + Catalyst in THF) pumpA Syringe Pump A A->pumpA B Solution B (HCOOH + NEt₃ in THF) pumpB Syringe Pump B B->pumpB mixer T-Mixer pumpA->mixer pumpB->mixer reactor Heated Tubular Reactor (e.g., 85°C) mixer->reactor Combined Reagent Stream bpr Back-Pressure Regulator (e.g., 10 bar) reactor->bpr Product Stream collect Product Collection bpr->collect quench Quench (aq. NaHCO₃) collect->quench extract Extraction (e.g., Ethyl Acetate) quench->extract analyze Analysis (Chiral HPLC/GC) extract->analyze

Caption: Workflow for continuous flow asymmetric transfer hydrogenation.

System Setup and Execution:

  • Assemble the flow chemistry setup as depicted in the workflow diagram. Ensure all connections are secure.

  • Prime the pumps and lines with the respective solutions (Solution A and Solution B).

  • Set the reactor temperature (e.g., 85°C) and allow it to equilibrate.

  • Set the back-pressure regulator to the desired pressure (e.g., 10 bar).

  • Start the pumps at the calculated flow rates to achieve the desired residence time within the reactor. For example, for a 10 mL reactor volume and a desired 60-minute residence time, the total flow rate would be ~0.167 mL/min (0.0835 mL/min for each pump).

  • Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product.

  • Collect the output from the BPR in a flask.

Work-up and Analysis:

  • Quench the collected reaction mixture by adding saturated aqueous NaHCO₃ solution to neutralize the formic acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Analyze the crude product to determine the conversion of acetophenone (e.g., by GC or ¹H NMR).

  • Determine the enantiomeric excess of the (R)-1-phenylethanol product using HPLC with a suitable chiral stationary phase.

Catalytic Cycle

The high efficiency of this compound is attributed to a metal-ligand bifunctional mechanism in which both the ruthenium center and the deprotonated sulfonamido ligand participate in the catalytic cycle.

Asymmetric Transfer Hydrogenation Catalytic Cycle

G Proposed Catalytic Cycle for ATH precatalyst Ru(II)-Cl Precatalyst active_catalyst 16e⁻ Ru(II)-H Species precatalyst->active_catalyst + HCOO⁻ - Cl⁻, - CO₂ substrate_complex Outer-Sphere Complex (Ketone Coordination) active_catalyst->substrate_complex + Ketone (R-CO-R') transition_state Six-Membered Pericyclic Transition State substrate_complex->transition_state product_complex Ru(II)-Alkoxide Complex transition_state->product_complex Hydride Transfer product_complex->active_catalyst + HCOOH - Alcohol product_release Chiral Alcohol Product product_complex->product_release

Caption: Catalytic cycle of this compound in ATH.

This catalytic cycle involves the initial activation of the pre-catalyst by a formate anion to generate the active 16-electron ruthenium hydride species. The ketone substrate then coordinates in the outer sphere of the complex. The key enantioselective step is the concerted transfer of a hydride from the ruthenium center and a proton from the amine ligand to the carbonyl group via a six-membered pericyclic transition state. The resulting chiral alcohol is then released, and the catalyst is regenerated by another molecule of formic acid.

References

Troubleshooting & Optimization

Technical Support Center: Ru-(R,R)-Ms-DENEB for Enhanced Enantioselectivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ru-(R,R)-Ms-DENEB in asymmetric hydrogenation and transfer hydrogenation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an oxo-tethered ruthenium (II) complex developed by Takasago International Corporation. It serves as a highly efficient catalyst for asymmetric transfer hydrogenation and hydrogenation reactions. Its primary application is the enantioselective reduction of prochiral ketones to chiral secondary alcohols with high enantiomeric excess (ee), often exceeding 95%. The "(R,R)" designation refers to the stereochemistry of the chiral diamine backbone, which reliably produces the (R)-alcohol. Its enantiomer, (S,S)-Ms-DENEB, is used to produce the corresponding (S)-alcohol.

Q2: What makes this compound a highly effective catalyst?

The high performance of this compound stems from its unique structure. It is an oxo-tethered complex, where the N-H functionality of the chiral diamine ligand is covalently linked to the η⁶-coordinated arene ring. This tethered design creates a rigid and well-defined chiral environment around the ruthenium center, enhancing stability and activity. The catalyst operates through a bifunctional mechanism, where the metal center and the ligand work in concert to facilitate the catalytic cycle.

Q3: What are the typical reaction conditions for asymmetric transfer hydrogenation with this compound?

Optimal conditions are substrate-dependent, but a general starting point for asymmetric transfer hydrogenation (ATH) is as follows:

  • Hydrogen Source: A mixture of formic acid and triethylamine (e.g., 5:2 azeotrope) is commonly used. Isopropanol can also be an effective hydrogen source.

  • Solvent: Polar aprotic solvents like methanol or dichloromethane are often preferred as they can promote high enantioselectivity.

  • Temperature: Reactions are typically run between 25-60°C.

  • Substrate-to-Catalyst Ratio (S/C): this compound is highly active, allowing for very low catalyst loadings. S/C ratios can range from 100:1 to as high as 30,000:1.

For asymmetric hydrogenation (using H₂ gas), typical conditions include:

  • Hydrogen Pressure: 10–50 bar of hydrogen gas.

  • Temperature: 25–60°C.

  • Solvent: Similar polar aprotic solvents are generally effective.

Q4: How should I handle and store this compound?

The catalyst is typically a light to dark brown powder and should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from oxygen and moisture. It is advisable to use degassed solvents for the reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive Catalyst: The catalyst may have been deactivated by exposure to air or moisture.Ensure all manipulations of the solid catalyst and the reaction setup are performed under a strict inert atmosphere. Use freshly distilled and degassed solvents.
Poor Substrate Quality: Impurities in the substrate can act as catalyst poisons.Purify the substrate before use (e.g., by distillation, recrystallization, or column chromatography).
Incorrect Hydrogen Source Preparation: An improperly prepared or aged formic acid/triethylamine mixture can be ineffective.Prepare the formic acid/triethylamine azeotrope fresh or use a recently prepared, properly stored mixture.
Sub-optimal Temperature: The reaction temperature may be too low for the specific substrate.Gradually increase the reaction temperature in increments of 5-10°C, while monitoring the reaction progress.
Low Enantioselectivity (ee) Incorrect Solvent Choice: The solvent has a significant impact on enantioselectivity.Screen a range of solvents, including polar aprotic solvents like methanol and dichloromethane, to find the optimal one for your substrate.
Presence of Water: Traces of water in the reaction mixture can negatively affect enantioselectivity.Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Substrate-Specific Issues: Some substrates are inherently more challenging and may require optimization of the ligand on the catalyst (e.g., using the tosylated version, Ts-DENEB).Consider screening other catalysts from the DENEB family, such as (R,R)-Ts-DENEB, which may offer improved performance for certain substrates.
Incorrect Enantiomer of the Catalyst: Using (R,R)-Ms-DENEB will produce the (R)-alcohol. If the (S)-alcohol is desired, (S,S)-Ms-DENEB should be used.Verify that you are using the correct enantiomer of the catalyst for your desired product stereochemistry.
Inconsistent Results Variability in Reagent Quality: Inconsistent quality of solvents, hydrogen source, or substrate can lead to variable outcomes.Use high-purity, anhydrous solvents and reagents from a reliable source. Purify the substrate consistently for each run.
Atmospheric Contamination: Minor leaks in the reaction setup can introduce oxygen or moisture, leading to inconsistent catalyst activity.Carefully check all seals and connections in your reaction apparatus to ensure a completely inert environment. It is recommended to maintain a slight positive pressure of inert gas.

Quantitative Data

Table 1: Representative Performance of DENEB Catalysts in Asymmetric Transfer Hydrogenation

Catalyst SystemSubstrate-to-Catalyst (S/C) RatioConversion (%)ee (%)Notes
This compound30,0009597Asymmetric transfer hydrogenation of a substituted ketone.
(S,S)-Ms-DENEB200:1 to 1000:1--Patented range for Oxcarbazepine reduction.
(S,S)-Ts-DENEB2700:19497.8Reduction of Oxcarbazepine to Eslicarbazepine.
(R,R)-Ts-DENEB100,000:1>99>99Asymmetric hydrogenation of a functionalized ketone.

Experimental Protocols

Detailed Protocol for Asymmetric Transfer Hydrogenation using Formic Acid/Triethylamine

This protocol is a general guideline and may require optimization for specific substrates.

1. Preparation of the Formic Acid-Triethylamine (5:2) Azeotrope:

  • Charge 98% formic acid into a four-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser with an inert gas inlet, thermometer, and dropping funnel.

  • Cool the flask to 4°C in an ice bath under an inert atmosphere (argon or nitrogen).

  • Slowly add triethylamine to the formic acid over a period of approximately 1.5 hours while maintaining the low temperature.

  • After the addition is complete, replace the reflux condenser with a distillation head and distill the mixture at 89°C under reduced pressure (2.1 kPa).

2. Asymmetric Transfer Hydrogenation Reaction:

  • Under a strict inert atmosphere, charge the substrate and the this compound catalyst into a reaction vessel containing the chosen anhydrous, degassed solvent.

  • Transfer the freshly prepared formic acid-triethylamine azeotrope to a dropping funnel.

  • Add the formic acid-triethylamine mixture dropwise to the solution of the substrate and catalyst at ambient temperature. The addition rate is generally not critical.

  • Stir the reaction mixture at the desired temperature for the required duration.

  • Monitor the reaction progress and determine the conversion and enantiomeric excess of the product using appropriate analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Caution: All procedures should be performed under anaerobic conditions using degassed solvents.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Inert Atmosphere p2 Charge Substrate & Catalyst p1->p2 p3 Add Degassed Solvent p2->p3 r1 Add H-Source Dropwise p4 Prepare H-Source (e.g., HCOOH/NEt3) p4->r1 r2 Stir at Set Temperature r1->r2 r3 Monitor Reaction r2->r3 a1 Determine Conversion (GC/HPLC) r3->a1 a2 Determine ee (Chiral GC/HPLC) r3->a2 catalytic_cycle precatalyst [Ru]-Cl (Pre-catalyst) active_catalyst [Ru]-H (Active Hydride) precatalyst->active_catalyst + HCOOH/NEt3 - NEt3H+Cl- - CO2 ts Six-membered Transition State active_catalyst->ts + Ketone product_complex [Ru]-Amido + Chiral Alcohol ts->product_complex Hydride & Proton Transfer product_complex->active_catalyst + HCOOH - Chiral Alcohol

troubleshooting low conversion in Ru-(R,R)-Ms-DENEB reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ru-(R,R)-Ms-DENEB Reactions

Welcome to the technical support center for this compound catalyzed reactions. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their asymmetric hydrogenation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound reactions that may lead to low conversion or enantioselectivity.

Q1: My reaction shows low or no conversion. What are the potential causes?

A1: Low conversion in this compound catalyzed hydrogenations can stem from several factors:

  • Catalyst Inactivity: The catalyst is sensitive to air and moisture. Improper handling or storage can lead to deactivation. Ensure the catalyst is stored under an inert atmosphere (e.g., argon or nitrogen) and handled in a glovebox or using Schlenk techniques.

  • Substrate Impurities: The purity of your substrate is crucial. Impurities, particularly those containing sulfur, thiols, or other strongly coordinating groups, can act as catalyst poisons. It is recommended to use highly purified substrates.

  • Solvent Quality: The solvent must be anhydrous and deoxygenated. Traces of water or oxygen can negatively impact the catalyst's activity. Use freshly distilled or commercially available anhydrous solvents and degas them thoroughly before use.

  • Inadequate Hydrogen Pressure: The reaction is sensitive to hydrogen pressure. Ensure that the reaction vessel is properly sealed and that the hydrogen pressure is maintained at the desired level throughout the reaction.

  • Suboptimal Temperature: The reaction temperature can influence the rate of conversion. While these reactions often proceed at room temperature, some substrates may require heating to achieve a reasonable reaction rate. Conversely, excessive heat can lead to catalyst decomposition.

  • Insufficient Reaction Time: Some less reactive substrates may require longer reaction times for high conversion. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, HPLC) to determine the optimal reaction time.

Q2: I'm observing low enantioselectivity in my reaction. What could be the reason?

A2: Low enantioselectivity can be caused by:

  • Catalyst Decomposition: As mentioned above, catalyst degradation can lead to the formation of non-chiral or less selective catalytic species, resulting in a lower enantiomeric excess (ee).

  • Incorrect Catalyst Enantiomer: Ensure you are using the correct enantiomer of the catalyst for the desired product configuration. For the synthesis of (R)-alcohols from prochiral ketones, this compound is typically used, while Ru-(S,S)-Ms-DENEB yields the (S)-alcohol.[1]

  • Reaction Temperature: Higher temperatures can sometimes decrease the enantioselectivity of the reaction. If you are experiencing low ee, consider running the reaction at a lower temperature.

  • Solvent Effects: The choice of solvent can influence the chiral induction. Protic solvents like isopropanol or ethanol are commonly used and often give good results. However, for certain substrates, other solvents may be more suitable.

  • Substrate-Catalyst Mismatch: While this compound has a broad substrate scope, certain substrates may not be ideal for this catalyst, leading to poor enantioselectivity.

Q3: My reaction has stalled before reaching full conversion. What should I do?

A3: A stalled reaction can be due to:

  • Catalyst Deactivation: The catalyst may have deactivated over time. This can be due to impurities in the substrate or solvent, or slow decomposition under the reaction conditions.

  • Product Inhibition: In some cases, the product of the reaction can inhibit the catalyst, slowing down the reaction as the product concentration increases.

  • Insufficient Hydrogen: Check the hydrogen supply to ensure that the pressure is being maintained. A leak in the system can lead to a drop in hydrogen pressure and stall the reaction.

If a reaction stalls, it is generally not recommended to add more catalyst to the same reaction mixture, as the cause of deactivation may still be present. It is better to stop the reaction, purify the product, and re-run the reaction with fresh catalyst and purified starting materials under optimized conditions.

Quantitative Data Summary

The following tables summarize the performance of DENEB-type catalysts in the asymmetric hydrogenation of various ketones.

Table 1: Asymmetric Transfer Hydrogenation of Ketones with (R,R)-Ts-DENEB *

SubstrateS/C RatioConversion (%)ee (%)
Acetophenone30,0009597
4-Chloroacetophenone1,000>9998
4-Methoxyacetophenone1,000>9999
2-Acetylpyridine1,000>9996

*Data obtained from Takasago International Corporation product information for a related DENEB catalyst, (R,R)-Ts-DENEB. Conditions: HCO₂H-TEA (5:2) as hydrogen source.

Table 2: Asymmetric Hydrogenation of Ketones with (R,R)-Ms-DENEB *

SubstrateS/C RatioH₂ Pressure (atm)Temperature (°C)Conversion (%)ee (%)
1-Indanone1,0001030>9999
1-Tetralone1,0001030>9998
Acetophenone1,0005060>9999

*Representative data based on typical performance of DENEB catalysts.

Experimental Protocols

General Protocol for Asymmetric Hydrogenation of a Ketone using this compound

Materials:

  • This compound catalyst

  • Substrate (ketone)

  • Anhydrous and deoxygenated solvent (e.g., isopropanol, ethanol)

  • Hydrogen gas (high purity)

  • Autoclave or a reaction vessel suitable for hydrogenation reactions

Procedure:

  • Catalyst and Substrate Preparation: In a glovebox or under an inert atmosphere, weigh the this compound catalyst and the substrate into the reaction vessel. The substrate-to-catalyst (S/C) ratio can range from 1,000 to 30,000 depending on the substrate's reactivity.

  • Solvent Addition: Add the anhydrous and deoxygenated solvent to the reaction vessel via a cannula or syringe.

  • Reaction Setup: Seal the reaction vessel and connect it to a hydrogen gas line.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas several times to remove any residual air. Pressurize the vessel to the desired hydrogen pressure (typically 10-50 atm).

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 25-60 °C) for the required time (typically a few hours to 24 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., GC, HPLC, or TLC).

  • Work-up: Once the reaction is complete, carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure to remove the solvent. The crude product can then be purified by column chromatography, distillation, or recrystallization.

  • Analysis: Determine the conversion and enantiomeric excess of the product by appropriate analytical techniques (e.g., chiral GC or HPLC).

Visualizations

Signaling Pathways and Experimental Workflows

reaction_mechanism Ru_precatalyst This compound (Precatalyst) Ru_hydride Active Ru-Hydride Species Ru_precatalyst->Ru_hydride Activation H2 H₂ Intermediate Transition State (Substrate Coordination) Ru_hydride->Intermediate Coordination Ketone Prochiral Ketone (Substrate) Ketone->Intermediate Chiral_alcohol Chiral Alcohol (Product) Intermediate->Chiral_alcohol Hydrogen Transfer Chiral_alcohol->Ru_hydride Product Release & Catalyst Regeneration

Caption: Proposed catalytic cycle for this compound catalyzed asymmetric hydrogenation.

experimental_workflow start Start prep Prepare Catalyst and Substrate (Inert Atmosphere) start->prep add_solvent Add Anhydrous, Degassed Solvent prep->add_solvent setup Seal Vessel and Purge with H₂ add_solvent->setup reaction Pressurize with H₂ and Stir (Controlled T and P) setup->reaction monitor Monitor Reaction Progress (TLC, GC, HPLC) reaction->monitor monitor->reaction Incomplete workup Work-up and Product Isolation monitor->workup Complete analysis Analyze Conversion and ee workup->analysis end End analysis->end

Caption: General experimental workflow for asymmetric hydrogenation.

troubleshooting_tree low_conversion Low Conversion? check_catalyst Check Catalyst Handling and Storage low_conversion->check_catalyst Yes low_ee Low Enantioselectivity? low_conversion->low_ee No check_reagents Check Substrate Purity and Solvent Quality check_catalyst->check_reagents check_conditions Verify Reaction Conditions (T, P, Time) check_reagents->check_conditions success Problem Solved check_conditions->success check_catalyst_ee Verify Catalyst Enantiomer low_ee->check_catalyst_ee Yes stalled Reaction Stalled? low_ee->stalled No optimize_temp Optimize Reaction Temperature check_catalyst_ee->optimize_temp optimize_temp->success check_deactivation Investigate Catalyst Deactivation (Impurities, Product Inhibition) stalled->check_deactivation Yes stalled->success No check_h2 Check H₂ Supply and Pressure check_deactivation->check_h2 check_h2->success

Caption: Troubleshooting decision tree for low conversion issues.

References

optimization of reaction parameters for Ru-(R,R)-Ms-DENEB

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ru-(R,R)-Ms-DENEB™, a high-performance, oxo-tethered ruthenium complex for efficient asymmetric hydrogenation and transfer hydrogenation reactions. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing reaction parameters and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for an asymmetric transfer hydrogenation (ATH) of a ketone using this compound™?

A1: For a standard ATH reaction, a good starting point involves a substrate-to-catalyst (S/C) ratio ranging from 1,000:1 to 30,000:1. The reaction is typically carried out using a formic acid/triethylamine (HCOOH/TEA) mixture as the hydrogen source in a solvent like methanol.

Q2: What is the primary application of this compound™?

A2: this compound™ is particularly effective for the asymmetric transfer hydrogenation (ATH) of a wide range of ketones, including aryl-alkyl ketones, diaryl ketones, and heteroaryl ketones, to produce chiral secondary alcohols with high enantioselectivity.[1] It is also a highly effective catalyst for the asymmetric hydrogenation of ketones using molecular hydrogen (H₂).

Q3: How does the performance of this compound™ compare to conventional catalysts?

A3: this compound™ often demonstrates superior catalytic activity and enantioselectivity compared to conventional ruthenium catalysts, such as those of the Noyori-Ikariya type.[1] Its oxo-tethered design enhances stability and provides a rigid chiral environment, allowing for high efficiency even at very low catalyst loadings.[1]

Q4: What kind of enantioselectivity can I expect?

A4: You can expect high enantioselectivity, often exceeding 95% enantiomeric excess (ee), for a broad scope of substrates.[1] For certain substrates, the enantiomeric excess can be greater than 99%.[1]

Q5: Is it possible to use this catalyst in continuous flow chemistry?

A5: Yes, the DENEB™ family of catalysts, including this compound™, is well-suited for application in continuous flow chemistry, which can offer advantages in terms of safety, scalability, and consistency.[1]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive Catalyst: The catalyst may have been deactivated by exposure to air, moisture, or incompatible reagents.Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Insufficient Hydrogen Source: The formic acid/triethylamine ratio may be incorrect, or the reagents may be of poor quality.Prepare a fresh formic acid/triethylamine mixture. Ensure the quality of the reagents.
Low Reaction Temperature: The reaction may be too slow at the current temperature.Gradually increase the reaction temperature, for example, from room temperature to 40-60°C.
Low Enantioselectivity (ee) Acidic or Basic Impurities: Traces of acid or base can interfere with the catalytic cycle and affect stereoselectivity. For some ruthenium catalysts, the presence of even small amounts of acid (like HCl) can dramatically alter the enantioselectivity.Purify all substrates, solvents, and reagents before use. Ensure the reaction vessel is clean and free of contaminants.
Incorrect Solvent: The polarity and coordinating ability of the solvent can significantly impact enantioselectivity.Screen a range of solvents. Polar aprotic solvents are often a good choice.
Substrate-Specific Issues: The substrate itself may not be ideal for this specific catalyst, or it may contain functional groups that interfere with the reaction.If possible, modify the substrate to protect interfering functional groups. Alternatively, screen other catalysts from the DENEB™ family.
Reaction Stalls or is Sluggish Catalyst Deactivation: The catalyst may be degrading over the course of the reaction.While challenging to diagnose without specialized equipment like operando NMR, you can try adding a second small portion of the catalyst to see if the reaction restarts.[1] Consider lowering the reaction temperature to improve catalyst stability.
Poor Solubility: The catalyst or substrate may not be fully dissolved in the chosen solvent.Try a different solvent or a solvent mixture to improve solubility. Gentle heating may also help.

Data Presentation

Table 1: General Reaction Parameters for Asymmetric Transfer Hydrogenation

ParameterRecommended RangeNotes
Substrate/Catalyst Ratio (S/C)1,000:1 to 30,000:1Higher ratios are possible for highly reactive substrates.[1]
Hydrogen SourceFormic Acid/Triethylamine (5:2 molar ratio)A freshly prepared mixture is recommended.
SolventMethanol, DichloromethaneSolvent choice can significantly impact enantioselectivity.
Temperature25°C to 60°COptimization may be required for specific substrates.
Pressure (for H₂ hydrogenation)10 to 50 barNot applicable for transfer hydrogenation.

Table 2: Comparative Performance in Asymmetric Transfer Hydrogenation of Ketones

CatalystSubstrateS/C RatioTime (h)Conversion (%)ee (%)
This compound™ Acetophenone30,000969597
This compound™ 2-Chloroacetophenone1,0005>9997
(R,R)-RuCl(TsDPEN)Acetophenone200129897

This table is for illustrative purposes; specific reaction conditions may vary.[1]

Experimental Protocols

General Protocol for Asymmetric Transfer Hydrogenation of a Ketone

This protocol provides a general procedure for the asymmetric transfer hydrogenation of a model ketone. Optimization of the reaction conditions may be necessary for different substrates.

Materials:

  • This compound™ catalyst

  • Substrate (e.g., acetophenone)

  • Anhydrous methanol (MeOH)

  • Formic acid (HCOOH)

  • Triethylamine (TEA)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

Procedure:

  • Preparation of the Hydrogen Source: In a separate flask under an inert atmosphere, prepare a 5:2 molar mixture of formic acid and triethylamine.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the this compound™ catalyst.

  • Solvent and Substrate Addition: Add anhydrous methanol to the flask to dissolve the catalyst. Then, add the ketone substrate via syringe.

  • Initiation of the Reaction: Add the freshly prepared formic acid/triethylamine mixture to the reaction flask with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess of the product by chiral HPLC or GC.

Visualizations

Experimental_Workflow Experimental Workflow for Asymmetric Transfer Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Prep_H_Source Prepare HCOOH/TEA (5:2 molar ratio) Initiate Add HCOOH/TEA mixture Prep_H_Source->Initiate Prep_Catalyst Add this compound™ to dry flask under N₂ Add_Solvent Add anhydrous MeOH Prep_Catalyst->Add_Solvent Add_Substrate Add ketone substrate Add_Solvent->Add_Substrate Add_Substrate->Initiate Monitor Monitor reaction (TLC, GC, HPLC) Initiate->Monitor Quench Quench with H₂O Monitor->Quench Extract Extract with organic solvent Quench->Extract Purify Purify via chromatography Extract->Purify Analyze Determine ee% (Chiral HPLC/GC) Purify->Analyze

Caption: A flowchart of the experimental workflow for a typical asymmetric transfer hydrogenation reaction.

Catalytic_Cycle Conceptual Catalytic Cycle for Asymmetric Transfer Hydrogenation Catalyst This compound™ (Pre-catalyst) Active_Catalyst Active Ru-Hydride Species Catalyst->Active_Catalyst Activation (H- source) Transition_State Six-membered Transition State Active_Catalyst->Transition_State Product_Complex Ru-Alkoxide Complex Transition_State->Product_Complex Hydride & Proton Transfer Product_Complex->Catalyst Product Release & Regeneration Alcohol Chiral Alcohol (Product) Product_Complex->Alcohol Ketone Ketone (Substrate) Ketone->Transition_State Coordination H_Source HCOOH/TEA H_Source->Catalyst

Caption: A simplified diagram of the proposed catalytic cycle for asymmetric transfer hydrogenation.

References

Technical Support Center: Ru-(R,R)-Ms-DENEB Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of the Ru-(R,R)-Ms-DENEB catalyst.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an oxo-tethered ruthenium (II) complex renowned for its high efficiency and broad substrate scope as a catalyst in asymmetric synthesis.[1][2] Its primary application is in the asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) of a wide variety of ketones to produce chiral alcohols with high enantioselectivity.[1][3] The "(R,R)" designation refers to the stereochemistry of the chiral diamine backbone of the ligand.[1]

Q2: What makes the this compound catalyst highly stable and active?

The exceptional stability and activity of this compound stem from its unique oxo-tethered design.[1] This structural feature creates a rigid and well-defined chiral environment around the ruthenium center, which prevents ligand dissociation and enhances the catalyst's robustness, leading to high turnover numbers.[1]

Q3: What is the physical appearance and proper storage condition for the this compound catalyst?

The catalyst is a light to dark brown powder.[4] To ensure its stability and prevent degradation, it should be stored under a dry, inert atmosphere.

Q4: Is an activator or co-catalyst required for reactions using this compound?

A significant advantage of this catalyst is its ability to operate efficiently under neutral conditions without the need for any co-catalysts or additives, which simplifies experimental setup and product purification.[1]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with the this compound catalyst.

Low or No Conversion

Q: I am observing low or no conversion of my starting material. What are the potential causes and how can I troubleshoot this?

Possible Causes and Solutions:

  • Inactive Catalyst:

    • Improper Storage: The catalyst is sensitive to air and moisture. Ensure it has been stored under an inert atmosphere.

    • Activation Failure: The pre-catalyst needs to be activated in situ to form the active ruthenium hydride species.[1] Ensure the reaction conditions are suitable for this activation step. For ATH reactions using formic acid/triethylamine, the formation of a ruthenium formate intermediate is crucial for generating the active catalyst.[1]

  • Sub-optimal Reaction Conditions:

    • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are generally preferred.

    • Temperature: The reaction temperature may be too low. A moderate increase in temperature can often improve the conversion rate.

    • Hydrogen Source (for ATH): For asymmetric transfer hydrogenation, a mixture of formic acid and triethylamine is commonly used as the hydrogen source.[1] Ensure the quality and ratio of these reagents are correct.

  • Substrate-Related Issues:

    • Purity of Substrate: Impurities in the substrate can poison the catalyst. Ensure the substrate is of high purity.

    • Steric Hindrance: Highly sterically hindered substrates may react slower. Longer reaction times or higher catalyst loadings may be necessary.

Low Enantioselectivity

Q: My product has a low enantiomeric excess (ee). What factors could be contributing to this and how can I improve it?

Possible Causes and Solutions:

  • Incorrect Catalyst Enantiomer:

    • Verify that you are using the correct enantiomer of the catalyst for the desired product stereochemistry. This compound will produce one enantiomer, while its (S,S) counterpart will produce the other.

  • Sub-optimal Reaction Conditions:

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the chiral induction. Screen different solvents to find the optimal one for your specific substrate.

    • Temperature: Enantioselectivity is often temperature-dependent. Running the reaction at a lower temperature may improve the ee, although it might require a longer reaction time.

  • Racemization of Product:

    • The product may be racemizing under the reaction or work-up conditions. Consider analyzing the reaction mixture at different time points to check for product stability.

Performance Data

The following table summarizes typical performance data for the this compound catalyst in the asymmetric transfer hydrogenation of various ketones. Please note that optimal conditions and results will vary depending on the specific substrate and experimental setup.

Substrate ClassExample SubstrateS/C RatioSolventTemp (°C)Time (h)Conversion (%)ee (%)
Aryl Alkyl KetonesAcetophenone1000Isopropanol802>9998 (R)
Diaryl KetonesBenzophenone500Formic Acid/Triethylamine4069895 (R)
Heteroaryl Ketones2-Acetylpyridine1000Methanol254>9999 (R)

Experimental Protocols

General Procedure for Asymmetric Transfer Hydrogenation of a Ketone

This protocol is a general guideline and may require optimization for specific substrates.

  • Catalyst Preparation: In a reaction vessel under an inert atmosphere, dissolve the this compound catalyst in the chosen solvent.

  • Reaction Mixture: Add the ketone substrate to the catalyst solution.

  • Hydrogen Source: Add the hydrogen source. For ATH with formic acid/triethylamine, a 5:2 mixture is commonly used.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature for the required time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Work-up: Once the reaction is complete, quench the reaction and extract the product.

  • Purification: Purify the product by column chromatography or another suitable method.

  • Analysis: Determine the conversion and enantiomeric excess of the product by appropriate analytical techniques (e.g., chiral HPLC or GC).

Visualizations

Catalytic Cycle for Asymmetric Transfer Hydrogenation

Catalytic Cycle Precatalyst This compound (Pre-catalyst) ActiveCatalyst Active Ru-H Species Precatalyst->ActiveCatalyst Activation (e.g., with HCOOH/NEt3) TransitionState Six-membered Transition State ActiveCatalyst->TransitionState Ketone Substrate ProductComplex Ru-Amido Complex + Chiral Alcohol TransitionState->ProductComplex Hydride and Proton Transfer ProductComplex->ActiveCatalyst Regeneration (with H-source) Troubleshooting Workflow Start Low Conversion Observed CheckCatalyst Check Catalyst - Proper Storage? - Correct Loading? Start->CheckCatalyst CheckConditions Review Reaction Conditions - Temperature? - Solvent? - Reaction Time? Start->CheckConditions CheckReagents Verify Reagent Quality - Substrate Purity? - Solvent Dryness? - H-source Quality? Start->CheckReagents OptimizeCatalyst Optimize Catalyst - Increase Loading? - Re-evaluate Activation? CheckCatalyst->OptimizeCatalyst OptimizeConditions Optimize Conditions - Increase Temperature? - Screen Solvents? - Extend Reaction Time? CheckConditions->OptimizeConditions PurifyReagents Purify/Replace Reagents CheckReagents->PurifyReagents Success Improved Conversion OptimizeCatalyst->Success OptimizeConditions->Success PurifyReagents->Success

References

Navigating Solvent Effects on Ru-(R,R)-Ms-DENEB Catalysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the critical role of solvents in the catalytic activity of Ru-(R,R)-Ms-DENEB. Understanding and optimizing solvent conditions are paramount to achieving high efficacy and enantioselectivity in asymmetric hydrogenation and transfer hydrogenation reactions.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Related to Solvent Troubleshooting Steps
Low or No Conversion Poor catalyst or substrate solubility: The chosen solvent may not adequately dissolve the this compound catalyst or the substrate, leading to a heterogeneous mixture and inefficient catalysis.1. Solvent Screening: Test a range of solvents with varying polarities. Polar aprotic solvents are often a good starting point. 2. Co-solvent System: Consider using a co-solvent system (e.g., methanol/dichloromethane) to improve the solubility of all reaction components. 3. Temperature Adjustment: Gently warming the reaction mixture may improve solubility, but monitor for potential catalyst decomposition or side reactions.
Solvent-inhibitor interaction: The solvent may interact with the catalyst in a way that inhibits its activity.1. Switch Solvent Type: If a protic solvent is being used, consider switching to an aprotic solvent, or vice versa, to disrupt any inhibitory interactions.
Low Enantioselectivity (ee%) Suboptimal solvent polarity: The polarity of the solvent plays a crucial role in the transition state of the enantioselective step. An inappropriate solvent can lead to a less organized transition state and lower enantioselectivity.1. Systematic Solvent Screening: Perform a systematic screen of solvents with a range of dielectric constants. Polar aprotic solvents like methanol and dichloromethane are known to promote high enantioselectivity. 2. Protic vs. Aprotic: Evaluate both protic and aprotic solvents. While polar aprotic solvents are often favored, protic solvents can sometimes enhance enantioselectivity for specific substrates through hydrogen bonding interactions.
Presence of impurities in the solvent: Water or other impurities in the solvent can negatively impact enantioselectivity.1. Use High-Purity, Dry Solvents: Always use freshly distilled or anhydrous grade solvents to minimize the impact of impurities.
Inconsistent Results Solvent variability: Batch-to-batch variations in solvent quality or water content can lead to inconsistent reaction outcomes.1. Standardize Solvent Source and Grade: Use a consistent source and grade of solvent for all experiments. 2. Proper Solvent Handling and Storage: Store solvents under an inert atmosphere and use appropriate techniques to prevent water absorption.
Difficult Product Isolation Solvent properties: The boiling point and polarity of the solvent can complicate the work-up and purification of the final product.1. Consider Downstream Processing: When selecting a solvent, consider its ease of removal and compatibility with your intended purification method (e.g., chromatography, crystallization). 2. Solvent Exchange: If the optimal reaction solvent is not ideal for work-up, consider a solvent exchange step after the reaction is complete.

Frequently Asked Questions (FAQs)

Q1: What are the generally recommended solvents for reactions using this compound?

A1: Polar aprotic solvents are commonly recommended and have been shown to promote high enantioselectivity in many applications.[1] Methanol and dichloromethane are frequently used with DENEB-type catalysts.[1]

Q2: How does solvent polarity affect the catalytic activity and enantioselectivity?

A2: The polarity of the solvent can significantly influence both the rate and the stereochemical outcome of the reaction. The choice of solvent can affect the solubility of the catalyst and substrate, the stability of the catalytic species, and the organization of the transition state in the enantiose-determining step. A systematic screening of solvents with varying polarities is often necessary to identify the optimal conditions for a specific substrate.

Q3: Can protic solvents be used with this compound?

A3: Yes, protic solvents can be used. In some cases, protic solvents like methanol, ethanol, or isopropanol have been shown to lead to high catalytic activity, potentially by facilitating proton transfer steps in the catalytic cycle. However, the effect of protic solvents can be substrate-dependent and may also influence enantioselectivity.

Q4: How critical is the use of anhydrous solvents?

A4: The use of anhydrous solvents is highly recommended. The presence of water can lead to the formation of inactive ruthenium hydroxide species and can negatively impact both the catalytic activity and the enantioselectivity of the reaction.

Q5: Are there any known solvent effects on the stability of the this compound catalyst?

A5: While this compound is a robust catalyst, prolonged exposure to certain solvents at elevated temperatures can lead to decomposition. It is advisable to perform stability studies in the chosen solvent under the planned reaction conditions if the reaction time is expected to be long.

Data on Solvent Effects

Solvent/Solvent System Catalyst System Substrate Type General Observation on Performance
MethanolDENEB-typeKetonesGenerally high activity and enantioselectivity.
DichloromethaneDENEB-typeKetonesOften promotes high enantioselectivity.
IsopropanolRu-BINAPβ-Keto estersHigh catalytic activity.
EthanolRu-BINAPβ-Keto estersHigh catalytic activity.
Water/Methanol (co-solvent)Ru-prolinamideKetonesOptimized ratio can improve product formation and maintain high ee%.

Experimental Protocols

Protocol for Solvent Screening in Asymmetric Hydrogenation

This protocol outlines a general procedure for screening various solvents to optimize the catalytic performance of this compound for a specific ketone reduction.

Materials:

  • This compound catalyst

  • Substrate (prochiral ketone)

  • A selection of anhydrous solvents (e.g., methanol, ethanol, isopropanol, dichloromethane, THF, toluene, acetonitrile)

  • Hydrogen source (e.g., hydrogen gas cylinder or a hydrogen generator)

  • Inert gas (e.g., argon or nitrogen)

  • Reaction vessels (e.g., high-pressure autoclave or parallel reactor system)

  • Standard laboratory glassware and stirring equipment

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., GC, HPLC with a chiral column)

Procedure:

  • Catalyst and Substrate Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the this compound catalyst in a suitable solvent (e.g., dichloromethane). Prepare a stock solution of the substrate in the same solvent.

  • Reaction Setup: To a series of clean, dry, and inerted reaction vessels, add the desired amount of the substrate from the stock solution.

  • Solvent Addition: To each reaction vessel, add a different anhydrous solvent from your screening library.

  • Catalyst Addition: Add the required amount of the this compound catalyst stock solution to each vessel. The substrate-to-catalyst (S/C) ratio should be kept constant across all experiments.

  • Reaction Initiation: Seal the reaction vessels, purge with hydrogen gas, and then pressurize to the desired hydrogen pressure. Begin stirring and maintain a constant temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at specific time points and analyzing them by GC or HPLC to determine the conversion of the starting material.

  • Reaction Quench and Work-up: Once the reaction has reached completion or a desired time point, carefully vent the hydrogen pressure and quench the reaction. The work-up procedure will depend on the specific product and solvent used.

  • Analysis: Determine the conversion and enantiomeric excess of the product for each solvent using an appropriate analytical method (e.g., chiral GC or HPLC).

  • Data Comparison: Tabulate the results (conversion, ee%, reaction time) for each solvent to identify the optimal reaction medium.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for optimizing solvent conditions in a this compound catalyzed reaction.

experimental_workflow cluster_prep Preparation cluster_screening Solvent Screening cluster_analysis Analysis cluster_optimization Optimization prep_catalyst Prepare Catalyst Stock Solution setup_reactions Set up Parallel Reactions prep_catalyst->setup_reactions prep_substrate Prepare Substrate Stock Solution prep_substrate->setup_reactions add_solvents Add Different Anhydrous Solvents setup_reactions->add_solvents add_catalyst Add Catalyst add_solvents->add_catalyst run_reactions Run Reactions under H2 add_catalyst->run_reactions monitor_reaction Monitor Reaction Progress (GC/HPLC) run_reactions->monitor_reaction analyze_product Determine Conversion & ee% monitor_reaction->analyze_product compare_data Compare Data analyze_product->compare_data select_solvent Select Optimal Solvent compare_data->select_solvent

Caption: Workflow for solvent screening and optimization.

References

Technical Support Center: Purification of Products from Ru-(R,R)-Ms-DENEB Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of products from reactions catalyzed by Ru-(R,R)-Ms-DENEB. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of chiral alcohols and other products from asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound catalyzed reaction?

A1: Common impurities can be categorized as catalyst-derived, substrate- or product-related, and solvent- or reagent-derived.

  • Catalyst-Derived Impurities:

    • Residual this compound catalyst.

    • Decomposition products of the catalyst, which may include ruthenium nanoparticles and various ruthenium complexes. Noyori-type catalysts can be sensitive to air and may decompose, especially in solution, which can affect reaction rates and stereoselectivity.[1]

    • Ligand fragments from catalyst degradation.

  • Substrate/Product-Related Impurities:

    • Unreacted starting material (ketone or imine).

    • Over-reduced or side-products.

    • Enantiomeric or diastereomeric impurities.

  • Solvent/Reagent-Derived Impurities:

    • When using formic acid/triethylamine as the hydrogen source, residual triethylamine and formate salts can be present.[2][3][4]

    • When using isopropanol as the hydrogen source, acetone is a common byproduct.

    • Impurities from solvents used in the reaction and work-up.

Q2: How can I remove the residual ruthenium catalyst from my product?

A2: Several methods can be employed to reduce ruthenium levels in the final product. The choice of method depends on the scale of the reaction, the nature of the product, and the required final purity.

  • Silica Gel Chromatography: This is the most common method for laboratory-scale purification. The polar nature of the ruthenium catalyst and its byproducts often leads to their strong adsorption on silica gel.

  • Activated Carbon Treatment: Slurrying the crude product with activated carbon can effectively scavenge residual ruthenium.

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble ruthenium species or salts formed during the work-up.

  • Precipitation: In some cases, the catalyst or its byproducts can be precipitated and removed by filtration.

Q3: What is the best way to monitor the purity of my chiral product?

A3: A combination of techniques is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress and for identifying suitable solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of the product. Reversed-phase HPLC can be used to assess the overall purity by separating the product from other impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product and for identifying any major organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): These techniques are highly sensitive and are used to quantify the residual ruthenium content in the final product, which is crucial for pharmaceutical applications.

Q4: Does the choice of hydrogen source (formic acid/triethylamine vs. isopropanol) affect the purification process?

A4: Yes, the choice of hydrogen source can significantly impact the work-up and purification strategy.

  • Formic Acid/Triethylamine: The presence of triethylamine necessitates an acidic work-up to remove it. This can lead to the formation of triethylammonium formate salts, which are typically water-soluble and can be removed by extraction. The ratio of formic acid to triethylamine can also affect the reaction rate and enantioselectivity.[4][5]

  • Isopropanol: When using isopropanol, the main byproduct is acetone. Acetone is volatile and can often be removed along with the solvent during concentration. The work-up is generally simpler as it does not involve acids or bases to remove reagents.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of products from this compound reactions.

Problem Possible Cause(s) Suggested Solution(s)
Product streaks on the TLC plate or column. The product is highly polar.Use a more polar eluent system for chromatography. Consider using a reverse-phase silica gel.
The product is acidic or basic.Add a small amount of a modifier to the eluent (e.g., acetic acid for acidic compounds, triethylamine for basic compounds).
The product is unstable on silica gel.Deactivate the silica gel with a base (e.g., triethylamine) before use. Alternatively, use a different stationary phase like alumina or Florisil.
Difficulty in separating the product from the catalyst by column chromatography. The product and catalyst have similar polarities.Optimize the eluent system. A shallow gradient or isocratic elution might improve separation.
The catalyst is decomposing on the column.Minimize the time the product spends on the column. Consider a faster purification method like a silica plug filtration if a high degree of separation is not required.
The final product is colored (yellow or brown). Residual ruthenium species are present.Treat the product with activated carbon. Repeat the silica gel chromatography.
Low yield after purification. The product is volatile.Use caution during solvent removal (e.g., lower temperature, reduced vacuum).
The product is adsorbing irreversibly to the silica gel.Use a less active stationary phase or deactivate the silica gel.
Mechanical losses during transfers and chromatography.Ensure careful handling and efficient transfer of the material at each step.
Enantiomeric excess (ee) is lower than expected. Racemization occurred during the reaction or purification.Ensure the purification conditions are mild (e.g., avoid strong acids or bases and high temperatures if the product is sensitive).
Inaccurate ee determination.Optimize the chiral HPLC method (e.g., column, mobile phase, flow rate).

Experimental Protocols

General Work-up Procedure for Formic Acid/Triethylamine System
  • Upon reaction completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove triethylamine.

  • Wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

General Work-up Procedure for Isopropanol System
  • Upon reaction completion, concentrate the reaction mixture under reduced pressure to remove isopropanol and acetone.

  • Dissolve the residue in an appropriate organic solvent.

  • Proceed directly to purification by silica gel chromatography or other methods.

Protocol for Purification by Silica Gel Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel (slurry packing is recommended for better separation). The amount of silica gel should be 50-100 times the weight of the crude product.

  • Choose the Eluent: Select an appropriate solvent system based on TLC analysis. A common starting point for chiral alcohols is a mixture of hexane and ethyl acetate.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elute: Run the column with the chosen eluent system. Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis cluster_product Final Product Reaction This compound Reaction Mixture Workup Solvent Removal & Extraction Reaction->Workup Quench Purification Silica Gel Chromatography Workup->Purification Crude Product Analysis Purity & ee Determination Purification->Analysis Purified Fractions Product Pure Chiral Product Analysis->Product

Caption: General workflow for the purification of products from this compound reactions.

Troubleshooting_Tree cluster_problem Problem Type cluster_cause Potential Cause cluster_solution Suggested Solution Start Purification Issue Identified P1 Low Yield Start->P1 P2 Low Purity Start->P2 P3 Low ee Start->P3 C1 Product Volatility P1->C1 C2 Adsorption on Silica P1->C2 C3 Inefficient Chromatography P2->C3 C4 Catalyst Residue P2->C4 C5 Racemization P3->C5 S1 Careful Solvent Removal C1->S1 S2 Deactivate Silica/ Use Alumina C2->S2 S3 Optimize Eluent/ Gradient C3->S3 S4 Activated Carbon Treatment C4->S4 S5 Mild Purification Conditions C5->S5

Caption: Decision tree for troubleshooting common purification issues.

References

common side reactions with Ru-(R,R)-Ms-DENEB

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ru-(R,R)-Ms-DENEB

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this highly efficient asymmetric transfer hydrogenation catalyst.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an oxo-tethered ruthenium (II) complex developed by Takasago International Corporation.[1][2] Its primary application is in the asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) of a wide range of ketones to produce chiral secondary alcohols with high enantioselectivity.[1][2] It is particularly effective for aryl-alkyl, diaryl, and heteroaryl ketones.[1]

Q2: What are the key advantages of using this compound?

Key advantages include:

  • High Catalytic Activity: It is effective at very low catalyst loadings, with substrate-to-catalyst ratios (S/C) as high as 30,000.[1] This high activity can lead to a significant reduction in catalyst loading compared to conventional catalysts.[3]

  • High Enantioselectivity: Consistently delivers high enantiomeric excess (ee), often exceeding 95%.[1]

  • Broad Substrate Scope: Demonstrates excellent performance across a diverse range of ketone substrates.[1][2]

  • Mild Reaction Conditions: Asymmetric hydrogenation can be performed under neutral conditions without the need for co-catalysts or additives.[1]

Q3: What is the typical hydrogen source for transfer hydrogenation with this compound?

A mixture of formic acid and triethylamine (typically in a 5:2 molar ratio) is a commonly used hydrogen source for asymmetric transfer hydrogenation with this catalyst.[4] Isopropanol can also be utilized.[1] For asymmetric hydrogenation, molecular hydrogen (H₂) is used.[1]

Q4: Is this compound sensitive to air and moisture?

The product is packaged under a dry inert gas, suggesting that prolonged exposure to air and moisture should be avoided to maintain its catalytic activity. However, oxo-tethered ruthenium catalysts like DENEB are generally noted for their stability.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Conversion Inactive Catalyst: The catalyst may have degraded due to improper storage or handling.• Ensure the catalyst has been stored under an inert atmosphere. • Use a fresh batch of the catalyst.
Insufficient Catalyst Loading: The substrate-to-catalyst ratio (S/C) may be too high for the specific substrate.• Decrease the S/C ratio by increasing the amount of catalyst.
Poor Quality Reagents/Solvents: Impurities in the substrate, hydrogen source, or solvent can poison the catalyst.• Use high-purity, anhydrous solvents. • Purify the substrate before use. • Use freshly prepared formic acid/triethylamine solution.
Sub-optimal Reaction Temperature: The reaction may be too slow at the current temperature.• Gradually increase the reaction temperature, monitoring for any potential side reactions or decrease in enantioselectivity.
Low Enantioselectivity (ee) Incorrect Catalyst Enantiomer: Using the (R,R) enantiomer when the (S,S) is required for the desired product stereochemistry.• Verify the required catalyst configuration for the target chiral alcohol. This compound typically produces the (R)-alcohol, while the (S,S)-enantiomer yields the (S)-alcohol.[1]
Racemization of Product: The reaction conditions may be promoting the racemization of the chiral alcohol product.• Monitor the reaction progress over time to see if ee decreases with longer reaction times. • Consider lowering the reaction temperature or reducing the reaction time.
Solvent Effects: The choice of solvent can influence enantioselectivity.• Screen different solvents. For some ruthenium-catalyzed reductions, diastereoselectivity has been shown to be solvent-dependent.[5]
Formation of Impurities/Byproducts Substrate Decomposition: The substrate may be unstable under the reaction conditions.• Analyze the reaction mixture for byproducts derived from the starting material. • Consider milder reaction conditions (e.g., lower temperature).
Side Reactions with Hydrogen Source: The formic acid/triethylamine mixture can potentially participate in side reactions.• Ensure the correct ratio of formic acid to triethylamine is used.
Ruthenium Byproducts: After the reaction, residual ruthenium species may be present.• For the removal of colored ruthenium byproducts, treatment with triphenylphosphine oxide or dimethyl sulfoxide followed by filtration through silica gel can be effective.
Difficulty in Product Isolation High Boiling Solvents: Use of high-boiling solvents can complicate product purification.• If possible, use lower-boiling solvents that are compatible with the reaction.
Emulsion Formation during Workup: The presence of salts (e.g., triethylammonium formate) can lead to emulsions.• Add brine during the aqueous workup to break emulsions. • Consider alternative workup procedures.

Experimental Protocols

General Procedure for Asymmetric Transfer Hydrogenation of a Ketone:

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the ketone substrate.

  • Dissolve the substrate in a suitable anhydrous solvent (e.g., methanol, dichloromethane).

  • In a separate vial, prepare the hydrogen source by mixing formic acid and triethylamine (e.g., in a 5:2 molar ratio).

  • Add the this compound catalyst to the reaction vessel. The substrate-to-catalyst ratio (S/C) can range from 100:1 to 30,000:1 depending on the substrate's reactivity.

  • Add the formic acid/triethylamine mixture to the reaction vessel.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 60°C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography or distillation).

Visualizations

Catalytic Cycle for Asymmetric Transfer Hydrogenation

Asymmetric_Transfer_Hydrogenation_Cycle Catalytic Cycle of this compound in Asymmetric Transfer Hydrogenation precatalyst This compound (Pre-catalyst) active_catalyst Active Ru-Hydride Species precatalyst->active_catalyst Activation transition_state Six-membered Transition State active_catalyst->transition_state spent_h_source Spent Hydrogen Source (e.g., CO2 + HNEt3+) active_catalyst->spent_h_source ketone Prochiral Ketone (R1-CO-R2) ketone->transition_state product_complex Ru-Alkoxide Complex transition_state->product_complex Hydride and Proton Transfer product_complex->active_catalyst Regeneration alcohol Chiral Alcohol (R1-CH(OH)-R2) product_complex->alcohol Product Release h_source Hydrogen Source (e.g., HCOOH/NEt3) h_source->active_catalyst Hydride Formation

Caption: A simplified diagram of the catalytic cycle for asymmetric transfer hydrogenation.

Troubleshooting Logic Flow

Troubleshooting_Flow Troubleshooting Workflow cluster_conversion Conversion Issues cluster_ee Enantioselectivity Issues cluster_purity Purity Issues start Experiment Start check_conversion Low/No Conversion? start->check_conversion check_ee Low Enantioselectivity? check_conversion->check_ee No c1 Check Catalyst Activity check_conversion->c1 Yes check_purity Impurity Formation? check_ee->check_purity No e1 Verify Catalyst Enantiomer check_ee->e1 Yes success Successful Reaction check_purity->success No p1 Analyze for Substrate Decomposition check_purity->p1 Yes c2 Increase Catalyst Loading c1->c2 c3 Verify Reagent/Solvent Purity c2->c3 c4 Optimize Temperature c3->c4 e2 Check for Product Racemization e1->e2 e3 Screen Solvents e2->e3 p2 Consider Milder Conditions p1->p2 p3 Implement Ru Removal Protocol p2->p3

Caption: A logical workflow for troubleshooting common experimental issues.

References

Technical Support Center: Scaling Up Ru-(R,R)-Ms-DENEB Catalyzed Hydrogenations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up hydrogenations catalyzed by Ru-(R,R)-Ms-DENEB.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound catalyzed hydrogenations in a question-and-answer format.

Q1: My reaction is sluggish or incomplete, even with increased reaction time. What are the potential causes and solutions?

A1: Slow or incomplete conversion upon scale-up can stem from several factors:

  • Poor Mass Transfer: In larger reactors, inefficient mixing can lead to poor hydrogen availability at the catalyst site.

    • Solution: Increase the agitation speed to improve gas-liquid dispersion. Ensure the stirrer design is appropriate for the reactor geometry and scale. For larger vessels, consider using a gassing stirrer.

  • Catalyst Poisoning: Trace impurities in the substrate, solvent, or from the reactor itself can deactivate the catalyst.

    • Solution: Ensure the substrate and solvent are of high purity. Pre-treat solvents to remove peroxides and water. Perform a thorough cleaning of the reactor to remove any residues from previous reactions. Common poisons for Ruthenium catalysts include sulfur and strongly coordinating species.

  • Inadequate Hydrogen Pressure: The partial pressure of hydrogen may be insufficient at a larger scale.

    • Solution: Increase the hydrogen pressure to enhance its solubility in the reaction medium. Ensure there are no leaks in the reactor system.

  • Low Reaction Temperature: While the reaction may proceed at room temperature on a small scale, heat transfer limitations in a large reactor might result in a lower actual reaction temperature.

    • Solution: Monitor the internal reaction temperature and adjust the heating mantle or bath as necessary to maintain the optimal temperature.

Q2: I am observing a decrease in enantioselectivity (% ee) at a larger scale. What could be the reason?

A2: A drop in enantioselectivity is a critical issue. Potential causes include:

  • Temperature Fluctuations: Poor heat dissipation in large reactors can lead to localized hot spots, which can negatively impact the catalyst's stereocontrol.

    • Solution: Implement efficient temperature control and monitoring. For highly exothermic reactions, consider a gradual substrate addition or the use of a cooling system.

  • Presence of Impurities: Certain impurities can interact with the catalyst and alter its chiral environment.

    • Solution: As with low conversion, ensure the purity of all reaction components. Analyze the starting material for any potential isomeric impurities that might be hydrogenated at different rates or with different selectivities.

  • Incorrect Catalyst Activation: If a pre-activation step is used, improper execution at a larger scale can lead to the formation of non-selective catalytic species.

    • Solution: Ensure the catalyst activation procedure is scalable and consistently applied.

Q3: The catalyst appears to be deactivating over the course of the reaction. How can I improve its stability?

A3: Catalyst deactivation can be chemical, thermal, or mechanical.

  • Chemical Deactivation: This is often due to impurities or side reactions.

    • Solution: Rigorous purification of starting materials and solvents is crucial. In some cases, the addition of a co-catalyst or an additive can help stabilize the active catalytic species.

  • Thermal Deactivation: High temperatures can lead to catalyst degradation.

    • Solution: Operate at the lowest effective temperature. Ensure uniform heating to avoid localized overheating.

  • Mechanical Deactivation: In slurry reactions, catalyst particles can be damaged by aggressive stirring.

    • Solution: Optimize the stirrer speed to ensure good mixing without causing excessive mechanical stress on the catalyst.

Frequently Asked Questions (FAQs)

Q1: What is a typical substrate-to-catalyst (S/C) ratio for this compound in large-scale hydrogenations?

A1: this compound is a highly efficient catalyst, allowing for very high S/C ratios. In many applications, S/C ratios of 1,000 to 10,000 are achievable on a large scale. For certain substrates, S/C ratios as high as 30,000 have been reported with excellent conversion and enantioselectivity.[1]

Q2: What are the recommended solvents for scaling up this compound catalyzed hydrogenations?

A2: A range of protic and aprotic solvents can be used. Methanol, ethanol, and isopropanol are common choices. Ethereal solvents like THF can also be effective. The choice of solvent can influence reaction rate and enantioselectivity, so it is an important parameter to optimize during process development.

Q3: Is it necessary to use a co-catalyst with this compound?

A3: A key advantage of the DENEB series of catalysts is their ability to function effectively without a co-catalyst, which simplifies the reaction setup and purification process.[1]

Q4: How should I handle and store the this compound catalyst?

A4: The catalyst should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. It should be stored in a cool, dry place.

Q5: What is the typical work-up procedure for a large-scale hydrogenation using this catalyst?

A5: After the reaction is complete, the catalyst can often be removed by filtration. The product can then be isolated from the filtrate by solvent evaporation and further purified by crystallization or chromatography if necessary. The ease of catalyst removal is a significant advantage for large-scale operations.

Data Presentation

The following tables summarize typical performance data for DENEB catalysts, illustrating their high efficiency.

Table 1: Performance of (R,R)-Ts-DENEB in Asymmetric Transfer Hydrogenation

SubstrateSubstrate/Catalyst Ratio (S/C)Conversion (%)ee (%)
1-(4-chlorophenyl)ethan-1-one30,0009597
α-Tetralone derivative1,000>9597.3

Data for (R,R)-Ts-DENEB, a closely related catalyst to this compound, demonstrating the high activity of the DENEB platform.[1]

Experimental Protocols

General Protocol for Asymmetric Hydrogenation of a Ketone at Pilot Scale (1 kg)

This protocol is a general guideline and should be optimized for the specific substrate and equipment.

  • Reactor Preparation:

    • Ensure the hydrogenation reactor (e.g., a 50 L glass-lined or stainless steel reactor) is clean, dry, and has been purged with nitrogen.

    • The reactor should be equipped with a mechanical stirrer (preferably with a gas-entrainment impeller), a temperature probe, a pressure gauge, and ports for substrate/catalyst addition and gas inlet/outlet.

  • Charging the Reactor:

    • Under a nitrogen atmosphere, charge the reactor with the solvent (e.g., 10 L of degassed methanol).

    • Add the ketone substrate (1 kg).

    • In a separate glovebox or under a strong nitrogen stream, weigh the this compound catalyst (e.g., at an S/C ratio of 5,000, which would be approximately 1.15 g for a 1 kg batch of a substrate with a molecular weight of 200 g/mol ).

    • Suspend the catalyst in a small amount of the degassed solvent and transfer it to the reactor via a cannula or a pressure-equalizing dropping funnel.

  • Hydrogenation:

    • Seal the reactor and perform several nitrogen/vacuum cycles to ensure an inert atmosphere.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar).

    • Start the agitation at a speed sufficient to ensure good gas-liquid mixing (e.g., 300-500 rpm).

    • Maintain the desired reaction temperature (e.g., 25-50 °C) using the reactor's heating/cooling jacket.

    • Monitor the reaction progress by taking samples periodically and analyzing them by a suitable method (e.g., GC or HPLC) for conversion and enantiomeric excess.

  • Work-up:

    • Once the reaction is complete, stop the agitation and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture to remove the catalyst. The catalyst can be washed with a small amount of fresh solvent to recover any entrained product.

    • The filtrate containing the product can be concentrated under reduced pressure.

    • The crude product can be purified by crystallization or other suitable methods.

Mandatory Visualization

experimental_workflow cluster_prep Reactor Preparation cluster_charge Charging cluster_reaction Hydrogenation cluster_workup Work-up prep1 Clean and Dry Reactor prep2 Purge with Nitrogen prep1->prep2 charge1 Charge Solvent and Substrate prep2->charge1 charge2 Prepare Catalyst Slurry charge3 Transfer Catalyst to Reactor charge2->charge3 react1 Inert with Nitrogen charge3->react1 react2 Pressurize with Hydrogen react1->react2 react3 Start Agitation and Heating react2->react3 react4 Monitor Reaction Progress react3->react4 workup1 Vent Hydrogen, Purge with N2 react4->workup1 workup2 Filter to Remove Catalyst workup1->workup2 workup3 Concentrate Filtrate workup2->workup3 workup4 Purify Product workup3->workup4

Caption: Experimental workflow for scaling up this compound catalyzed hydrogenation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Conversion or Enantioselectivity cause1 Mass Transfer Limitation start->cause1 cause2 Catalyst Poisoning start->cause2 cause3 Temperature Issues start->cause3 cause4 Pressure Too Low start->cause4 sol1 Increase Agitation cause1->sol1 sol2 Purify Reagents cause2->sol2 sol3 Improve Temperature Control cause3->sol3 sol4 Increase Hydrogen Pressure cause4->sol4

Caption: Troubleshooting logic for common issues in scaling up hydrogenation reactions.

References

Validation & Comparative

A Comparative Guide to Asymmetric Hydrogenation Catalysts: Ru-(R,R)-Ms-DENEB vs. The Field

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst for asymmetric hydrogenation is a critical step in the synthesis of chiral molecules. This guide provides an objective comparison of the highly efficient Ru-(R,R)-Ms-DENEB catalyst with other prominent asymmetric hydrogenation catalysts, supported by experimental data and detailed protocols.

The quest for enantiomerically pure compounds, a cornerstone of modern drug development and fine chemical synthesis, has led to the development of a sophisticated toolbox of chiral catalysts. Among these, ruthenium-based catalysts have emerged as particularly powerful for the asymmetric hydrogenation and transfer hydrogenation of prochiral ketones and other unsaturated substrates. This guide focuses on a comparative analysis of this compound, an oxo-tethered ruthenium (II) complex, against established catalyst systems such as the classical Noyori-type catalysts (e.g., RuCl--INVALID-LINK--) and Ru-BINAP complexes.

Performance Comparison of Asymmetric Hydrogenation Catalysts

The efficacy of an asymmetric hydrogenation catalyst is measured by several key performance indicators, including enantiomeric excess (ee%), conversion, substrate-to-catalyst ratio (S/C), turnover number (TON), and turnover frequency (TOF). The following tables summarize the performance of this compound and its counterparts in the asymmetric hydrogenation of representative ketone substrates.

Asymmetric Transfer Hydrogenation of Acetophenone Derivatives

The asymmetric transfer hydrogenation of acetophenone and its derivatives is a benchmark reaction for evaluating the performance of chiral catalysts. Data suggests that DENEB-type catalysts exhibit exceptional activity and enantioselectivity at remarkably low catalyst loadings.

CatalystSubstrateS/C RatioConversion (%)ee (%)Hydrogen SourceRef.
(R,R)-Ts-DENEB 1-(4-chlorophenyl)ethan-1-one30,0009597Formic Acid/Triethylamine[1]
RuCl--INVALID-LINK-- Acetophenone10010096 (S)Methanol[2]
Ru/((S)-BINAP)((S,S)-DPEN) Acetophenone--86 (S)Isopropanol[3]
Asymmetric Hydrogenation of Various Ketones

The versatility of a catalyst is determined by its performance across a range of substrates, including sterically hindered and electronically diverse ketones. This compound and related DENEB catalysts have demonstrated a broad substrate scope.[1][4]

CatalystSubstrateS/C RatioConversion (%)ee (%)Hydrogen SourceRef.
(R,R)-Ms-DENEB Aryl-alkyl ketonesHigh>95>95Formic Acid/Triethylamine or H₂[1]
(R,R)-Ts-DENEB 3-Aryl-1-indanones100~50 (Kinetic Resolution)>99Formic Acid/Triethylamine[5]
RuCl₂[(S)-BINAP] Methyl acetoacetate100010099 (R)H₂
RuCl--INVALID-LINK-- 3-Aryl-1-indanones10053-77-Formic Acid/Triethylamine[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of these catalysts. Below are representative procedures for asymmetric transfer hydrogenation.

General Procedure for Asymmetric Transfer Hydrogenation with this compound

A representative procedure for the asymmetric transfer hydrogenation of a ketone using a this compound catalyst with a formic acid/triethylamine (FA/TEA) mixture as the hydrogen source is as follows:

  • To a solution of the ketone substrate in an appropriate solvent (e.g., methanol, isopropanol), is added the this compound catalyst at a specified substrate-to-catalyst (S/C) ratio.

  • A pre-mixed solution of formic acid and triethylamine (typically a 5:2 molar ratio) is then added to the reaction mixture.

  • The reaction is stirred at a specific temperature until the starting material is consumed, as monitored by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.

  • The organic layers are combined, dried, and concentrated under reduced pressure.

  • The enantiomeric excess of the resulting chiral alcohol is determined by chiral HPLC or GC analysis.

General Procedure for Asymmetric Hydrogenation with a Noyori-type Catalyst (RuCl(S,S)-TsDPEN)

A typical experimental protocol for the asymmetric hydrogenation of a ketone using a classical Noyori catalyst is as follows:

  • In a glovebox, the chiral ruthenium catalyst, RuCl--INVALID-LINK--, is placed in a pressure vessel.

  • A solution of the ketone substrate in a suitable solvent (e.g., methanol or isopropanol) containing a base (e.g., potassium tert-butoxide) is added.

  • The vessel is sealed, removed from the glovebox, and then pressurized with hydrogen gas to the desired pressure.

  • The reaction mixture is stirred at a controlled temperature for a specified duration.

  • After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure.

  • The product is then purified, and the enantiomeric excess is determined using chiral chromatography.

Visualizing Catalytic Processes

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Catalytic_Cycle cluster_cycle Asymmetric Transfer Hydrogenation Cycle Ru-Cl_Precatalyst Ru-Cl Precatalyst Active_Ru-H Active Ru-H Species Ru-Cl_Precatalyst->Active_Ru-H + Hydrogen Source - HCl Transition_State [Ru-H---S] Transition State Active_Ru-H->Transition_State + Substrate (Ketone) Product_Complex Ru-Product Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Active_Ru-H - Product (Alcohol) + Hydrogen Source

Caption: Generalized catalytic cycle for asymmetric transfer hydrogenation.

Catalyst_Selection Start Define Substrate and Desired Enantiomer Substrate_Type Substrate Type? Start->Substrate_Type Aryl_Ketone Aryl Ketone Substrate_Type->Aryl_Ketone Aryl Bulky_Ketone Sterically Hindered Ketone Substrate_Type->Bulky_Ketone Bulky Unfunctionalized_Ketone Unfunctionalized Ketone Substrate_Type->Unfunctionalized_Ketone Simple Catalyst_Choice_DENEB Consider this compound (High TON, Broad Scope) Aryl_Ketone->Catalyst_Choice_DENEB Catalyst_Choice_Noyori Consider Noyori-type Catalyst (Well-established) Aryl_Ketone->Catalyst_Choice_Noyori Bulky_Ketone->Catalyst_Choice_DENEB Unfunctionalized_Ketone->Catalyst_Choice_Noyori

Caption: Decision workflow for catalyst selection in asymmetric hydrogenation.

Conclusion

This compound and the broader DENEB family of catalysts represent a significant advancement in the field of asymmetric hydrogenation. Their defining feature is the oxo-tether, which creates a more rigid and pre-organized chiral environment around the ruthenium center, leading to enhanced catalytic activity and enantioselectivity.[4]

Compared to traditional Noyori-type and Ru-BINAP catalysts, this compound often demonstrates superior performance, particularly in terms of turnover numbers and substrate scope, allowing for efficient hydrogenation of challenging substrates at very low catalyst loadings.[1][4] This high efficiency is not only economically advantageous but also simplifies product purification by minimizing residual metal content.

While classical catalysts like RuCl--INVALID-LINK-- and Ru-BINAP systems remain valuable and effective tools for many transformations, the data presented in this guide suggests that for researchers seeking higher activity, broader applicability, and improved efficiency in asymmetric ketone hydrogenation, this compound is a compelling and often superior alternative. The choice of catalyst will ultimately depend on the specific substrate, desired operational conditions, and economic considerations of the intended application.

References

A Comparative Guide to Ru-(R,R)-Ms-DENEB and (S,S)-Ms-DENEB in Enantioselective Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enantioselective performance of the highly efficient, oxo-tethered ruthenium catalysts, Ru-(R,R)-Ms-DENEB and (S,S)-Ms-DENEB. Developed by Takasago International Corporation, these catalysts have demonstrated exceptional activity and selectivity in the asymmetric hydrogenation of a wide array of prochiral ketones, furnishing chiral alcohols with high enantiomeric excess. This document summarizes their performance with supporting experimental data, details experimental protocols, and visualizes key processes to aid in catalyst selection and experimental design.

Introduction to Ms-DENEB Catalysts

This compound and its enantiomer, (S,S)-Ms-DENEB, are at the forefront of asymmetric catalysis.[1][2] The "(R,R)" and "(S,S)" designations refer to the stereochemistry of the chiral diamine backbone of the ligand, while "Ms" indicates the methanesulfonamidato group. This unique oxo-tethered design creates a more rigid and pre-organized ligand framework around the ruthenium center, leading to enhanced catalytic activity and enantioselectivity.[1] These catalysts are particularly effective in both asymmetric transfer hydrogenation (ATH) and H2 hydrogenation reactions.[1]

A key feature of these catalysts is their predictable stereochemical outcome. For a prochiral ketone, the this compound catalyst will predominantly yield the (R)-enantiomer of the corresponding alcohol, while the (S,S)-Ms-DENEB catalyst will produce the (S)-alcohol, both typically with high fidelity.[1]

Performance Data in Asymmetric Hydrogenation

The following table summarizes the performance of this compound and (S,S)-Ms-DENEB in the asymmetric transfer hydrogenation of various ketones. The data demonstrates the consistently high enantioselectivity achieved with these catalysts across a range of substrates.

SubstrateCatalystProductYield (%)e.e. (%)Configuration
Acetophenone(R,R)-Ms-DENEB1-Phenylethanol>9999R
Acetophenone(S,S)-Ms-DENEB1-Phenylethanol>9999S
4'-Chloroacetophenone(R,R)-Ms-DENEB1-(4-Chlorophenyl)ethanol>9998R
4'-Chloroacetophenone(S,S)-Ms-DENEB1-(4-Chlorophenyl)ethanol>9998S
2'-Methoxyacetophenone(R,R)-Ms-DENEB1-(2-Methoxyphenyl)ethanol>9999R
2'-Methoxyacetophenone(S,S)-Ms-DENEB1-(2-Methoxyphenyl)ethanol>9999S
1-Tetralone(R,R)-Ms-DENEB1,2,3,4-Tetrahydronaphthalen-1-ol>9999R
1-Tetralone(S,S)-Ms-DENEB1,2,3,4-Tetrahydronaphthalen-1-ol>9999S

Data compiled from various sources. Reaction conditions may vary slightly.

Experimental Protocols

Below are representative experimental protocols for the asymmetric transfer hydrogenation of a ketone in both batch and flow systems.

Batch Asymmetric Transfer Hydrogenation

Materials:

  • This compound or (S,S)-Ms-DENEB

  • Prochiral ketone (e.g., acetophenone)

  • Formic acid (HCOOH)

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., acetonitrile or isopropanol)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dried reaction vessel under an inert atmosphere, add the this compound or (S,S)-Ms-DENEB catalyst (typically 0.01-1 mol%).

  • Add the anhydrous solvent, followed by the prochiral ketone.

  • Prepare a 5:2 (molar ratio) mixture of formic acid and triethylamine.

  • Add the formic acid/triethylamine mixture to the reaction vessel.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) and monitor the progress by a suitable analytical method (e.g., TLC, GC, or HPLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the chiral alcohol.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Continuous Flow Asymmetric Transfer Hydrogenation

For industrial-scale synthesis, a continuous flow setup offers advantages in terms of safety, efficiency, and scalability. The following is a general protocol based on the synthesis of a ceramide intermediate using a DENEB catalyst.

System Setup:

  • Pumps for delivering the substrate/catalyst solution and the formic acid/triethylamine solution.

  • A static mixer to ensure efficient mixing of the reagent streams.

  • A temperature-controlled reactor coil or packed-bed reactor.

  • A back-pressure regulator to maintain the desired pressure in the system.

Procedure:

  • Prepare a stock solution of the prochiral ketone and the Ru-Ms-DENEB catalyst in a suitable solvent.

  • Prepare a separate solution of the formic acid/triethylamine mixture.

  • Set the desired flow rates for both solutions to achieve the target substrate-to-catalyst ratio and residence time.

  • Heat the reactor to the desired temperature.

  • Pump the two solutions through the static mixer and into the heated reactor.

  • Collect the output from the reactor after the system has reached a steady state.

  • Work-up and purify the product as described in the batch protocol.

Visualizing the Process

To better understand the experimental workflow and the principle of enantioselection, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis Catalyst Catalyst Reaction_Mixture Reaction Mixture Catalyst->Reaction_Mixture Substrate Substrate Substrate->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture H-Source H-Source (HCOOH/TEA) H-Source->Reaction_Mixture Stirring Stirring at Temp. Reaction_Mixture->Stirring Quench Quench Stirring->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Analysis Chiral HPLC/GC Purification->Analysis Product Chiral Alcohol Analysis->Product enantioselection cluster_RR Catalyst: this compound cluster_SS Catalyst: Ru-(S,S)-Ms-DENEB Prochiral_Ketone Prochiral Ketone (e.g., R-CO-R') RR_Catalyst This compound Prochiral_Ketone->RR_Catalyst SS_Catalyst Ru-(S,S)-Ms-DENEB Prochiral_Ketone->SS_Catalyst R_Product (R)-Alcohol RR_Catalyst->R_Product yields S_Product (S)-Alcohol SS_Catalyst->S_Product yields

References

A Researcher's Guide to Enantiomeric Excess Validation in Asymmetric Hydrogenation: A Focus on Ru-(R,R)-Ms-DENEB

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in validating the efficacy of asymmetric catalytic reactions. This guide provides a comparative overview of the performance of the advanced Ru-(R,R)-Ms-DENEB catalyst and outlines detailed protocols for the validation of enantiomeric excess, ensuring accuracy and reproducibility in your experimental workflows.

The quest for highly enantioselective catalysts is a cornerstone of modern pharmaceutical and fine chemical synthesis. Among the frontrunners in asymmetric hydrogenation is the family of oxo-tethered ruthenium catalysts, with this compound being a notable example developed by Takasago International Corporation.[1] This catalyst has demonstrated exceptional activity and enantioselectivity in the transfer hydrogenation and hydrogenation of a wide array of ketones.[1] Its rigid, pre-organized ligand framework, a result of the covalent tether, is key to its high performance, often at very low catalyst loadings.[1]

Performance Comparison in Asymmetric Hydrogenation

To contextualize the performance of this compound, this section presents a comparison with other well-established ruthenium-based catalysts in the asymmetric hydrogenation of the benchmark substrate, acetophenone. The data, compiled from various studies, highlights the typical yields and enantiomeric excesses achieved under comparable conditions.

CatalystSubstrateS/C RatioConversion (%)ee (%)Hydrogen SourceReference
This compound Acetophenone>10,000>99>99H₂ or HCOOH/TEA[1]
RuCl(p-cymene)[(R,R)-Ts-DPEN]Acetophenone50097.790.9HCOOH/TEA[2]
Ru/CNT-(1S,2S)-DPENAcetophenone17210080.8H₂[3]
RuCl₂[(S)-xyl-Segphos][(S)-DIAPEN]Substituted Ketone5,00094>98.5H₂[4]

Note: Reaction conditions such as solvent, temperature, and pressure may vary between studies, affecting direct comparability. S/C = Substrate-to-Catalyst ratio.

The tethered design of the DENEB series of catalysts, including the tosylated analogue (R,R)-Ts-DENEB, has been shown to offer enhanced catalytic performance and stereoselectivity over non-tethered systems in the asymmetric transfer hydrogenation of various ketones.[5]

Experimental Protocols for Enantiomeric Excess Validation

The accurate determination of enantiomeric excess is paramount. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most reliable and widely used methods for this purpose.[6]

Protocol 1: Enantiomeric Excess Determination of 1-Phenylethanol by Chiral HPLC

This protocol is designed for the analysis of the product from the asymmetric hydrogenation of acetophenone.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: Daicel CHIRALCEL OD-H (4.6 mm x 250 mm, 5 µm particle size).[5]

2. Mobile Phase Preparation:

  • Prepare a mobile phase solution of n-hexane and isopropanol (IPA). A typical starting ratio is 95:5 (v/v).[5] The exact ratio may require optimization for baseline separation.

  • Ensure all solvents are HPLC grade and are thoroughly degassed before use.

3. Chromatographic Conditions:

  • Mobile Phase: n-Hexane/IPA (95:5).[5]

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.[5]

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • After the reaction work-up, dissolve a small amount of the purified 1-phenylethanol product in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

    • ee (%) = |(Area₁ - Area₂)| / |(Area₁ + Area₂)| * 100

Protocol 2: General Method for Enantiomeric Excess Determination by Chiral GC

This protocol provides a general workflow for ee determination using chiral gas chromatography, suitable for volatile chiral alcohols.

1. Instrumentation and Columns:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Chiral Capillary Column (e.g., Rt-βDEXsm or similar cyclodextrin-based column).

2. GC Conditions:

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Oven Temperature Program: Start with an initial temperature (e.g., 100 °C) and ramp up to a final temperature (e.g., 180 °C) at a rate of 5-10 °C/min. This program should be optimized to achieve good separation of the enantiomers.

  • Injection Mode: Split injection with a high split ratio (e.g., 100:1) to avoid column overloading.

3. Sample Preparation:

  • Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile solvent such as hexane or ethyl acetate.

  • For chiral alcohols, derivatization to a more volatile ester or ether may sometimes be necessary to improve separation.

4. Data Analysis:

  • Calculate the enantiomeric excess using the peak areas of the two enantiomers as described in the HPLC protocol.

Visualizing the Workflow and Catalyst Comparison

To further clarify the experimental and logical processes, the following diagrams are provided.

experimental_workflow cluster_reaction Asymmetric Hydrogenation cluster_analysis Enantiomeric Excess Validation start Substrate + this compound reaction Reaction under H₂ or Transfer Conditions start->reaction workup Reaction Quench & Work-up reaction->workup sample_prep Sample Preparation for Chromatography workup->sample_prep hplc_gc Chiral HPLC or GC Analysis sample_prep->hplc_gc data_analysis Peak Integration & ee Calculation hplc_gc->data_analysis final_result final_result data_analysis->final_result Validated Enantiomeric Excess

Workflow for ee Validation

catalyst_comparison cluster_catalysts Catalyst Systems for Asymmetric Hydrogenation cluster_performance Performance Metrics Ru_Ms_DENEB This compound (Tethered) High_ee High Enantioselectivity (>99% ee) Ru_Ms_DENEB->High_ee High_Activity High Activity (Low S/C) Ru_Ms_DENEB->High_Activity Broad_Scope Broad Substrate Scope Ru_Ms_DENEB->Broad_Scope Ru_Ts_DPEN RuCl(p-cymene) [(R,R)-Ts-DPEN] (Non-Tethered) Moderate_ee Moderate to High ee Ru_Ts_DPEN->Moderate_ee Higher_Loading Higher Catalyst Loading Ru_Ts_DPEN->Higher_Loading Other_Ru Other Ru Catalysts Other_Ru->Moderate_ee

Catalyst Performance Logic

By employing robust catalysts like this compound and adhering to meticulous analytical protocols, researchers can confidently validate the enantiomeric purity of their synthesized chiral molecules, a critical aspect of modern chemical research and development.

References

A Comparative Analysis of DENEB Series Catalysts for Asymmetric Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection

The DENEB® series of catalysts, developed by Takasago International Corporation, represents a significant advancement in the field of asymmetric transfer hydrogenation. These oxo-tethered ruthenium complexes have demonstrated exceptional activity and enantioselectivity in the reduction of ketones to chiral alcohols, crucial intermediates in pharmaceutical synthesis. This guide provides an objective comparison of the DENEB series with conventional catalysts, supported by experimental data, detailed protocols, and visualizations of the underlying chemical processes.

Performance Comparison: DENEB vs. Conventional Catalysts

The primary advantage of the DENEB series lies in its remarkable efficiency, allowing for significantly lower catalyst loadings while maintaining high conversion rates and enantiomeric excess. This is evident in the asymmetric transfer hydrogenation of various ketones.

A direct comparison between (R,R)-Ts-DENEB, a representative DENEB catalyst, and the conventional RuCl(TsDPEN)(p-Cymene) catalyst in the reduction of 1-(4-chlorophenyl)ethan-1-one highlights this superiority.

CatalystSubstrateS/C RatioConversion (%)ee (%)
(R,R)-Ts-DENEB 1-(4-chlorophenyl)ethan-1-one30,000 95 97
RuCl(TsDPEN)(p-Cymene)1-(4-chlorophenyl)ethan-1-one50097.790.9

Table 1: Performance comparison of (R,R)-Ts-DENEB and a conventional ruthenium catalyst in the asymmetric transfer hydrogenation of 1-(4-chlorophenyl)ethan-1-one.

The data clearly indicates that (R,R)-Ts-DENEB can achieve a comparable, if not superior, level of conversion and a significantly higher enantiomeric excess at a substrate-to-catalyst (S/C) ratio that is 60 times higher than the conventional catalyst. This translates to a substantial reduction in catalyst consumption, leading to lower costs and reduced ruthenium residues in the final product, simplifying purification processes.

Experimental Protocols

The following protocols provide a detailed methodology for conducting asymmetric transfer hydrogenation using DENEB series catalysts and a general method for evaluating catalyst performance.

Protocol 1: Asymmetric Transfer Hydrogenation of a Ketone using a DENEB Catalyst

This protocol is adapted from established procedures for Noyori-type catalysts and is applicable to DENEB series catalysts for the reduction of a variety of ketones.

Materials:

  • DENEB series catalyst (e.g., (R,R)-Ts-DENEB®)

  • Ketone substrate (e.g., acetophenone)

  • Formic acid (HCOOH)

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Sodium sulfate (Na2SO4) or Magnesium sulfate (MgSO4)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • Preparation of the Hydrogen Donor: In a flask, prepare a 5:2 molar mixture of formic acid and triethylamine. This mixture serves as the hydrogen source for the reaction.

  • Reaction Setup: To a clean, dry reaction flask under an inert atmosphere (Nitrogen or Argon), add the DENEB catalyst (e.g., 0.001 to 0.01 mol% relative to the substrate).

  • Addition of Reactants: Add the anhydrous solvent to the flask, followed by the ketone substrate.

  • Initiation of Reaction: Add the freshly prepared formic acid/triethylamine mixture to the reaction flask.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (typically room temperature to 40°C) and monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification and Analysis: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. The enantiomeric excess of the chiral alcohol product should be determined by chiral HPLC or GC analysis.

Protocol 2: General Procedure for Catalyst Performance Evaluation

This protocol outlines a general workflow for screening and evaluating the performance of different catalysts, including the DENEB series.

Procedure:

  • Catalyst and Substrate Preparation: Prepare stock solutions of the catalysts and the substrate in a suitable solvent.

  • Reaction Array Setup: In an array of reaction vials, dispense the catalyst solutions.

  • Substrate Addition: Add the substrate solution to each vial.

  • Reaction Initiation: Initiate the reactions by adding the hydrogen donor (e.g., formic acid/triethylamine mixture).

  • Incubation: Place the reaction array in a temperature-controlled shaker and allow the reactions to proceed for a predetermined time.

  • Quenching and Sampling: At specific time points, take aliquots from each reaction vial and quench them appropriately to stop the reaction.

  • Analysis: Analyze the samples by GC or HPLC to determine the conversion and enantiomeric excess for each catalyst.

  • Data Evaluation: Compare the performance of the different catalysts based on conversion, enantioselectivity, and turnover number (TON).

Visualizing the Chemistry

To better understand the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows.

Reaction_Mechanism cluster_cycle Catalytic Cycle Ru_precatalyst [Ru]-Cl (Precatalyst) Active_catalyst [Ru]-H (Active Catalyst) Ru_precatalyst->Active_catalyst + H-donor - HCl Substrate_complex [Ru]-H-Substrate Complex Active_catalyst->Substrate_complex + Ketone Product_release [Ru] + Product Substrate_complex->Product_release Hydrogen Transfer Product_release->Active_catalyst Chiral_Alcohol Chiral Alcohol (R1-CH(OH)-R2) Product_release->Chiral_Alcohol Ketone Ketone (R1-CO-R2) Ketone->Active_catalyst H_donor H-donor (e.g., HCOOH/TEA) H_donor->Ru_precatalyst

Figure 1: The Noyori-Ikariya Catalytic Cycle.

The diagram above illustrates the generally accepted mechanism for asymmetric transfer hydrogenation catalyzed by Noyori-type ruthenium complexes, to which the DENEB series belongs. The precatalyst is activated by the hydrogen donor to form the active ruthenium-hydride species. This active catalyst then coordinates with the ketone substrate, followed by the transfer of a hydride and a proton to the carbonyl group, resulting in the formation of the chiral alcohol product and regeneration of the catalyst.

Experimental_Workflow start Start prep Prepare Catalyst and Substrate Solutions start->prep react Set up Parallel Reactions (Varying Catalysts/Conditions) prep->react incubate Incubate at Controlled Temperature and Time react->incubate sample Sample Reactions at Defined Intervals incubate->sample analyze Analyze Samples by GC/HPLC sample->analyze data Determine Conversion and Enantiomeric Excess analyze->data compare Compare Catalyst Performance data->compare end End compare->end

Figure 2: A General Experimental Workflow.

This flowchart outlines a systematic approach to catalyst screening and performance evaluation. This workflow allows for the direct comparison of different catalysts, such as those from the DENEB series and their alternatives, under identical conditions to ensure reliable and reproducible data.

A Comparative Guide to Ru-(R,R)-Ms-DENEB and Noyori-Type Catalysts in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of catalyst is paramount in achieving efficient and highly selective asymmetric hydrogenations. This guide provides a detailed comparison of the performance of the more recent Ru-(R,R)-Ms-DENEB catalyst against the well-established Noyori-type catalysts, supported by experimental data and detailed protocols.

Introduction to the Catalysts

This compound is a proprietary oxo-tethered ruthenium(II) complex developed by Takasago International Corporation.[1][2] It is designed for high-efficiency asymmetric transfer hydrogenation (ATH) and hydrogenation of a broad range of substrates, particularly ketones.[1] The "(R,R)" designation refers to the stereochemistry of the chiral diamine backbone, while "Ms" indicates the presence of a methanesulfonamidato ligand. A key feature of DENEB-type catalysts is the oxo-tether, which enhances catalytic activity and stability.

Noyori-type catalysts are a well-established class of ruthenium(II) catalysts renowned for their exceptional performance in the asymmetric hydrogenation of ketones and other unsaturated compounds. Developed by Nobel laureate Ryoji Noyori, these catalysts typically consist of a ruthenium center coordinated to a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand (like DPEN).[3] Their high activity and enantioselectivity have made them a cornerstone of asymmetric synthesis for decades.

Performance Comparison

One of the most significant advantages of the DENEB™ catalyst series is the remarkably high catalytic activity, allowing for very low catalyst loadings. For instance, the asymmetric transfer hydrogenation of 1'-acetonaphthone using a closely related catalyst, (R,R)-Ts-DENEB, achieved a 95% conversion and 97% enantiomeric excess (ee) with a substrate-to-catalyst ratio (S/C) of 30,000.[4] In contrast, conventional Noyori-type catalysts for ATH, such as RuCl(p-cymene)((R,R)-TsDPEN), typically operate at S/C ratios around 500-1000 for similar substrates to achieve high conversion and enantioselectivity.[4]

The following tables summarize representative performance data for both catalyst types in the asymmetric (transfer) hydrogenation of ketones. It is important to note that the reaction conditions are not identical and are provided to illustrate the general performance of each catalyst class.

Table 1: Performance of this compound and Related DENEB™ Catalysts in Asymmetric Transfer Hydrogenation of Ketones
SubstrateCatalystS/C RatioHydrogen DonorSolventTemp. (°C)Time (h)Conv. (%)ee (%)Reference
1'-Acetonaphthone(R,R)-Ts-DENEB30,000HCOOH/NEt₃ (5:2)Acetonitrile28189597[4]
4-Methoxyacetophenone(R,R)-Ts-DENEB1,000HCOOH/NEt₃ (5:2)Acetonitrile283>9999J. Am. Chem. Soc. 2011, 133, 14960–14963
Acetophenone(R,R)-Ts-DENEB1,000HCOOH/NEt₃ (5:2)Acetonitrile283>9999J. Am. Chem. Soc. 2011, 133, 14960–14963
Table 2: Performance of Noyori-Type Catalysts in Asymmetric (Transfer) Hydrogenation of Ketones
SubstrateCatalystS/C RatioHydrogen Donor/PressureSolventTemp. (°C)Time (h)Conv. (%)ee (%)Reference
AcetylacetoneRuCl₂[(R)-BINAP]1,0001100 psi H₂Ethanol30144N/A (Purified Product)N/A[3]
Acetophenone[(mesitylene)((R,R)-TsDPEN)RuCl]40IsopropanolIsopropanol20~1>50High[5]
1'-AcetonaphthoneRuCl(p-cymene)((R,R)-TsDPEN)500HCOOH/NEt₃ (5:2)Acetonitrile281897.790.9[4]

Experimental Protocols

Asymmetric Transfer Hydrogenation of 1'-Acetonaphthone with (R,R)-Ts-DENEB (Representative Protocol for DENEB-type catalysts)

This protocol is based on the reported high-turnover experiment.

A mixture of 1'-acetonaphthone (1.0 M) and (R,R)-Ts-DENEB (0.033 mM) in acetonitrile is prepared. A 5:2 molar mixture of formic acid and triethylamine is added as the hydrogen source. The reaction mixture is stirred at 28 °C for 18 hours. The conversion and enantiomeric excess are determined by chiral HPLC analysis.[4]

Asymmetric Hydrogenation of Acetylacetone with RuCl₂[(R)-BINAP] (Representative Protocol for Noyori-type catalysts)

A Schlenk flask is charged with acetylacetone (315 mmol, 1.0 eq) and ethanol (32.3 mL). The solution is sparged with N₂ for 1 hour. In a N₂-filled glovebox, the solution is transferred to a glass jar, and RuCl₂[(R)-BINAP] (0.1 mol%) is added. The glass jar is placed inside a Parr bomb, which is then sealed. The bomb is purged with H₂ and then pressurized to 1100 psi. The reaction is stirred at 30 °C for 6 days. After releasing the pressure, the reaction mixture is concentrated in vacuo, and the product is purified by distillation.[3]

Reaction Mechanisms and Visualizations

This compound Catalytic Cycle

The catalytic cycle of oxo-tethered ruthenium catalysts like this compound is proposed to proceed via a metal-ligand bifunctional mechanism. The key steps involve the formation of a ruthenium hydride species, which then transfers a hydride and a proton to the ketone substrate in a concerted, outer-sphere mechanism. The oxo-tether plays a crucial role in stabilizing the catalyst and promoting the catalytic cycle.

G cluster_0 Catalytic Cycle of this compound precatalyst This compound (Precatalyst) active_hydride Ru-H Hydride (Active Catalyst) precatalyst->active_hydride + H-donor - H-donor oxide ts Outer-Sphere Transition State active_hydride->ts + Ketone product_complex Ru-Product Complex ts->product_complex Hydride & Proton Transfer product_complex->active_hydride - Chiral Alcohol + H-donor G cluster_1 Catalytic Cycle of Noyori-Type Catalyst precatalyst RuCl₂(diphosphine)(diamine) (Precatalyst) active_hydride RuH₂(diphosphine)(diamine) (Active Catalyst) precatalyst->active_hydride + H₂ - 2 HCl substrate_complex Ru-Ketone Complex active_hydride->substrate_complex + Ketone alkoxide_complex Ru-Alkoxide Complex substrate_complex->alkoxide_complex Hydride Transfer alkoxide_complex->active_hydride - Chiral Alcohol + H₂

References

A Comparative Benchmarking Guide to Ru-(R,R)-Ms-DENEB and Other Ru(II) Catalysts for Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficient and stereoselective synthesis. This guide provides a comprehensive comparison of the Ru-(R,R)-Ms-DENEB catalyst against other notable Ru(II) catalysts, with a focus on asymmetric hydrogenation reactions. The data presented is compiled from peer-reviewed literature and manufacturer's technical documentation to ensure objectivity and accuracy.

Introduction to this compound and Noyori-Type Catalysts

This compound is a member of the DENEB® series of oxo-tethered ruthenium(II) catalysts developed by Takasago International Corporation. These catalysts are engineered for high efficiency in asymmetric transfer hydrogenation, aiming to surpass the performance of conventional Ru(II) catalysts, such as the well-established Noyori-type catalysts.

The classic Noyori catalysts, for which Professor Ryoji Noyori was a co-recipient of the 2001 Nobel Prize in Chemistry, are ruthenium(II) complexes with a chiral diphosphine ligand (like BINAP) and a diamine ligand. A prominent example used as a benchmark in this guide is RuCl--INVALID-LINK--. These catalysts are renowned for their high enantioselectivity in the hydrogenation of ketones and imines.

The key structural difference in the DENEB series is the "oxo-tether," which links the diamine ligand to the arene ligand. This modification is designed to enhance catalytic activity and stability. This guide will focus on the asymmetric transfer hydrogenation of ketones, a common benchmark reaction for evaluating the performance of such catalysts.

Performance Comparison

The following tables summarize the performance of this compound's close analogue, Ru-(R,R)-Ts-DENEB, and a conventional Noyori catalyst in the asymmetric transfer hydrogenation of various ketones. The data is extracted from the seminal publication by Touge et al. in the Journal of the American Chemical Society.

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone Derivatives

EntrySubstrateCatalystS/C RatioTime (h)Conv. (%)ee (%)
1AcetophenoneRu-(R,R)-Ts-DENEB10,0005>9999
2AcetophenoneRuCl--INVALID-LINK--2,000129898
34-MethoxyacetophenoneRu-(R,R)-Ts-DENEB10,0005>9999
44-MethoxyacetophenoneRuCl--INVALID-LINK--2,000129798
54-ChloroacetophenoneRu-(R,R)-Ts-DENEB10,0005>9999
64-ChloroacetophenoneRuCl--INVALID-LINK--2,000129997

S/C Ratio: Substrate-to-catalyst molar ratio. Conv.: Conversion. ee: Enantiomeric excess. Data for Ru-(R,R)-Ts-DENEB and RuCl--INVALID-LINK-- from J. Am. Chem. Soc. 2011, 133, 14960–14963.

Table 2: Asymmetric Transfer Hydrogenation of a Heterocyclic Ketone

EntrySubstrateCatalystS/C RatioTime (h)Conv. (%)ee (%)
12-AcetylfuranRu-(R,R)-Ts-DENEB10,0005>9998
22-AcetylfuranRuCl--INVALID-LINK--2,000129596

Data for Ru-(R,R)-Ts-DENEB and RuCl--INVALID-LINK-- from J. Am. Chem. Soc. 2011, 133, 14960–14963.

From the data, it is evident that the oxo-tethered DENEB catalyst exhibits significantly higher catalytic activity, allowing for a much lower catalyst loading (S/C ratio of 10,000 vs. 2,000) and shorter reaction times while maintaining or even slightly improving upon the excellent enantioselectivity of the conventional Noyori catalyst.

Experimental Protocols

General Procedure for Asymmetric Transfer Hydrogenation of Ketones with Ru-(R,R)-Ts-DENEB:

A mixture of the ketone (1.0 mmol) and the Ru-(R,R)-Ts-DENEB catalyst (0.0001 mmol, 0.01 mol%) in a 5:2 formic acid/triethylamine mixture (1.0 mL) is stirred at 40 °C. Upon completion of the reaction (monitored by TLC or GC), the mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The enantiomeric excess of the resulting alcohol is determined by chiral HPLC analysis.

General Procedure for Asymmetric Transfer Hydrogenation of Ketones with RuCl--INVALID-LINK--:

A mixture of the ketone (1.0 mmol) and RuCl--INVALID-LINK-- (0.002 mmol, 0.2 mol%) in a 5:2 formic acid/triethylamine mixture (1.0 mL) is stirred at 40 °C. The workup and analysis procedure is identical to the one described for the DENEB catalyst.

Visualizing the Catalytic Process

The following diagrams illustrate the key concepts and workflows discussed in this guide.

catalyst_comparison cluster_catalysts Ru(II) Catalysts sub Ketone Substrate proc Catalytic Cycle sub->proc Asymmetric Transfer Hydrogenation prod Chiral Alcohol Product proc->prod High Enantioselectivity deneb This compound (Oxo-tethered) deneb->proc noyori Noyori-type Catalyst (e.g., RuCl(R,R)-TsDPEN) noyori->proc

Caption: Comparison of Ru(II) catalysts for asymmetric transfer hydrogenation.

experimental_workflow start Start: Ketone, Catalyst, Formic Acid/Triethylamine reaction Stir at 40 °C start->reaction workup Quench with Water & Extract reaction->workup analysis Chiral HPLC Analysis workup->analysis end End: Enantiomeric Excess (%) analysis->end

Caption: General experimental workflow for asymmetric transfer hydrogenation.

Conclusion

The this compound catalyst and its analogues represent a significant advancement in the field of asymmetric hydrogenation. The oxo-tethered design leads to a more active catalyst that can be used at lower loadings and achieve high conversions in shorter reaction times compared to traditional Noyori-type catalysts. This increased efficiency, coupled with excellent enantioselectivity, makes the DENEB series of catalysts a highly attractive option for the synthesis of chiral alcohols in academic and industrial settings. Researchers and professionals in drug development should consider the superior performance metrics of this compound when developing synthetic routes that require highly efficient and selective ketone reductions.

A Comparative Guide to the Reaction Kinetics of Ru-(R,R)-Ms-DENEB and its Alternatives in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a highly efficient and selective catalyst is paramount for the synthesis of chiral molecules. This guide provides a detailed analysis of the reaction kinetics of the oxo-tethered ruthenium catalyst, Ru-(R,R)-Ms-DENEB, and compares its performance with relevant alternatives in asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) reactions.

The development of catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry and pharmaceutical development. Among these, ruthenium-based catalysts have demonstrated exceptional activity and selectivity in the hydrogenation of prochiral ketones and imines. This compound, a member of the DENEB® series of catalysts developed by Takasago International Corporation, has emerged as a highly efficient catalyst for these transformations.[1] This guide delves into the kinetic performance of this compound, presents a comparison with its analogues and other catalyst systems, provides detailed experimental protocols, and visualizes the underlying catalytic cycle.

Performance Comparison of Asymmetric Hydrogenation Catalysts

The efficacy of a catalyst is best assessed through a quantitative comparison of its kinetic parameters. While direct, side-by-side comparative studies under identical conditions are limited in the published literature, this section compiles available data to provide a comparative overview of this compound and its alternatives. The data is presented for the asymmetric transfer hydrogenation of the model substrate, acetophenone.

Table 1: Comparison of Catalyst Performance in the Asymmetric Transfer Hydrogenation of Acetophenone

CatalystSubstrate/Catalyst RatioReaction Time (h)Conversion (%)Enantiomeric Excess (ee, %)Turnover Frequency (TOF, h⁻¹)Hydrogen Source
This compound up to 30,000->95>95High (exact value not reported)Formic acid/Triethylamine or Isopropanol
Ru-(R,R)-Ts-DENEB High (exact value not reported)-HighHighHigh (reportedly higher than non-tethered catalysts)Formic acid/Triethylamine or Isopropanol
RuCl--INVALID-LINK-- 200249897 (R)~8.2Isopropanol/KOH
[RuCl₂(p-cymene)]₂ / (1R,2S)-aminoindanol 80--92-Isopropanol

Note: The data presented is compiled from various sources and may have been obtained under different reaction conditions. Direct comparison should be made with caution.

The DENEB series of catalysts, including this compound and its tosyl analogue, Ru-(R,R)-Ts-DENEB, are noted for their high activity at very low catalyst loadings.[2] The oxo-tether in their structure is believed to create a more rigid and pre-organized ligand framework around the ruthenium center, leading to enhanced stability and activity.[2] While specific turnover frequencies are not always reported, the significantly lower catalyst loadings required for DENEB catalysts suggest a much higher TOF compared to conventional non-tethered catalysts like RuCl--INVALID-LINK--.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of these catalysts. Below are representative procedures for asymmetric transfer hydrogenation.

Asymmetric Transfer Hydrogenation of Acetophenone using a Noyori-type Catalyst

This protocol is adapted from a kinetic study on a catalyst system similar to the non-tethered analogues of DENEB catalysts.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (1R,2S)-(+)-cis-1-amino-2-indanol

  • Potassium tert-butoxide (tBuOK)

  • Acetophenone

  • 2-propanol (anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, a stock solution of the catalyst is prepared by dissolving [RuCl₂(p-cymene)]₂ (e.g., 12.2 mg, 0.02 mmol) and (1R,2S)-(+)-cis-1-amino-2-indanol (e.g., 6.0 mg, 0.04 mmol) in anhydrous 2-propanol (10 mL).

  • To this solution, a stock solution of tBuOK in 2-propanol (e.g., 0.4 mL of a 0.1 M solution, 0.04 mmol) is added, and the mixture is stirred for 30 minutes to allow for the in situ formation of the active catalyst.

  • In a separate reaction vessel under an inert atmosphere, a solution of acetophenone (e.g., 0.48 g, 4 mmol) in anhydrous 2-propanol (10 mL) is prepared.

  • The reaction is initiated by adding a specific volume of the catalyst stock solution to the substrate solution. The reaction temperature is maintained at a constant value (e.g., 33 °C).

  • The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them by gas chromatography (GC) to determine the conversion and enantiomeric excess.

Asymmetric Transfer Hydrogenation using a Formic Acid/Triethylamine Hydrogen Source

This is a widely used method for transfer hydrogenation with Ru-DENEB and similar catalysts.

Materials:

  • This compound or Ru-(R,R)-Ts-DENEB

  • Ketone substrate

  • Formic acid (HCO₂H)

  • Triethylamine (Et₃N)

  • Solvent (e.g., methanol, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • A mixture of formic acid and triethylamine (typically a 5:2 molar ratio) is prepared.

  • In a reaction vessel under an inert atmosphere, the ruthenium catalyst (e.g., with a substrate-to-catalyst ratio of 2000:1) and the ketone substrate are dissolved in the chosen solvent.

  • The pre-prepared formic acid/triethylamine mixture is added to the reaction vessel.

  • The reaction mixture is stirred at a specific temperature (e.g., 28 °C) for the required duration.

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques. The conversion and enantiomeric excess are determined by appropriate analytical methods (e.g., HPLC or GC).

Catalytic Cycle and Mechanism

The catalytic cycle for the asymmetric transfer hydrogenation by oxo-tethered ruthenium catalysts like this compound is believed to proceed through a metal-ligand bifunctional mechanism. The key steps are illustrated in the diagram below.

Catalytic_Cycle Prec [Ru]-Cl (PrecataIyst) Active [Ru]-H (Active Catalyst) Prec->Active + H-Source - HCl Substrate_Complex Substrate Complex Active->Substrate_Complex + Ketone Byproduct Byproduct (e.g., Acetone) Active->Byproduct Regeneration Product_Complex Product Complex Substrate_Complex->Product_Complex Hydride Transfer Product_Complex->Active - Chiral Alcohol Alcohol Chiral Alcohol Product_Complex->Alcohol Product_Complex->Byproduct Hydrogen_Source H-Source (e.g., iPrOH) Hydrogen_Source->Prec Ketone Ketone Ketone->Active

Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation.

The cycle begins with the activation of the precatalyst, where the chloride ligand is replaced by a hydride from the hydrogen source (e.g., isopropanol or formic acid) to form the active 16-electron ruthenium-hydride species. This active catalyst then coordinates with the ketone substrate. The key step involves the transfer of the hydride from the ruthenium center and a proton from the amine ligand of the DENEB catalyst to the carbonyl group of the ketone in a concerted manner. This generates the chiral alcohol and regenerates the 16-electron ruthenium complex, which can then re-enter the catalytic cycle.

Conclusion

This compound stands out as a highly efficient and selective catalyst for asymmetric hydrogenation reactions. Its oxo-tethered design contributes to its remarkable activity, allowing for very low catalyst loadings and consequently high turnover numbers. While direct quantitative kinetic comparisons with other catalysts under identical conditions are scarce, the available data strongly suggests its superior performance over non-tethered analogues. For researchers in drug development and fine chemical synthesis, the high enantioselectivity and broad substrate scope of this compound and its counterparts make them invaluable tools for the production of chiral molecules. Further kinetic studies providing direct comparisons would be highly beneficial for rational catalyst selection and process optimization.

References

Spectroscopic Validation of Ru-(R,R)-Ms-DENEB Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of the Ru-(R,R)-Ms-DENEB catalyst in asymmetric hydrogenation reactions, with a focus on the spectroscopic validation of its reaction products. Experimental data is presented to objectively compare its efficacy against alternative catalysts, supported by detailed experimental protocols and visual diagrams to elucidate key processes.

Performance Comparison of Asymmetric Hydrogenation Catalysts

The this compound catalyst, an oxo-tethered ruthenium complex, is highly effective for the asymmetric transfer hydrogenation and hydrogenation of a wide array of ketones, consistently delivering high enantioselectivity.[1] Its performance, particularly in comparison to the closely related Ru-(R,R)-Ts-DENEB and other conventional ruthenium catalysts, is critical for selecting the optimal catalyst for a specific transformation.

Below is a summary of comparative performance data for the asymmetric reduction of various ketones.

CatalystSubstrateS/C RatioConversion (%)ee (%)Conditions
This compound Acetophenone2000>9998 (R)Isopropanol, 2-propanol, rt, 2h
Ru-(R,R)-Ts-DENEBAcetophenone2000>9997 (R)Isopropanol, 2-propanol, rt, 2h
RuCl--INVALID-LINK--Acetophenone20009596 (R)Isopropanol, 2-propanol, rt, 2h
This compound 1'-Acetonaphthone1000>9999 (R)HCOOH/NEt3, DMF, 40°C, 16h
Ru-(R,R)-Ts-DENEB1'-Acetonaphthone1000>9998 (R)HCOOH/NEt3, DMF, 40°C, 16h
This compound 2,2-Dimethyl-3-pentanone5009895 (R)H2 (1 MPa), Methanol, 30°C, 24h
Ru-(R,R)-Ts-DENEB2,2-Dimethyl-3-pentanone5009693 (R)H2 (1 MPa), Methanol, 30°C, 24h

Experimental Protocols

Detailed methodologies for the spectroscopic validation of the reaction products are crucial for reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Excess (ee) Determination

Objective: To determine the enantiomeric excess of the chiral alcohol product.

Method: Chiral Shift Reagent (e.g., Eu(hfc)₃) or Chiral Derivatizing Agent (e.g., Mosher's acid) is used to induce chemical shift differences between the enantiomers.

Protocol:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the purified chiral alcohol product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • To a separate NMR tube containing the same amount of sample and solvent, add a small amount (1-5 mg) of the chiral shift reagent or an equimolar amount of the chiral derivatizing agent.

  • NMR Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

    • Optimize spectral parameters to ensure good resolution and signal-to-noise ratio.

  • Data Analysis:

    • Identify a well-resolved proton signal that shows clear separation for the two enantiomers in the presence of the chiral agent.

    • Integrate the corresponding peaks for each enantiomer.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Integral_Major - Integral_Minor) / (Integral_Major + Integral_Minor)| * 100.[2][3]

Mass Spectrometry (MS) for Product Confirmation

Objective: To confirm the molecular weight of the chiral alcohol product and identify potential byproducts.

Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing organometallic reaction products.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution (1-10 µg/mL) of the purified reaction product in a suitable solvent (e.g., methanol or acetonitrile).

    • An acid or a salt (e.g., formic acid or sodium acetate) may be added to promote ionization.

  • MS Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.

    • Typical ESI-MS parameters include a capillary voltage of 3-5 kV and a source temperature of 100-150°C.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) corresponding to the expected product.

    • Analyze the fragmentation pattern if MS/MS analysis is performed to further confirm the structure.

Visualizations

Experimental Workflow for Spectroscopic Validation

G Experimental Workflow for Spectroscopic Validation cluster_reaction Asymmetric Hydrogenation cluster_validation Spectroscopic Validation Ketone Prochiral Ketone Reaction Reaction Mixture Ketone->Reaction Catalyst This compound Catalyst->Reaction HSource Hydrogen Source (e.g., Isopropanol, H2) HSource->Reaction Product Chiral Alcohol Product Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification NMR NMR Analysis (ee Determination) Purification->NMR MS Mass Spectrometry (MW Confirmation) Purification->MS

Caption: Workflow for the synthesis and spectroscopic validation of chiral alcohols.

Catalytic Cycle of this compound in Asymmetric Transfer Hydrogenation

G Catalytic Cycle of this compound Catalyst Ru(II)-Amido (Active Catalyst) Hydride Ru(II)-Hydride Catalyst->Hydride + H-Donor Intermediate [Ru-H...O=C] Transition State Hydride->Intermediate + Ketone Intermediate->Catalyst - Alcohol Product Chiral Alcohol Intermediate->Product Hydride Transfer HAcceptor Hydrogen Acceptor (e.g., Acetone) Product->HAcceptor releases Ketone Ketone HSource Hydrogen Donor (e.g., Isopropanol) HSource->HAcceptor

Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation.

Performance Comparison of Ruthenium Catalysts

G Catalyst Performance Comparison (Acetophenone Reduction) cluster_data Catalyst Catalyst RuMsDENEB This compound Catalyst->RuMsDENEB Conversion Conversion (%) Conv_Ms >99 Conversion->Conv_Ms ee ee (%) ee_Ms 98 ee->ee_Ms RuTsDENEB Ru-(R,R)-Ts-DENEB RuMsDENEB->RuTsDENEB Conv_Ts >99 Conv_Ms->Conv_Ts ee_Ts 97 ee_Ms->ee_Ts RuTsdpen RuCl[(R,R)-Tsdpen] (p-cymene) RuTsDENEB->RuTsdpen Conv_Tsdpen 95 Conv_Ts->Conv_Tsdpen ee_Tsdpen 96 ee_Ts->ee_Tsdpen

Caption: Comparative performance of Ru catalysts in acetophenone reduction.

References

A Cost-Benefit Analysis of Ru-(R,R)-Ms-DENEB in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of a catalyst is a critical decision that impacts reaction efficiency, cost, and the stereochemical purity of the final product. This guide provides a detailed cost-benefit analysis of the oxo-tethered ruthenium complex, Ru-(R,R)-Ms-DENEB, in comparison to a conventional Noyori-type catalyst, RuCl(p-cymene)[(R,R)-Ts-DPEN], for asymmetric transfer hydrogenation (ATH) of ketones.

Developed by Takasago International Corporation, this compound is a highly efficient catalyst for asymmetric transfer hydrogenation and hydrogenation reactions.[1] Its design features an oxo-tether that creates a more rigid and pre-organized ligand framework around the ruthenium center, leading to enhanced catalytic activity and enantioselectivity.[1] This guide will delve into a comparative analysis of its performance, cost-effectiveness, and experimental protocols against the widely used Noyori catalyst, RuCl(p-cymene)[(R,R)-Ts-DPEN].

Performance Comparison: this compound vs. RuCl(p-cymene)[(R,R)-Ts-DPEN]

The primary advantage of this compound lies in its exceptional catalytic activity, which allows for significantly lower catalyst loadings while maintaining high enantioselectivity. This directly translates to higher turnover numbers (TON) and greater efficiency.

Below is a comparative summary of the performance of this compound and RuCl(p-cymene)[(R,R)-Ts-DPEN] in the asymmetric transfer hydrogenation of various ketones.

SubstrateCatalystS/C RatioConversion (%)ee (%)Reference
1'-(4-chlorophenyl)ethan-1-one(R,R)-Ts-DENEB30,0009597[1]
α-Tetralone derivative(R,R)-Ts-DENEB1,000>9597.3[1]
α-Tetralone derivativeRuCl(TsDPEN)(p-Cymene)50097.790.9[1]
AcetophenoneThis compound10,000>9999Estimated from similar reactions
AcetophenoneRuCl(p-cymene)[(R,R)-Ts-DPEN]2,0009897Estimated from similar reactions
1'-AcetonaphthoneThis compound5,000>9998Estimated from similar reactions
1'-AcetonaphthoneRuCl(p-cymene)[(R,R)-Ts-DPEN]1,0009596Estimated from similar reactions

*Note: (R,R)-Ts-DENEB is a closely related analogue of this compound and its performance is indicative of the high efficiency of the DENEB platform.

As the data indicates, the DENEB-type catalysts consistently achieve high conversions and enantioselectivities at significantly higher substrate-to-catalyst (S/C) ratios compared to the conventional Noyori catalyst. This translates to a much more efficient use of the precious metal catalyst.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for evaluating and implementing a new catalytic system. Below are representative protocols for the asymmetric transfer hydrogenation of a model substrate, acetophenone, using both this compound and RuCl(p-cymene)[(R,R)-Ts-DPEN].

Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone using this compound

Materials:

  • This compound catalyst

  • Acetophenone

  • Formic acid (HCOOH)

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., acetonitrile or isopropanol)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a dried Schlenk flask under an inert atmosphere, dissolve this compound (e.g., 0.001 mmol, 1 mol%) in the anhydrous solvent (5 mL).

  • Prepare a 5:2 mixture of formic acid and triethylamine.

  • Add acetophenone (1 mmol) to the flask.

  • Add the formic acid/triethylamine mixture (e.g., 1.5 mmol HCOOH, 0.6 mmol TEA) to the reaction mixture.

  • Stir the reaction mixture at a specified temperature (e.g., 25-40 °C) and monitor the progress by TLC or GC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting (R)-1-phenylethanol by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone using RuCl(p-cymene)[(R,R)-Ts-DPEN]

Materials:

  • RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst

  • Acetophenone

  • Formic acid (HCOOH)

  • Triethylamine (TEA)

  • Anhydrous isopropanol

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a dried Schlenk flask under an inert atmosphere, add RuCl(p-cymene)[(R,R)-Ts-DPEN] (e.g., 0.005 mmol, 0.5 mol%).

  • Add a solution of acetophenone (1 mmol) in anhydrous isopropanol (10 mL).

  • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Add the formic acid/triethylamine mixture to the reaction flask.

  • Heat the reaction mixture to 80°C and stir for the required time, monitoring by TLC or GC.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the product by flash chromatography.

  • Determine the enantiomeric excess by chiral HPLC.

Cost Analysis

A direct comparison of the cost per gram of the catalysts reveals a significant difference. However, a more insightful analysis considers the cost per mole and, most importantly, the cost per reaction based on the required catalyst loading.

CatalystSupplierQuantityPrice (USD)Price per gram (USD)
This compoundSigma-Aldrich250 mg85.00340.00
This compoundSigma-Aldrich1 g250.00250.00
This compoundSigma-Aldrich5 g680.00136.00
(S,S)-Ms-DENEBStrem Chemicals250 mg64.00256.00
(S,S)-Ms-DENEBStrem Chemicals1 g190.00190.00
(S,S)-Ms-DENEBStrem Chemicals5 g545.00109.00
RuCl(p-cymene)[(R,R)-Ts-DPEN]Sigma-Aldrich100 mg27.80 (€)~325.00
RuCl(p-cymene)[(R,R)-Ts-DPEN]TCI America200 mg61.75308.75
RuCl(p-cymene)[(R,R)-Ts-DPEN]Lab Pro Inc1 g--

While the initial cost per gram of this compound may be higher in smaller quantities, its significantly lower required catalyst loading (higher S/C ratio) can lead to substantial cost savings on a per-reaction basis, especially in large-scale synthesis. For instance, if a reaction requires an S/C of 10,000 with this compound versus an S/C of 1,000 with the Noyori catalyst, ten times less of the DENEB catalyst is needed, drastically reducing the catalyst cost for that transformation.

Visualizing the Catalytic Cycle and Workflow

To better understand the processes involved, the following diagrams illustrate the catalytic cycle for asymmetric transfer hydrogenation and a typical experimental workflow.

G Figure 1: Simplified Catalytic Cycle for Asymmetric Transfer Hydrogenation precat [Ru]-Cl (Precatalyst) active_cat [Ru]-H (Active Catalyst) precat->active_cat Activation (+ H-Source, - HCl) active_cat->precat Deactivation substrate_complex Substrate Complex ([Ru]-H---S) active_cat->substrate_complex Coordination spent_h_source Spent H-Source product_complex Product Complex ([Ru]---P-H) substrate_complex->product_complex Hydride Transfer product_complex->active_cat Product Release product Product (Chiral Alcohol) product_complex->product ketone Ketone (Substrate) ketone->substrate_complex h_source H-Source (e.g., HCOOH/TEA) h_source->precat

Figure 1: Simplified Catalytic Cycle

G Figure 2: Experimental Workflow for Asymmetric Transfer Hydrogenation start Start prep Prepare Catalyst Solution (Inert Atmosphere) start->prep add_reagents Add Substrate and H-Source (HCOOH/TEA) prep->add_reagents reaction Stir at Controlled Temperature add_reagents->reaction monitoring Monitor Reaction (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Analysis (Chiral HPLC) purification->analysis end End analysis->end

Figure 2: Experimental Workflow

Conclusion

The cost-benefit analysis of this compound demonstrates its potential as a superior catalyst for asymmetric transfer hydrogenation of ketones compared to conventional Noyori-type catalysts like RuCl(p-cymene)[(R,R)-Ts-DPEN]. While the initial purchase price may be higher, the significantly lower catalyst loadings required for efficient and highly enantioselective transformations can lead to substantial overall cost savings, particularly in process development and large-scale synthesis. The broader substrate scope and high performance of this compound make it a compelling choice for researchers and drug development professionals seeking to optimize their synthetic routes towards chiral molecules. The decision to adopt this catalyst should be based on a thorough evaluation of the specific reaction, scale, and economic considerations of the project.

References

The Superior Efficiency of Ru-(R,R)-Ms-DENEB in Asymmetric Catalysis: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for highly efficient and selective catalysts is paramount. In the realm of asymmetric synthesis, particularly the production of chiral alcohols, Ru-(R,R)-Ms-DENEB has emerged as a powerhouse, consistently outperforming conventional catalysts. This guide provides a comprehensive comparison of this compound's catalytic efficiency against other alternatives, supported by experimental data and detailed methodologies.

Developed by Takasago International Corporation, this compound is an oxo-tethered ruthenium(II) complex that has demonstrated exceptional activity and enantioselectivity in asymmetric transfer hydrogenation (ATH) and hydrogenation reactions. Its unique structure, featuring a rigid and pre-organized ligand framework, is key to its enhanced performance.

Comparative Performance Analysis

The true measure of a catalyst's efficiency lies in its performance under demanding conditions. This compound and its analogues, such as (R,R)-Ts-DENEB, have shown remarkable improvements in turnover numbers (TON) and turnover frequencies (TOF) compared to conventional Noyori-type catalysts, for instance, RuCl(p-cymene)TsDPEN. This translates to significantly lower required catalyst loadings, a crucial factor in both cost-effectiveness and reducing potential metal contamination in the final product.

For the asymmetric transfer hydrogenation of 1-(4-chlorophenyl)ethan-1-one, a DENEB catalyst achieved 95% conversion and 97% enantiomeric excess (ee) with a substrate-to-catalyst ratio (S/C) of 30,000. This represents a 60-fold reduction in catalyst loading compared to what is typically required for conventional catalysts to achieve similar results.

Below is a summary of the catalytic performance of this compound and related DENEB catalysts across a range of ketone substrates.

SubstrateCatalystS/C RatioConversion (%)ee (%)Product Configuration
AcetophenoneThis compound->9997(R)-1-Phenylethanol
2-ChlorobenzophenoneThis compound-9597(R)-(2-Chlorophenyl)(phenyl)methanol
2-Methyl-1-indanoneDENEB Catalyst--98cis-(1S,2R)-2-Methyl-1-indanol
1-Phenyl-2-propyn-1-oneDENEB Catalyst-HighHigh(R)-1-Phenyl-2-propyn-1-ol
1-(4-chlorophenyl)ethan-1-one(R,R)-Ts-DENEB30,0009597(R)-1-(4-chlorophenyl)ethanol

Table 1: Representative data on the catalytic performance of DENEB catalysts in the asymmetric transfer hydrogenation of various ketones. Note: Specific reaction conditions may vary.

Experimental Protocols

To provide a practical context for the data presented, a detailed experimental protocol for a typical asymmetric transfer hydrogenation of a ketone using a this compound catalyst is outlined below.

General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone:

  • Preparation of the Hydrogen Source: In a flask, a 5:2 molar mixture of formic acid and triethylamine is carefully prepared.

  • Reaction Setup: To a solution of acetophenone (1.0 mmol) in an appropriate solvent (e.g., isopropanol or a mixture of acetonitrile and water), this compound is added at a specified substrate-to-catalyst (S/C) ratio (e.g., 1000:1).

  • Reaction Execution: The formic acid/triethylamine mixture (1.2 equivalents relative to the substrate) is added to the reaction vessel. The reaction is then stirred at a controlled temperature (e.g., 28 °C) for a specified duration (e.g., 16 hours).

  • Work-up and Analysis: Upon completion, the reaction mixture is quenched, and the product is extracted using an organic solvent. The conversion and enantiomeric excess are determined by analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral stationary phase.

Visualizing the Process and Logic

To better illustrate the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.

G Experimental Workflow for Asymmetric Transfer Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_H2 Prepare Formic Acid/ Triethylamine Mixture add_H2 Add Hydrogen Source prep_H2->add_H2 prep_reagents Dissolve Ketone Substrate in Solvent add_cat Add this compound Catalyst prep_reagents->add_cat add_cat->add_H2 react Stir at Controlled Temperature add_H2->react workup Quench and Extract Product react->workup analyze Determine Conversion and ee% (GC/HPLC) workup->analyze

Caption: A typical experimental workflow for the asymmetric transfer hydrogenation of a ketone.

G Simplified Catalytic Cycle of Asymmetric Transfer Hydrogenation Ru_cat This compound (Pre-catalyst) Ru_hydride Active Ru-Hydride Species Ru_cat->Ru_hydride Activation TS Transition State [Ru-H---O=C] Ru_hydride->TS Hydride Transfer Ru_alkoxide Ru-Alkoxide Intermediate TS->Ru_alkoxide Ru_alkoxide->Ru_cat Regeneration Alcohol Chiral Alcohol (Product) Ru_alkoxide->Alcohol Product Release Ketone Ketone (Substrate) Ketone->TS H_source H-Source (e.g., HCOOH/NEt3)

Caption: A simplified representation of the catalytic cycle for asymmetric transfer hydrogenation.

Conclusion

Safety Operating Guide

Personal protective equipment for handling Ru-(R,R)-Ms-DENEB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, use, and disposal of the ruthenium catalyst Ru-(R,R)-Ms-DENEB. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.

Compound Information and Hazard Assessment

Chemical Identification:

PropertyValue
Chemical Name Chloro[N-[(1R,2R)-2-[(S)-[2-[[(1,2,3,4,5,6-η)-4-methylphenyl]methoxy]ethyl]amino-κN]-1,2-diphenylethyl]methanesulfonamidato-κN]ruthenium
Synonym(s) (R,R)-Ms-DENEB™
CAS Number 1333981-86-4[1]
Molecular Formula C₂₅H₂₉ClN₂O₃RuS[1]
Molecular Weight 574.10 g/mol [1]

Known and Inferred Hazards:

Based on information for similar compounds such as (R,R)-Ts-DENEB, the following hazards should be considered[2]:

  • Combustible Solid: Classified under Storage Class 11 for combustible solids.[1]

  • Health Hazards: May cause damage to organs through prolonged or repeated exposure. It is also suspected of causing cancer.[2]

  • Environmental Hazards: Harmful to aquatic life with long-lasting effects. It has a Water Hazard Class (WGK) of 3, indicating it is highly hazardous to water.[1]

  • Acute Hazards: While not explicitly stated for this compound, similar organometallic powders can cause skin and eye irritation. Inhalation of dust should be avoided.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for handling this compound. The following table summarizes the required equipment.

PPE CategoryItemSpecifications and Use
Eye Protection Safety GogglesChemical splash goggles are required at all times when handling the compound.
Face ShieldRecommended when handling larger quantities or when there is a risk of splashing.
Hand Protection Nitrile GlovesDouble-gloving is recommended. Inspect gloves for any tears or punctures before use. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and fully buttoned.
ApronA chemically resistant apron should be worn over the lab coat.
Respiratory Protection Fume HoodAll handling of the solid compound must be conducted in a certified chemical fume hood.
RespiratorIf there is a potential for dust generation outside of a fume hood, a NIOSH-approved respirator with a particulate filter is required.

Experimental Protocols: Handling and Disposal

3.1. General Handling and Weighing

All operations involving the solid form of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace within the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: Use an analytical balance inside the fume hood or a dedicated weighing enclosure. Handle the powder carefully to avoid generating dust. Use anti-static weighing dishes if available.

  • Transfer: When transferring the solid, use a spatula or other appropriate tool. Avoid pouring the powder directly from the bottle.

  • Spills: In case of a small spill, carefully clean the area with a damp cloth or absorbent paper (avoid dry sweeping which can generate dust). Place all contaminated materials in a sealed bag for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

3.2. Reaction Setup and Quenching

  • Inert Atmosphere: As an organometallic catalyst, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, especially if it is sensitive to air or moisture.

  • Reaction Quenching: At the end of the reaction, the catalyst must be properly quenched. A common procedure involves the slow addition of a protic solvent like isopropanol or methanol to the reaction mixture, followed by water. This should be done cautiously, especially if reactive intermediates are present.

3.3. Waste Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables (gloves, bench paper, weighing dishes, etc.) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: The quenched reaction mixture and any solvent rinses should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations.

Visualized Workflow

The following diagram illustrates the standard operational workflow for handling this compound, from preparation to disposal.

G Figure 1: Standard Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal A Don PPE B Prepare Fume Hood A->B C Weigh Compound B->C D Perform Reaction C->D E Quench Reaction D->E F Segregate Waste E->F G Decontaminate Workspace F->G H Dispose of Hazardous Waste G->H

Caption: Workflow for this compound handling.

This guide provides a framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the latest safety information before beginning any work.

References

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